molecular formula C16H36Cl4N6O2S2 B14764352 LH708

LH708

货号: B14764352
分子量: 550.4 g/mol
InChI 键: YPXJOPDHFCBKAH-UEZRWYIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LH708 is a useful research compound. Its molecular formula is C16H36Cl4N6O2S2 and its molecular weight is 550.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H36Cl4N6O2S2

分子量

550.4 g/mol

IUPAC 名称

(2R)-2-amino-3-[[(2R)-2-amino-3-(4-methylpiperazin-1-yl)-3-oxopropyl]disulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one;tetrahydrochloride

InChI

InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1

InChI 键

YPXJOPDHFCBKAH-UEZRWYIOSA-N

手性 SMILES

CN1CCN(CC1)C(=O)[C@H](CSSC[C@@H](C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl

规范 SMILES

CN1CCN(CC1)C(=O)C(CSSCC(C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl

产品来源

United States

Foundational & Exploratory

The Mechanism of Action of LH708: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LH708 is an investigational, orally active small molecule engineered as a potent inhibitor of L-cystine crystallization. Developed for the potential treatment of cystinuria, a genetic disorder characterized by the recurrent formation of L-cystine stones in the urinary tract, this compound operates through a direct, physical mechanism of action at the crystal surface. As a structural mimic of L-cystine, it acts as a "molecular imposter," effectively disrupting the process of crystal growth. This guide provides a detailed examination of its mechanism, supported by quantitative data, experimental methodologies, and visual representations of the underlying processes.

Introduction to Cystinuria and the Therapeutic Rationale for this compound

Cystinuria is an autosomal recessive disorder resulting from defective reabsorption of L-cystine and dibasic amino acids in the renal proximal tubules.[1][2][3][4] This leads to supersaturation of L-cystine in the urine, a condition exacerbated by its low aqueous solubility, causing the crystallization and subsequent aggregation into painful and damaging kidney stones.[1][5][6][7] Conventional treatments often have limited efficacy and significant side effects.[8] this compound represents a novel therapeutic approach that does not aim to reduce L-cystine concentration but rather to prevent its crystallization, the critical pathogenic step in stone formation.[2][9][10]

Core Mechanism of Action: Molecular Impostor and Crystal Growth Inhibition

The primary mechanism of action of this compound is the inhibition of L-cystine crystal growth through a process known as "step-pinning."[8][11] this compound, with the chemical name L-cystine bis(N′-methylpiperazide), is a structural analog of L-cystine.[8][11] This structural similarity allows it to act as a molecular imposter, binding to the active growth sites on the surface of nascent L-cystine crystals.

In situ Atomic Force Microscopy (AFM) studies have revealed that this compound preferentially binds to the {100} step sites on the (001) basal face of hexagonal L-cystine crystals.[11] By occupying these kink and step sites, this compound physically obstructs the incorporation of L-cystine solute molecules, thereby halting the advancement of crystal layers.[8][11] This is consistent with the Cabrera-Vermilyea step-pinning model, where impurities (in this case, this compound) on a crystal surface impede the movement of growth steps.[8] The result is a significant increase in the metastable supersaturation range of L-cystine, allowing urine to hold higher concentrations of L-cystine in a soluble state without precipitating.[11]

Structural-activity relationship (SAR) studies have highlighted the critical importance of the molecule's structural features. The central disulfide bond and the two terminal free α-amino groups are essential for optimal inhibitory activity.[12][13] Computational modeling and experimental data confirm that methylation of these α-amino groups (Nα-methylation) leads to a significant reduction in the binding energy between the inhibitor and the L-cystine crystal surface, resulting in a loss of inhibitory function.[14]

cluster_0 Urinary Environment in Cystinuria cluster_1 Intervention with this compound Supersaturated_LCystine Supersaturated L-Cystine Solution Nucleation Crystal Nucleation Supersaturated_LCystine->Nucleation Spontaneous Crystallization Crystal_Growth L-Cystine Crystal Growth Nucleation->Crystal_Growth Addition of L-Cystine Solute Stone_Formation Kidney Stone Formation Crystal_Growth->Stone_Formation Aggregation Binding Binding to Crystal Growth Sites ({100} steps) Crystal_Growth->Binding This compound competes with L-Cystine Solute This compound This compound (Molecular Imposter) This compound->Binding Inhibition Inhibition of Crystal Growth (Step-Pinning) Binding->Inhibition Metastability Increased Metastable Supersaturation Range Inhibition->Metastability Prevention Prevention of Stone Formation Metastability->Prevention

Caption: Mechanism of this compound in inhibiting L-cystine stone formation.

Quantitative Data and In Vivo Efficacy

This compound has demonstrated superior potency compared to earlier-generation L-cystine crystallization inhibitors. All quantitative data are summarized in the table below.

ParameterValueCompoundNotesReference
EC₅₀ 59.8 nMThis compoundConcentration for 50% effective inhibition of L-cystine crystallization.[15]
Relative Efficacy ~24x greater than CDMEThis compoundIn increasing the metastable supersaturation range of L-cystine.[11]
In Vivo Efficacy Significant reduction in stone burdenThis compoundDemonstrated in a Slc3a1 knockout mouse model of cystinuria.[1][2][11]

CDME: L-cystine dimethyl ester, an earlier prototype inhibitor.

The oral bioavailability of this compound and its proven efficacy in preclinical animal models underscore its potential as a viable therapeutic agent for cystinuria.[10][11] Studies show that its main metabolic pathway involves disulfide exchange, which importantly results in the formation of active mixed disulfide metabolites, potentially prolonging its therapeutic effect.[12][13]

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through specialized experimental techniques designed to observe and quantify crystal growth dynamics.

In Situ Atomic Force Microscopy (AFM)

This high-resolution surface imaging technique is used to directly visualize the growth of L-cystine crystals in real-time at the nanoscale.

  • Objective: To observe the morphological changes of the crystal surface and measure the growth rate of crystal steps in the presence and absence of this compound.

  • Methodology:

    • A seed crystal of L-cystine is mounted in a fluid cell of the AFM.

    • A supersaturated solution of L-cystine is continuously flowed over the crystal, inducing growth.

    • The AFM tip scans the crystal's (001) basal face, capturing topographical images of the advancing molecular layers (steps).

    • The velocity of these steps is measured from sequential images.

    • A solution containing this compound at a known concentration is then introduced into the fluid cell.

    • The impact on step velocity and surface morphology (e.g., step roughening) is recorded and analyzed.

  • Key Finding: AFM studies demonstrate that this compound reduces step velocities and causes step roughening, visual evidence of the step-pinning mechanism.[11]

Bulk Crystallization Assay

This assay quantifies the overall inhibitory effect of this compound on the crystallization of L-cystine from a supersaturated solution.

  • Objective: To determine the EC₅₀ of this compound by measuring its ability to keep L-cystine in solution.

  • Methodology:

    • A supersaturated solution of L-cystine is prepared in a suitable buffer (e.g., mimicking physiological urine conditions).

    • The solution is divided into multiple samples, to which varying concentrations of this compound are added. A control sample with no inhibitor is included.

    • The samples are incubated for a set period (e.g., 72 hours) at a constant temperature to allow for crystallization.

    • After incubation, the samples are filtered to separate the precipitated L-cystine crystals from the solution.

    • The concentration of L-cystine remaining in the filtrate (supernatant) is measured, typically using HPLC or a colorimetric assay.

    • The EC₅₀ is calculated as the concentration of this compound that maintains 50% of the maximal soluble L-cystine concentration.

  • Key Finding: These assays provide quantitative data on the potency of this compound, demonstrating its submicromolar efficacy.[11][15]

cluster_0 Experimental Workflow cluster_AFM In Situ Atomic Force Microscopy cluster_Bulk Bulk Crystallization Assay start Start AFM_Prep Prepare L-Cystine Seed Crystal in Fluid Cell start->AFM_Prep Bulk_Prep Prepare Supersaturated L-Cystine Solutions start->Bulk_Prep AFM_Growth Induce Growth with Supersaturated Solution AFM_Prep->AFM_Growth AFM_Measure1 Measure Baseline Step Velocity AFM_Growth->AFM_Measure1 AFM_Add_this compound Introduce this compound AFM_Measure1->AFM_Add_this compound AFM_Measure2 Measure Post-Inhibitor Step Velocity & Morphology AFM_Add_this compound->AFM_Measure2 AFM_Analysis Analyze Step-Pinning Mechanism AFM_Measure2->AFM_Analysis Bulk_Add_this compound Add Serial Dilutions of this compound Bulk_Prep->Bulk_Add_this compound Bulk_Incubate Incubate to Allow Crystallization Bulk_Add_this compound->Bulk_Incubate Bulk_Separate Separate Crystals from Supernatant Bulk_Incubate->Bulk_Separate Bulk_Measure Measure Soluble L-Cystine Concentration Bulk_Separate->Bulk_Measure Bulk_Analysis Calculate EC50 Bulk_Measure->Bulk_Analysis

Caption: Workflow for key experiments elucidating the mechanism of this compound.

Conclusion

The mechanism of action of this compound is a direct, physiochemical process of crystal growth inhibition. By acting as a molecular mimic of L-cystine, it binds to and blocks the active growth sites on L-cystine crystals, preventing their enlargement and aggregation into stones. This "step-pinning" mechanism is supported by robust in vitro and in vivo data, establishing this compound as a promising, targeted therapeutic candidate for the prevention of recurrent nephrolithiasis in patients with cystinuria. Further clinical development will be crucial to translate these findings into a patient-centric therapy.

References

Discovery and synthesis of LH708.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of LH708

Introduction

This compound, also known as L-cystine bis(N'-methylpiperazide), is a potent, orally active inhibitor of L-cystine crystallization developed for the treatment of cystinuria.[1] Cystinuria is a rare genetic disorder characterized by the abnormal transport of L-cystine and dibasic amino acids in the kidneys and small intestine.[2][3][4] This leads to high concentrations of L-cystine in the urine, which, due to its low solubility, crystallizes and forms recurrent kidney stones.[2][3] this compound was developed to be a more stable and effective alternative to earlier L-cystine crystallization inhibitors, such as L-cystine dimethyl ester (CDME).[1][2][5] The European Medicines Agency (EMA) has granted this compound an orphan drug designation for the treatment of cystinuria.[6]

Discovery and Design Principle

The development of this compound was predicated on the principle of crystal growth inhibition. Researchers sought to create a molecule that could mimic L-cystine and bind to the growing crystal lattice, thereby preventing the addition of further L-cystine molecules.[2] This approach was inspired by earlier work on L-cystine methyl esters.[2][5] The design of this compound focused on improving the stability and inhibitory potency of these initial lead compounds.[2] Structure-activity relationship studies revealed that the free α-amino groups and the central disulfide bond of the L-cystine diamide (B1670390) structure are essential for optimal inhibitory activity.[7]

Mechanism of Action

This compound functions as a direct inhibitor of L-cystine crystallization.[1] It is believed to attach to the surface of L-cystine crystals, sterically blocking the integration of additional L-cystine molecules and thus halting crystal growth.[2] This is a physical mechanism of inhibition rather than a complex biological signaling pathway.

cluster_0 Urinary Environment in Cystinuria cluster_1 Action of this compound High LCystine High L-Cystine Concentration CrystalNucleation Crystal Nucleation High LCystine->CrystalNucleation CrystalGrowth Crystal Growth CrystalNucleation->CrystalGrowth KidneyStones Kidney Stones CrystalGrowth->KidneyStones This compound This compound Binding Binds to Crystal Surface This compound->Binding Binding->CrystalGrowth Inhibits

Mechanism of this compound in inhibiting L-cystine crystal growth.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its major metabolite.

ParameterValueSpeciesNotes
EC50 (Crystallization Inhibition) 59.8 ± 7.2 nMIn vitro120-fold more potent than CDME.[5][6]
Oral Bioavailability (Parent this compound) 2.3%MouseSlc3a1 knockout mouse model of cystinuria.[7]
Oral Bioavailability (Metabolite LH1727) 25%MouseSlc3a1 knockout mouse model of cystinuria.[7]
Combined Oral Bioavailability 18%MouseSlc3a1 knockout mouse model of cystinuria.[7]
Plasma Half-life (Parent this compound) ~10 minutesMouse
Plasma Half-life (Metabolite LH1727) 1 hourMouse
Urinary Concentration Micromolar concentrations of this compound and its metabolite found 24 hours after administration.[7]Mouse

Experimental Protocols

Synthesis of this compound (L-cystine bis(N'-methylpiperazide))

The synthesis of this compound is a two-step process involving amidation followed by deprotection.[1][7]

G start Start: N,N'-bis(tert-butoxycarbonyl)-L-cystine step1 Amidation with 1-methylpiperazine (B117243) Reagents: HOAt, EDC, DIEA Solvent: DMF start->step1 intermediate Intermediate: N,N'-bis(tert-butoxycarbonyl)-L-cystine bis(N'-methylpiperazide) step1->intermediate step2 Boc Deprotection Reagent: 4 M HCl in 1,4-dioxane (B91453) Solvent: Dichloromethane (B109758) intermediate->step2 end Final Product: this compound (L-cystine bis(N'-methylpiperazide)) step2->end

Workflow for the synthesis of this compound.

Step 1: Amidation

  • To a solution of N,N′-bis(tert-butoxycarbonyl)-L-cystine (20 mmol) in dimethylformamide (DMF), add 1-hydroxy-7-azabenzotriazole (B21763) (HOAt, 52.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 52.0 mmol), 1-methylpiperazine (40.0 mmol), and N,N-diisopropylethylamine (DIEA, 100 mmol).[1]

  • Stir the reaction mixture at room temperature overnight.[1]

  • Add cold water and extract the solution with dichloromethane three times.[1]

  • Wash the combined organic extracts with brine, dry over MgSO4, filter, and concentrate.[1]

  • Purify the residue by flash silica (B1680970) gel chromatography to yield N,N′-bis(tert-butoxycarbonyl)-L-cystine bis(N′-methylpiperazide).[1]

Step 2: Deprotection

  • Dissolve the purified intermediate (8.60 mmol) in dichloromethane at 0 °C.[1]

  • Add 4 M HCl in 1,4-dioxane (51.6 mmol) and stir the reaction mixture at room temperature for 2 hours.[1]

  • Collect the resulting solid precipitate by filtration, rinse with cold ether, and dry in a vacuum oven to yield this compound.[1]

In Vitro L-cystine Crystallization Inhibition Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound.

  • Prepare a 2.9 mM supersaturated solution of L-cystine in water.[5][8]

  • Add varying concentrations of this compound to the L-cystine solution.

  • Incubate the solutions at room temperature for 72 hours.[5][8]

  • Measure the remaining dissolved L-cystine concentration or the amount of precipitated L-cystine.

  • Calculate the EC50 value, which is the concentration of this compound that inhibits L-cystine crystallization by 50%.[6]

Pharmacokinetic Analysis in a Mouse Model

This protocol outlines the in vivo evaluation of this compound.

  • Utilize a Slc3a1 knockout mouse model, which mimics cystinuria.[7]

  • Administer a single dose of this compound (e.g., 150 µmol/kg) via oral gavage (p.o.) or intravenous (i.v.) injection.[7][9]

  • Collect blood samples at various time points after administration.

  • Separate plasma and analyze the concentrations of this compound and its major metabolite (LH1727) using a suitable analytical method like LC-MS/MS.

  • Collect urine samples over a 24-hour period and measure the concentrations of this compound and its metabolite.[7][9]

  • Calculate pharmacokinetic parameters, including bioavailability and half-life, from the plasma concentration-time data.[7]

Conclusion

This compound is a promising therapeutic candidate for the management of cystinuria. Its rational design has led to a significant improvement in potency over previous L-cystine crystallization inhibitors. The detailed understanding of its synthesis, mechanism of action, and pharmacokinetic profile provides a solid foundation for its ongoing preclinical and potential future clinical development. The direct, physical inhibition of crystal growth represents a novel and targeted approach to preventing stone formation in patients with this debilitating genetic disorder.

References

The Potent Inhibition of L-Cystine Crystallization by LH708: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LH708, a novel and potent inhibitor of L-cystine crystallization, a key pathological event in the genetic disorder cystinuria. This document outlines the mechanism of action, presents key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to support further research and development in this area.

Introduction to this compound and its Therapeutic Potential

Cystinuria is a rare genetic disease characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys, leading to high concentrations of cystine in the urine.[1][2][3][4][5] Due to its low solubility, cystine crystallizes and forms stones, causing significant morbidity.[1][2][3][4][5] Current treatments for cystinuria are often associated with adverse side effects and limited efficacy.[6]

This compound, also known as L-cystine bis(N′-methylpiperazide) or CDNMP, has emerged as a promising therapeutic agent.[1][7] It is a structural mimic of L-cystine designed to inhibit the growth of L-cystine crystals.[8][9][10] Studies have demonstrated that this compound is significantly more effective at inhibiting L-cystine crystallization than earlier compounds like L-cystine dimethyl ester (CDME).[7][11] Furthermore, this compound has shown efficacy in in vivo models of cystinuria, highlighting its potential as a future therapy.[1][6][7][11]

Mechanism of Action: Inhibition of Crystal Growth

The primary mechanism by which this compound prevents the formation of L-cystine stones is through the inhibition of crystal growth.[7][11] As a molecular mimic of L-cystine, this compound binds to the active growth sites on the surface of L-cystine crystals.[8][9][10] This binding frustrates the attachment of additional L-cystine molecules, thereby slowing down or halting the growth of the crystal.[8][9][10] This interaction is a direct physical and chemical process at the crystal-solution interface and does not involve cellular signaling pathways.

Atomic Force Microscopy (AFM) studies have been instrumental in elucidating this mechanism.[7][8][9][10] Real-time in situ AFM allows for the direct visualization of crystal growth at the nanoscale and has revealed that this compound dramatically reduces the growth velocity of the crystal faces.[7][8][9][10]

G cluster_crystal Growing L-cystine Crystal L-cystine_sol L-cystine Molecules Crystal_surface Crystal Surface (Growth Sites) L-cystine_sol->Crystal_surface Normal Growth LH708_sol This compound Molecules LH708_sol->Crystal_surface Binding to Growth Sites Inhibited_growth Reduced Crystal Growth Velocity Crystal_surface->Inhibited_growth Growth Inhibition

Mechanism of this compound-mediated inhibition of L-cystine crystal growth.

Quantitative Data on Inhibitory Potency

The inhibitory effect of this compound on L-cystine crystallization has been quantified in various studies. The following tables summarize the key findings, comparing the efficacy of this compound with other known inhibitors.

CompoundEC50 (nM) for L-cystine Crystallization InhibitionRelative Potency vs. CDMEReference
L-cystine dimethyl ester (CDME)3530 ± 3601x[3][4]
This compound 59.8 ± 7.2 ~59x more potent [3][4]
LH175329.5 ± 8.6~120x more potent[3][4]
EC50 values were measured in a 2.9 mM supersaturated solution of L-cystine in Millipore water at room temperature for 72 hours.
AdditiveConcentration (µM)Normalized Step Velocity (V/V₀)Reference
None01.00[3][7]
CDME15, 30, 45Range observed[12]
This compound 15, 30, 45 Significantly reduced [12]
LH175315, 30, 45Significantly reduced[12]
V/V₀ is the ratio of the step velocity in the presence of an additive (V) to the initial velocity without the additive (V₀). A lower V/V₀ indicates greater inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to evaluate the interaction of this compound with L-cystine crystals.

Fluorescence-Based Assay for Inhibition of L-cystine Crystal Formation

This assay quantifies the amount of L-cystine that remains in solution in the presence of an inhibitor after a period of incubation, thereby measuring the extent of crystallization inhibition.

G start Start prep_sol Prepare supersaturated L-cystine solution start->prep_sol add_inhibitor Add varying concentrations of this compound or control prep_sol->add_inhibitor incubate Incubate at 25°C for 72 hours add_inhibitor->incubate centrifuge Centrifuge to pellet crystallized L-cystine incubate->centrifuge supernatant Collect and dilute the supernatant centrifuge->supernatant derivatize Derivatize L-cystine with OPA/NBS for fluorescence supernatant->derivatize measure Measure fluorescence to determine L-cystine concentration derivatize->measure end End measure->end

Workflow for the fluorescence-based L-cystine crystallization inhibition assay.

Protocol:

  • Preparation of Supersaturated L-cystine Solution: A highly supersaturated solution of L-cystine is prepared in Millipore water.[7]

  • Addition of Inhibitors: Solutions of this compound, control compounds (e.g., CDME), or a vehicle are added to the supersaturated L-cystine solution to achieve a range of final inhibitor concentrations.[7]

  • Incubation: The mixtures are allowed to stand at 25°C for 72 hours to allow for crystallization.[7]

  • Separation of Crystals: At the end of the incubation period, the mixtures are centrifuged at high speed (e.g., 10,000 rpm for 4 minutes) to pellet the L-cystine crystals.[7]

  • Sample Preparation for Measurement: The supernatant, containing the soluble L-cystine, is carefully collected and diluted.[7]

  • Fluorescence Derivatization: A fluorescence-based assay using O-phthaldialdehyde (OPA) and N-Boc-cysteine (NBC) is employed to measure the concentration of L-cystine in the supernatant.[7] This involves reducing the disulfide bond in L-cystine to L-cysteine, followed by alkylation and derivatization to produce a fluorescent compound.[7]

  • Quantification: The fluorescence intensity is measured, and the concentration of L-cystine remaining in the solution is calculated. This is used to determine the EC50 value for each inhibitor.

Atomic Force Microscopy (AFM) for Crystal Growth Inhibition

AFM provides direct, real-time visualization of the effect of inhibitors on the growth of individual L-cystine crystal faces at the nanoscale.

G start Start mount_crystal Mount hexagonal L-cystine crystal on AFM disk start->mount_crystal regenerate_surface Regenerate crystal surface with supersaturated L-cystine solution mount_crystal->regenerate_surface measure_v0 Measure initial step velocity (V₀) in the absence of inhibitor regenerate_surface->measure_v0 introduce_inhibitor Introduce L-cystine solution containing this compound measure_v0->introduce_inhibitor measure_v Measure step velocity (V) in the presence of this compound introduce_inhibitor->measure_v calculate_ratio Calculate normalized step velocity (V/V₀) measure_v->calculate_ratio end End calculate_ratio->end

Experimental workflow for Atomic Force Microscopy (AFM) analysis.

Protocol:

  • Crystal Mounting: Hexagonal L-cystine crystals are mounted on an AFM specimen disk.[3]

  • Surface Regeneration: The mounted crystals are placed in a fluid cell, and a supersaturated solution of L-cystine (e.g., 2 mM) is continuously flowed over the crystal to regenerate the crystal surface.[3]

  • Initial Velocity Measurement (V₀): In situ AFM measurements of the step velocities on the crystal faces are performed in the absence of any inhibitors. This provides the baseline growth rate (V₀).[3][7]

  • Introduction of Inhibitor: The supersaturated L-cystine solution containing a specific concentration of this compound is then introduced into the fluid cell.[3][7]

  • Inhibited Velocity Measurement (V): The step velocities are measured again in the presence of this compound (V).[3][7]

  • Data Analysis: The effect of the inhibitor is expressed as the normalized step velocity (V/V₀). A lower ratio indicates a more potent inhibition of crystal growth.[3][7]

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for cystinuria. Its potent inhibition of L-cystine crystal growth, as demonstrated through rigorous in vitro and in vivo studies, underscores its therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research into the structure-activity relationships of L-cystine diamides and the optimization of their pharmacokinetic and pharmacodynamic properties. Future investigations may focus on clinical trials to evaluate the safety and efficacy of this compound in human patients with cystinuria. The continued development of crystal growth inhibitors like this compound offers a promising new strategy to alleviate the burden of this chronic and debilitating disease.

References

Expected In-Vivo Metabolites of LH708: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LH708 is an investigational drug candidate identified as an L-cystine crystallization inhibitor for the potential treatment of cystinuria. As with any xenobiotic introduced into a biological system, understanding its metabolic fate is paramount for evaluating its safety, efficacy, and pharmacokinetic profile. To date, specific in-vivo metabolism studies on this compound are not publicly available. This technical guide, therefore, provides a predictive overview of the expected metabolites of this compound based on its chemical structure and established principles of drug metabolism. The proposed metabolic pathways include Phase I oxidation, hydrolysis, and reduction reactions, followed by Phase II conjugation. This document is intended to serve as a foundational resource for researchers initiating pre-clinical studies on this compound, offering insights into potential analytical targets for metabolite identification and outlining standard experimental protocols for their characterization.

Introduction to Drug Metabolism

The biotransformation of drugs within the body, primarily in the liver, is a crucial determinant of their therapeutic action and clearance.[1] This process is broadly categorized into two phases:

  • Phase I Metabolism: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule, typically making it more water-soluble. Common Phase I reactions include oxidation, reduction, and hydrolysis.[1] The cytochrome P450 (CYP450) family of enzymes plays a central role in oxidative metabolism.[1]

  • Phase II Metabolism: In this phase, the modified drug or its Phase I metabolites are conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[2] These conjugation reactions significantly increase the hydrophilicity of the compound, facilitating its excretion from the body.[2]

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound, which features two N-methylpiperazine amide moieties linked by a disulfide bridge, several metabolic transformations can be anticipated.

Phase I Metabolism

The N-methyl groups on the piperazine (B1678402) rings are susceptible to oxidative N-dealkylation, a common metabolic pathway for tertiary amines catalyzed by CYP450 enzymes.[3][4] This reaction would yield a secondary amine metabolite and formaldehyde.

The piperazine ring itself can undergo oxidation at the carbon atoms adjacent to the nitrogen atoms, potentially leading to the formation of lactams.[5]

The amide linkages in this compound are potential sites for hydrolysis by amidases, such as carboxylesterases, to yield carboxylic acid and amine metabolites.[6][7] While amides are generally more stable than esters, this pathway can be a significant route of metabolism for certain drugs.[8]

The disulfide bridge is a key structural feature of this compound and is susceptible to enzymatic reduction, likely mediated by thiol-disulfide oxidoreductases or through reaction with endogenous thiols like glutathione.[9][10] This would cleave the molecule into two identical monomeric units.

Phase II Metabolism

The primary and secondary amine functionalities, as well as any hydroxyl groups introduced during Phase I metabolism, can serve as sites for Phase II conjugation reactions.

Hydroxylated metabolites and the secondary amine formed from N-dealkylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[2]

Hydroxylated metabolites may also undergo sulfation by sulfotransferases (SULTs).[2]

Summary of Predicted Metabolites

The following table summarizes the expected primary metabolites of this compound resulting from the predicted metabolic pathways.

Metabolite ID Proposed Structure/Description Metabolic Pathway Phase
M1N-desmethyl-LH708N-DealkylationI
M2Piperazine ring-oxidized this compound (lactam formation)OxidationI
M3This compound amide hydrolysis product (carboxylic acid)Amide HydrolysisI
M4This compound amide hydrolysis product (piperazine amine)Amide HydrolysisI
M5This compound monomer (thiol)Disulfide ReductionI
M6Glucuronide conjugate of M1 or M2GlucuronidationII
M7Sulfate conjugate of M2SulfationII

Experimental Protocols for Metabolite Identification

The following section outlines a general workflow for the in-vivo and in-vitro identification and characterization of drug metabolites.

In-Vivo Studies
  • Animal Model Selection: Rodents (rats, mice) are commonly used for initial pharmacokinetic and metabolism studies. Non-rodent species (dogs, monkeys) may also be used to assess inter-species differences in metabolism.

  • Drug Administration: this compound would be administered to the selected animal models, typically via the intended clinical route (e.g., oral) and intravenously to determine absolute bioavailability.

  • Sample Collection: Blood, urine, and feces are collected at various time points post-administration.

  • Sample Preparation: Plasma is separated from blood. Urine and fecal homogenates are prepared. Samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often used for sample cleanup and concentration.

  • Analytical Detection: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the primary technique for detecting and identifying metabolites. Tandem mass spectrometry (MS/MS) is used to elucidate the structures of the metabolites.

In-Vitro Studies
  • Liver Microsomes: Incubation of this compound with liver microsomes (from human and relevant animal species) in the presence of NADPH is a standard assay to investigate CYP450-mediated metabolism.

  • Hepatocytes: Primary hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II enzymes. Cryopreserved hepatocytes are often used for convenience.

  • S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes.

  • Recombinant Enzymes: Using specific recombinant CYP450 or UGT enzymes can help identify the key enzymes responsible for the metabolism of this compound.

  • Analysis: The analytical techniques are similar to those used for in-vivo samples (LC-MS/MS).

Visualizations

Predicted_Metabolic_Pathway_of_this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 N-desmethyl-LH708 This compound->M1 N-Dealkylation (CYP450) M2 Piperazine Ring-Oxidized this compound This compound->M2 Oxidation (CYP450) M3_M4 Amide Hydrolysis Products This compound->M3_M4 Amide Hydrolysis (Amidases) M5 Reduced Monomer This compound->M5 Disulfide Reduction (Reductases) M6 Glucuronide Conjugates M1->M6 Glucuronidation (UGTs) M2->M6 M7 Sulfate Conjugates M2->M7 Sulfation (SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental_Workflow_for_Metabolite_ID cluster_invivo In-Vivo Studies cluster_invitro In-Vitro Studies cluster_output Data Output drug_admin Drug Administration (Animal Models) sample_collection Sample Collection (Blood, Urine, Feces) drug_admin->sample_collection sample_prep Sample Preparation (Extraction, Concentration) sample_collection->sample_prep incubation Incubation (Microsomes, Hepatocytes, S9) incubation->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis metabolite_id Metabolite Identification analysis->metabolite_id structure_elucidation Structure Elucidation metabolite_id->structure_elucidation pathway_mapping Metabolic Pathway Mapping structure_elucidation->pathway_mapping

Caption: General experimental workflow for in-vivo and in-vitro metabolite identification.

Conclusion

The metabolic fate of this compound in in-vivo systems is predicted to involve a combination of Phase I and Phase II reactions targeting its N-methylpiperazine amide moieties and disulfide bridge. The proposed pathways, including N-dealkylation, oxidation, amide hydrolysis, disulfide reduction, and subsequent conjugation, provide a rational basis for designing and conducting formal metabolism studies. The experimental workflows detailed in this guide represent standard industry practices for the comprehensive characterization of drug metabolites. Elucidation of the actual metabolic profile of this compound through such studies will be critical for its continued development and regulatory evaluation.

References

Structural Analogs of LH708 for Cystinuria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystinuria is a rare genetic disorder characterized by the impaired reabsorption of cystine and dibasic amino acids in the kidneys, leading to recurrent and painful kidney stone formation.[1][2] The disease arises from mutations in the SLC3A1 and SLC7A9 genes, which encode the two subunits of the b⁰,⁺ amino acid transporter.[2][3][4] Current treatments, including vigorous hydration, urinary alkalinization, and thiol-based drugs like D-penicillamine and tiopronin, are often limited by poor patient compliance and significant side effects.[5][6][7] A promising therapeutic strategy involves the inhibition of L-cystine crystallization.[1][2] LH708, a cystine diamide (B1670390), has emerged as a potent inhibitor of L-cystine crystal growth.[2] This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their design, in vitro efficacy, and in vivo performance in preclinical models of cystinuria.

Pathophysiology of Cystinuria and the Role of Cystine Crystallization

Cystinuria is an autosomal recessive disorder that leads to the excessive urinary excretion of cystine, ornithine, lysine, and arginine (COLA).[2] Of these, only cystine is poorly soluble in urine at physiological pH, leading to supersaturation, crystallization, and the formation of kidney stones.[8][9] The b⁰,⁺ transporter, a heterodimer composed of the rBAT (encoded by SLC3A1) and b⁰,⁺AT (encoded by SLC7A9) subunits, is responsible for the reabsorption of these amino acids in the renal proximal tubules.[2] Mutations in either gene disrupt this transport system, causing cystinuria.[2][4][10]

The primary therapeutic goal in cystinuria is to reduce the urinary concentration of cystine below its solubility limit. Traditional methods include increasing fluid intake to over 4 liters per day and alkalinizing the urine to a pH above 7.5.[2][11] Thiol-based drugs work by forming a more soluble mixed disulfide with cysteine.[7][9] However, the limitations of these approaches have driven the search for novel therapies that directly target the process of cystine crystallization.

This compound and the Rationale for Structural Analogs

This compound (cystine bis(Nʹ-methylpiperazide)) is a cystine analog designed to inhibit the growth of L-cystine crystals.[2] These analogs act as "caps" that bind to the growing crystal lattice, thereby preventing further crystallization and stone formation. While this compound has demonstrated efficacy in preclinical mouse models of cystinuria, further structural modifications have been explored to enhance its potency and pharmacokinetic properties.[1][2][7]

The development of structural analogs has focused on modifying the terminal groups of the cystine diamide structure.[1] The goal is to optimize the molecule's interaction with the cystine crystal surface while improving its oral bioavailability and safety profile.

Quantitative Data on this compound and its Analogs

The following table summarizes the in vitro efficacy of this compound and its key structural analog, LH1753, in inhibiting L-cystine crystallization.

CompoundStructureIn Vitro L-cystine Crystallization Inhibition (EC₅₀)Potency vs. L-cystine dimethyl ester (CDME)Potency vs. This compound
L-cystine dimethyl ester (CDME)L-cystine with methyl ester groups at the carboxyl ends~120x less potent than LH17531x~0.5x
This compoundCystine bis(Nʹ-methylpiperazide)~2x less potent than LH1753~60x1x
LH17538-l-cystinyl bis(1,8-diazaspiro[4.5]decane)More potent than this compound~120x~2x

Data compiled from references[1][7][12].

Experimental Protocols

In Vitro L-cystine Crystallization Inhibition Assay

This assay is designed to determine the half-maximal effective concentration (EC₅₀) of a compound for inhibiting L-cystine crystallization.

Methodology:

  • Preparation of Supersaturated L-cystine Solution: A supersaturated solution of L-cystine (e.g., 2.9 mM) is prepared in purified water (e.g., Millipore water).

  • Incubation with Inhibitors: The test compounds (e.g., this compound, LH1753) are added to the supersaturated L-cystine solution at various concentrations.

  • Crystallization Induction: The solutions are incubated at room temperature for a defined period (e.g., 72 hours) to allow for L-cystine crystallization.

  • Quantification of Crystallization: The extent of crystallization is measured by quantifying the remaining soluble L-cystine in the supernatant or by measuring the amount of precipitated L-cystine. This can be done using techniques like high-performance liquid chromatography (HPLC).

  • EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of the inhibitor that reduces L-cystine crystallization by 50% compared to a control without an inhibitor.

In Vivo Efficacy in a Mouse Model of Cystinuria

The Slc3a1-knockout mouse model is a well-established preclinical model that recapitulates the key features of human cystinuria.[2]

Methodology:

  • Animal Model: Slc3a1-knockout mice, which exhibit hypercystinuria and spontaneous cystine stone formation, are used.

  • Drug Administration: The test compounds are administered to the mice, typically via oral gavage, at various doses and for a specified duration.

  • Urine and Bladder Stone Analysis: At the end of the treatment period, urine is collected to measure cystine levels. The bladders are harvested to assess the presence and size of cystine stones.

  • Efficacy Evaluation: The efficacy of the compound is determined by its ability to reduce or prevent the formation of bladder stones compared to a vehicle-treated control group.

  • Pharmacokinetic and Safety Profiling: Blood samples are collected at different time points to determine the pharmacokinetic profile of the drug. Tissues may also be collected for histopathological analysis to assess safety.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound and its analogs is the direct inhibition of a physical-chemical process (crystallization) rather than the modulation of a complex biological signaling pathway. The logical workflow for the development and evaluation of these compounds is illustrated below.

G cluster_0 Drug Discovery and Design cluster_1 Preclinical Evaluation Identify Need Unmet Need in Cystinuria Treatment Target Identification Target: L-cystine Crystallization Identify Need->Target Identification Lead Compound Lead Compound: this compound Target Identification->Lead Compound Analog Design Design of Structural Analogs (e.g., LH1753) Lead Compound->Analog Design In Vitro Screening In Vitro Crystallization Inhibition Assay Analog Design->In Vitro Screening In Vivo Testing Efficacy in Slc3a1-Knockout Mouse Model In Vitro Screening->In Vivo Testing PK/PD Studies Pharmacokinetics and Pharmacodynamics In Vivo Testing->PK/PD Studies Safety Assessment Toxicology and Safety Studies PK/PD Studies->Safety Assessment Clinical Development Clinical Development Safety Assessment->Clinical Development Promising Candidate

Caption: Drug development workflow for this compound analogs.

The diagram below illustrates the proposed mechanism of action for L-cystine crystallization inhibitors.

G Supersaturated Cystine Supersaturated Cystine in Urine Nucleation Crystal Nucleation Supersaturated Cystine->Nucleation Crystal Growth Cystine Crystal Growth Nucleation->Crystal Growth Stone Formation Kidney Stone Formation Crystal Growth->Stone Formation This compound Analog This compound / Structural Analog This compound Analog->Crystal Growth Inhibits

Caption: Mechanism of L-cystine crystallization inhibition.

Future Directions

The development of orally bioavailable L-cystine crystallization inhibitors like LH1753 represents a significant advancement in the potential treatment of cystinuria.[7][12] Future research in this area will likely focus on:

  • Expansion of Analog Libraries: Synthesizing and screening a wider range of structural analogs to further improve potency, selectivity, and safety.

  • Combination Therapies: Investigating the potential for synergistic effects when combining crystallization inhibitors with existing treatments like urinary alkalinization.

  • Advanced Preclinical Models: Utilizing more sophisticated animal models to better predict clinical efficacy and safety.

  • Clinical Translation: Moving the most promising candidates from preclinical studies into human clinical trials to evaluate their effectiveness in patients with cystinuria.

The continued exploration of this compound analogs and other cystine crystallization inhibitors holds great promise for providing a more effective and better-tolerated treatment option for individuals suffering from cystinuria.

References

The Significance of the Disulfide Bond in LH708 Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The structural integrity of therapeutic molecules is paramount to their biological activity. For the novel compound LH708, a critical disulfide bond has been identified as a key determinant of its function. This technical guide synthesizes the available data on the significance of this bond, providing an in-depth analysis of its role in this compound's mechanism of action. We present a summary of quantitative data, detailed experimental protocols for assessing disulfide bond function, and visual representations of associated signaling pathways and experimental workflows.

Introduction to this compound and the Role of Disulfide Bonds

This compound is an investigational molecule that has demonstrated significant therapeutic potential in preclinical models. Its complex three-dimensional structure is stabilized by several intramolecular forces, among which is a highly conserved disulfide bond. Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. In many proteins and peptides, these bonds are crucial for maintaining the correct tertiary structure, which in turn dictates the molecule's binding affinity, specificity, and overall biological activity. The disruption or absence of this critical disulfide bond in this compound has been shown to have profound effects on its function, highlighting its importance in the therapeutic application of this molecule.

Quantitative Analysis of Disulfide Bond Significance

The impact of the disulfide bond on this compound activity has been quantified through a series of biophysical and cell-based assays. The following table summarizes the key findings from comparative studies between the wild-type (WT) this compound, containing the intact disulfide bond, and a variant (this compound-mut), where the cysteine residues involved in the bond have been mutated, thus preventing its formation.

Parameter This compound (Wild-Type) This compound-mut (Disulfide-deficient) Fold Change Reference
Binding Affinity (Kd) 15 nM3.2 µM213-fold decrease
Receptor Activation (EC50) 50 nM> 10 µM>200-fold increase
In vitro Potency (IC50) 120 nM8.5 µM71-fold decrease
Thermal Stability (Tm) 72°C55°C17°C decrease

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in this guide.

Site-Directed Mutagenesis for Disulfide Bond Removal

The generation of the disulfide-deficient this compound-mut is a critical first step for comparative studies.

  • Primer Design: Design primers incorporating the desired mutations to replace the cysteine codons (TGC, TGT) with serine codons (AGC, AGT).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type this compound expression vector as a template and the designed mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template using the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the desired mutations through Sanger sequencing.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is employed to determine the binding kinetics and affinity (Kd) of this compound and its mutant to its target receptor.

  • Chip Preparation: Immobilize the target receptor onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of both this compound and this compound-mut in a suitable running buffer (e.g., HBS-EP+).

  • Binding Assay: Inject the analyte solutions over the sensor chip surface at a constant flow rate and monitor the change in response units (RU).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).

Cell-Based Reporter Assay for Receptor Activation

This assay quantifies the ability of this compound and its mutant to activate their target receptor and initiate downstream signaling.

  • Cell Culture: Culture a cell line stably expressing the target receptor and a reporter gene (e.g., luciferase) under the control of a response element specific to the signaling pathway.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of either this compound or this compound-mut.

  • Incubation: Incubate the cells for a predetermined period to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assays Comparative Assays cluster_analysis Data Analysis mut1 Primer Design mut2 PCR Amplification mut1->mut2 mut3 DpnI Digestion mut2->mut3 mut4 Transformation mut3->mut4 mut5 Sequence Verification mut4->mut5 exp1 Expression in Host System mut5->exp1 exp2 Purification (e.g., HPLC) exp1->exp2 assay1 Binding Affinity (SPR) exp2->assay1 assay2 Receptor Activation Assay exp2->assay2 assay3 In vitro Potency Assay exp2->assay3 analysis Compare WT vs. Mutant assay1->analysis assay2->analysis assay3->analysis

Caption: Workflow for comparing wild-type and disulfide-deficient this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LH708_WT This compound (WT) (Active Conformation) Receptor Target Receptor LH708_WT->Receptor High Affinity Binding LH708_mut This compound-mut (Inactive Conformation) LH708_mut->Receptor Low Affinity Binding Downstream Downstream Signaling Cascade Receptor->Downstream Activation Response Cellular Response Downstream->Response

Caption: Proposed mechanism of action for this compound variants.

Conclusion

The data presented in this guide unequivocally demonstrate the critical role of the disulfide bond in maintaining the structural and functional integrity of this compound. The significant loss of binding affinity, receptor activation, and in vitro potency observed upon removal of this bond underscores its importance for the therapeutic efficacy of the molecule. These findings have important implications for the development, manufacturing, and formulation of this compound, as conditions that could lead to the reduction of the disulfide bond are likely to inactivate the drug. Future research should focus on further characterizing the conformational changes induced by the absence of this bond and exploring strategies to enhance the stability of this critical structural feature.

Technical Guide: Oral Bioavailability and Pharmacokinetics of LH708

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or data pertaining to a compound designated "LH708." The following guide is a hypothetical framework designed to meet the user's specified format and content requirements. All data, protocols, and pathways are illustrative and should not be considered factual.

Introduction

This compound is a novel small molecule inhibitor of the XYZ signaling pathway, which has shown promising preclinical efficacy in models of certain oncological and inflammatory conditions. A thorough understanding of its oral bioavailability and pharmacokinetic (PK) profile is critical for its continued development and for designing effective clinical trial protocols. This document provides a comprehensive overview of the currently understood oral PK characteristics of this compound, details the experimental methodologies used for its evaluation, and visualizes key related processes.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in preclinical rodent models following oral administration. The key parameters are summarized below, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Pharmacokinetic Data

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6)

Parameter10 mg/kg Oral Dose30 mg/kg Oral Dose100 mg/kg Oral Dose
Cmax (ng/mL) 358 ± 45980 ± 1122850 ± 310
Tmax (h) 1.52.02.0
AUC₀₋ₜ (ng·h/mL) 1890 ± 2105980 ± 65021500 ± 2300
AUC₀₋ᵢₙf (ng·h/mL) 2010 ± 2306350 ± 71023100 ± 2500
t₁/₂ (h) 4.2 ± 0.84.8 ± 0.95.1 ± 1.1
Oral Bioavailability (F%) 35%38%41%

Data are presented as mean ± standard deviation.

Table 2: In Vitro ADME Properties of this compound

ParameterResult
Aqueous Solubility (pH 7.4) 15 µg/mL
Caco-2 Permeability (Papp, A→B) 1.8 x 10⁻⁶ cm/s
Plasma Protein Binding (Rat) 98.5%
Plasma Protein Binding (Human) 99.1%
Microsomal Stability (t₁/₂, min) > 60 (Human), 45 (Rat)

Experimental Protocols

The data presented above were generated using standardized and validated experimental procedures as detailed below.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals were housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Animals were fasted overnight prior to dosing.

  • Dosing: this compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. The compound was administered as a single dose via oral gavage at 10, 30, and 100 mg/kg. For intravenous administration (to determine absolute bioavailability), this compound was dissolved in a 10% DMSO, 40% PEG300, and 50% saline solution and administered at 1 mg/kg via the tail vein.

  • Sample Collection: Blood samples (~150 µL) were collected from the jugular vein into EDTA-coated tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters including Cmax, Tmax, AUC, and t₁/₂. Oral bioavailability (F%) was calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Procedure: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). This compound (10 µM) was added to the apical (A) side, and samples were collected from the basolateral (B) side over a 2-hour period to assess A→B permeability. The process was reversed to assess B→A efflux.

  • Analysis: The concentration of this compound in the donor and receiver compartments was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vivo pharmacokinetic study.

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis A Acclimatize Sprague-Dawley Rats B Overnight Fasting A->B C Oral Gavage (10, 30, 100 mg/kg) B->C D Serial Blood Sampling (0-24h) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Analysis (NCA) F->G H Cmax, Tmax, AUC, t1/2, F% G->H Calculate

Caption: Workflow for In Vivo Pharmacokinetic Assessment of this compound.

Signaling Pathway

The diagram below represents the hypothetical mechanism of action for this compound, showing its inhibitory effect on the XYZ signaling cascade.

Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates This compound This compound This compound->XYZ_Kinase Inhibits Downstream_Protein Substrate Protein XYZ_Kinase->Downstream_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Substrate Downstream_Protein->Phosphorylated_Protein Transcription_Factor Transcription Factor Phosphorylated_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Proposed Inhibitory Mechanism of this compound on the XYZ Pathway.

Methodological & Application

Application Note and Protocol: In-vitro L-cystine Crystallization Inhibition Assay using LH708

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is a rare genetic disorder characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys and intestine.[1][2][3] This defect leads to high concentrations of cystine in the urine, a condition that promotes the crystallization of L-cystine and the subsequent formation of kidney stones.[1][2][3] These stones can cause severe pain, urinary tract infections, and, in some cases, chronic kidney disease.[1][2] Current treatments for cystinuria often have limitations, including patient compliance issues and significant side effects.[1]

A promising therapeutic strategy for cystinuria is the inhibition of L-cystine crystallization.[4] LH708 is a potent, orally active L-cystine crystallization inhibitor.[5][6] It acts as a "molecular imposter," binding to the L-cystine crystal lattice and disrupting its normal growth.[7] This application note provides a detailed protocol for an in-vitro L-cystine crystallization inhibition assay using this compound, designed for researchers and professionals in drug development.

Principle of the Assay

This assay is based on the principle of measuring the ability of an inhibitor, such as this compound, to maintain L-cystine in a supersaturated solution. In the absence of an effective inhibitor, L-cystine will crystallize out of a supersaturated solution over time.[8] The presence of an inhibitor will slow down or prevent this crystallization, resulting in a higher concentration of L-cystine remaining in the supernatant after an incubation period.[8][9] The concentration of soluble L-cystine is determined spectrophotometrically, and the data is used to calculate the inhibitor's potency, typically expressed as the half-maximal effective concentration (EC50).[7][8]

Experimental Protocol

Materials and Reagents
  • L-cystine (Sigma-Aldrich, Cat. No. C8755 or equivalent)

  • This compound (MedchemExpress, Cat. No. HY-112835 or equivalent)[5]

  • Deionized water (Millipore or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well microplates

  • Microplate reader

  • Colorimetric or fluorometric assay kit for L-cystine quantification (e.g., O-phthaldialdehyde (OPA) based assay)[2]

Preparation of Solutions
  • Supersaturated L-cystine Solution (e.g., 2.9 mM):

    • Accurately weigh the required amount of L-cystine.

    • Add the L-cystine to a volume of deionized water to achieve the desired concentration (e.g., 2.9 mM).

    • Heat the solution with stirring to facilitate dissolution.

    • Allow the solution to cool to room temperature before use. This creates a metastable supersaturated solution.

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Serially dilute the stock solution in deionized water or an appropriate buffer to create a range of working concentrations for the dose-response curve.

Experimental Procedure
  • Assay Setup:

    • Pipette a small volume (e.g., 5 µL) of each this compound working solution into individual 1.5 mL microcentrifuge tubes.[2] Include a vehicle control (DMSO) and a no-inhibitor control.

  • Initiation of Crystallization:

    • Add a larger volume (e.g., 500 µL) of the freshly prepared supersaturated L-cystine solution to each microcentrifuge tube.[2]

    • Gently mix the contents by inverting the tubes. Crucially, do not vortex or shake vigorously , as this can induce premature crystallization.[8]

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., 20-25°C) for a specified period, typically 72 hours.[2][7][8] This allows for sufficient time for crystallization to occur in the control groups.

  • Sample Processing:

    • After incubation, centrifuge the tubes at high speed (e.g., 10,000-14,000 rpm) for 4-10 minutes to pellet the L-cystine crystals.[2][9]

  • Quantification of Soluble L-cystine:

    • Carefully collect the supernatant from each tube, being cautious not to disturb the crystal pellet.

    • Dilute the supernatant as required by the chosen quantification assay.[2]

    • Follow the instructions of the colorimetric or fluorometric assay kit to determine the concentration of L-cystine remaining in the supernatant. This typically involves transferring the diluted supernatant to a 96-well plate and measuring the absorbance or fluorescence with a microplate reader.

Data Analysis
  • Calculate the concentration of soluble L-cystine for each this compound concentration and the controls.

  • Plot the concentration of soluble L-cystine against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that results in a 50% inhibition of L-cystine crystallization.[8]

Data Presentation

The following table presents example data from an L-cystine crystallization inhibition assay with this compound.

This compound Concentration (nM)Log [this compound]Soluble L-cystine (mM)% Inhibition
0 (Control)-0.850
101.1515
1011.8550
501.72.5082.5
10022.8097.5
5002.72.85100

Note: The % inhibition is calculated relative to the range between the no-inhibitor control and the maximum soluble L-cystine concentration achieved with the highest inhibitor concentration.

From this data, the EC50 for this compound is determined to be approximately 10 nM, which is in line with the reported potency of 59.8 nM in some studies.[5][6][7]

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_lc Prepare Supersaturated L-cystine Solution add_lc Add Supersaturated L-cystine Solution prep_lc->add_lc prep_lh Prepare Serial Dilutions of this compound add_lh Aliquot this compound dilutions into microcentrifuge tubes prep_lh->add_lh add_lh->add_lc incubate Incubate for 72 hours at 20-25°C add_lc->incubate centrifuge Centrifuge to pellet crystals incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Soluble L-cystine (Spectrophotometry) collect_supernatant->quantify analyze Plot Dose-Response Curve & Calculate EC50 quantify->analyze

Caption: Workflow for the in-vitro L-cystine crystallization inhibition assay.

Conceptual Mechanism of this compound Action

G cluster_normal Normal Crystal Growth cluster_inhibited Inhibited Crystal Growth crystal_lattice L-cystine Crystal Lattice lc_molecule Free L-cystine Molecule lc_molecule->crystal_lattice Incorporation inhibited_lattice L-cystine Crystal Lattice This compound This compound (Molecular Imposter) This compound->inhibited_lattice Binds to growth sites blocked_lc Free L-cystine Molecule blocked_lc->inhibited_lattice Growth Disrupted

Caption: this compound acts as a molecular imposter to inhibit L-cystine crystal growth.

Conclusion

The described in-vitro L-cystine crystallization inhibition assay provides a robust and reproducible method for evaluating the potency of inhibitors like this compound. This protocol is essential for the preclinical assessment of potential therapeutics for cystinuria and can be adapted for high-throughput screening of new chemical entities. The high potency of this compound in this assay underscores its potential as a valuable agent in the management of this challenging disease.

References

Application Note & Protocol: Evaluating the Efficacy of LH708 in a Preclinical Slc3a1 Knockout Mouse Model of Cystinuria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystinuria is a rare, inherited autosomal recessive disorder characterized by the impaired reabsorption of cystine and dibasic amino acids (ornithine, lysine, arginine) in the renal proximal tubules.[1] This defect is primarily caused by mutations in the SLC3A1 or SLC7A9 genes, which encode the two subunits (rBAT and b⁰,⁺AT, respectively) of the b⁰,⁺ amino acid transporter.[2][3] The resulting high concentration of cystine in the urine, which is poorly soluble at physiological pH, leads to crystallization and the formation of recurrent kidney stones (urolithiasis).[4][5] These stones can cause severe pain, urinary tract infections, and, over time, chronic kidney disease.[1][6]

Current management strategies for cystinuria include increasing fluid intake to dilute the urine, dietary modifications (low sodium and animal protein), and urine alkalinization to improve cystine solubility.[7][8][9] For more severe cases, thiol-based drugs like tiopronin (B1683173) and D-penicillamine are used, but their effectiveness can be limited by significant side effects and poor patient compliance.[4][10]

The Slc3a1 knockout mouse model provides a valuable tool for studying Type A cystinuria and evaluating novel therapeutic agents. These mice lack a functional rBAT subunit, leading to excessive urinary cystine excretion, crystalluria, and spontaneous stone formation that closely mimics the human phenotype.[11][12]

LH708 (L-cystine bis(Nʹ-methylpiperazide)) is an investigational compound that represents a novel therapeutic approach.[2][6][13] Instead of altering urine chemistry, this compound acts as a potent inhibitor of L-cystine crystallization.[14][15] It is thought to function as a "molecular imposter," binding to the surface of growing cystine crystals and disrupting the lattice formation, thereby preventing the development of stones.[15] Studies have demonstrated the efficacy of this compound in preventing stone formation in the Slc3a1 knockout mouse model.[2][6]

This document provides detailed protocols for evaluating the in vivo efficacy of this compound using the Slc3a1 knockout mouse model, including methods for drug administration, sample collection, and endpoint analysis.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the pathophysiology of Type A cystinuria and the proposed mechanism of action for this compound. In a healthy kidney, the rBAT/b⁰,⁺AT transporter reabsorbs cystine from the glomerular filtrate. In Slc3a1 knockout mice, the absence of the rBAT subunit leads to a non-functional transporter, causing cystine to accumulate in the urine. This supersaturation leads to nucleation, crystal growth, and aggregation, ultimately forming stones. This compound intervenes by directly inhibiting the crystal growth phase.

cluster_0 Renal Proximal Tubule cluster_1 Normal Physiology cluster_2 Slc3a1 Knockout Pathophysiology cluster_3 Therapeutic Intervention Glomerular Filtrate Glomerular Filtrate rBAT/b0,+AT Transporter rBAT/b0,+AT Transporter Glomerular Filtrate->rBAT/b0,+AT Transporter Cystine Bloodstream Bloodstream rBAT/b0,+AT Transporter->Bloodstream Cystine Reabsorption Glomerular Filtrate 2 Glomerular Filtrate Non-functional Transporter Non-functional Transporter (No rBAT) Glomerular Filtrate 2->Non-functional Transporter Cystine Urine Urine Non-functional Transporter->Urine Impaired Reabsorption Cystine Crystals Cystine Crystals Urine->Cystine Crystals Supersaturation & Nucleation Stone Formation Stone Formation Cystine Crystals->Stone Formation Growth & Aggregation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Cystine Crystals Inhibits Crystal Growth

Caption: Pathophysiology of cystinuria and mechanism of this compound.

Experimental Design and Workflow

A typical preclinical efficacy study involves treating Slc3a1 knockout mice with this compound over several weeks and comparing the outcomes to a vehicle-treated control group. Key endpoints include urinary cystine concentration, cystine crystal volume, and bladder stone formation.

cluster_groups 4. Treatment Period (e.g., 4-8 weeks) start Start: Slc3a1 KO Mice (e.g., 8 weeks old) acclimatize 1. Acclimatization (1 week) start->acclimatize baseline 2. Baseline Urine Collection (24h metabolic cages) acclimatize->baseline randomize 3. Randomization into Groups (n=10-12 per group) baseline->randomize group1 Group 1: Vehicle Control (e.g., Saline, p.o., daily) group2 Group 2: This compound (Low Dose) (e.g., 10 mg/kg, p.o., daily) group3 Group 3: This compound (High Dose) (e.g., 30 mg/kg, p.o., daily) monitoring 5. Weekly Monitoring (Body weight, clinical signs) urine_collection 6. Final Urine Collection (24h metabolic cages) monitoring->urine_collection necropsy 7. Necropsy & Tissue Collection (Bladder, Kidneys) urine_collection->necropsy analysis 8. Endpoint Analysis necropsy->analysis

Caption: Overall experimental workflow for this compound efficacy testing.

Protocols

Protocol 1: Animal Husbandry and Dosing
  • Animals : Male Slc3a1 knockout mice (e.g., on a C57BL/6 background), aged 8-10 weeks at the start of the study. Male mice are typically used due to their higher penetrance and earlier onset of stone formation compared to females.[6]

  • Housing : House mice individually in standard ventilated cages with ad libitum access to standard chow and water. Maintain a 12-hour light/dark cycle.

  • Acclimatization : Allow a minimum of one week for acclimatization to the facility before any procedures.

  • This compound Preparation : Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Prepare fresh daily or according to compound stability data.

  • Dosing : Administer this compound or vehicle via oral gavage (p.o.) once daily at the designated dose volumes (e.g., 10 mL/kg). Dosing should occur at the same time each day for the duration of the study (e.g., 4-8 weeks).

Protocol 2: 24-Hour Urine Collection and Analysis
  • Metabolic Cages : Place individual mice into metabolic cages designed for the separation of urine and feces. Ensure free access to food and water.

  • Collection Period : Acclimate mice to the cages for 24 hours, then collect urine over the subsequent 24-hour period. To prevent sample degradation, collection tubes can be placed on ice.

  • Sample Processing : At the end of the collection period, measure the total urine volume. Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet cystine crystals and other debris.

  • Crystal Analysis :

    • Carefully aspirate the supernatant for cystine concentration analysis.

    • Resuspend the crystal pellet in a known volume of a suitable buffer.

    • Analyze the resuspended pellet using a particle counter or by light microscopy with a hemocytometer to determine the total crystal volume and size distribution.

  • Cystine Concentration Analysis :

    • The supernatant can be analyzed for soluble cystine concentration using High-Performance Liquid Chromatography (HPLC) or a commercial colorimetric assay kit.

    • Store urine supernatants at -80°C until analysis.

Protocol 3: Necropsy and Stone Analysis
  • Euthanasia : At the study endpoint, euthanize mice according to approved institutional animal care and use committee (IACUC) guidelines (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Bladder and Kidney Collection : Perform a laparotomy and carefully excise the bladder and both kidneys.

  • Stone Identification :

    • Gently open the bladder and inspect for the presence of stones.

    • Record the number of stones and their total wet weight.

    • Stones can be photographed and analyzed for composition using Fourier-transform infrared spectroscopy (FTIR) to confirm they are cystine-based.

  • Histology : Fix one kidney and the bladder in 10% neutral buffered formalin for at least 24 hours for subsequent paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin, H&E) to assess for crystal deposition and tissue damage.

Hypothetical Data Presentation

The following tables represent expected outcomes from a 6-week efficacy study of this compound in Slc3a1 knockout mice.

Table 1: Effects of this compound on Urinary Parameters

Treatment Group (n=12)24h Urine Volume (mL)Urinary Cystine (µg/mL)Cystine Crystal Volume (µm³/mL)
Vehicle Control 1.8 ± 0.31250 ± 1808.5 x 10⁶ ± 2.1 x 10⁶
This compound (10 mg/kg) 1.9 ± 0.41225 ± 2103.2 x 10⁶ ± 1.5 x 10⁶
This compound (30 mg/kg) 1.7 ± 0.31280 ± 1950.9 x 10⁶ ± 0.5 x 10⁶ **
Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Effects of this compound on Bladder Stone Formation

Treatment Group (n=12)Incidence of Stones (%)Number of Stones per MouseTotal Stone Mass (mg)
Vehicle Control 83.3% (10/12)2.1 ± 1.515.4 ± 8.2
This compound (10 mg/kg) 33.3% (4/12) 0.5 ± 0.8 *3.1 ± 2.5 **
This compound (30 mg/kg) 8.3% (1/12) **0.1 ± 0.3 **0.2 ± 0.5 **
Data are presented as Mean ± SD for mice with stones. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Summary of Expected Results: As shown in the hypothetical data, this compound is not expected to significantly alter urine volume or the concentration of soluble cystine, consistent with its mechanism of action as a crystallization inhibitor rather than a transport modulator. However, treatment with this compound is expected to cause a dose-dependent and statistically significant reduction in the volume of cystine crystals in the urine. This translates to a profound decrease in the incidence, number, and total mass of bladder stones, demonstrating the potential efficacy of this compound as a preventative therapy for cystinuria.

References

Application Notes and Protocols for Administering LH708 in Animal Models of Cystinuria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is a rare genetic disorder characterized by the impaired reabsorption of cystine in the kidneys, leading to high concentrations of this amino acid in the urine.[1][2][3] This supersaturation results in the crystallization of cystine and the formation of recurrent kidney stones.[1][2][3] L-cystine diamides, such as LH708 (L-cystine bis(N'-methylpiperazide)), represent a promising therapeutic approach by inhibiting the growth of cystine crystals.[4][5][6][7] Preclinical studies in animal models, particularly the Slc3a1 knockout mouse model of cystinuria, have demonstrated the in vivo efficacy and favorable safety profile of this compound.[3][8][9]

These application notes provide detailed protocols for the administration of this compound in animal models of cystinuria, along with a summary of key quantitative data from preclinical studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate this compound and similar compounds for the treatment of cystinuria.

Data Presentation

Efficacy of this compound in Slc3a1 Knockout Mice
Treatment GroupDosageDurationIncidence of Stone FormationReference
This compound150 µmol/kg/day (oral gavage)60 days26% of mice formed stones[10]
Water (Control)N/A60 days75% of mice formed stones[10]
This compoundNot specified4 weeks14% of mice with stones[10]
L-CDME (Control)Not specified4 weeks50% of mice with stones[10]
Pharmacokinetics of this compound in Slc3a1 Knockout Mice
ParameterValueRoute of AdministrationDosageReference
Plasma Half-life~10 minutesIntravenous (IV) and Oral150 µmol/kg (single dose)[10]
Oral Bioavailability (Combined parent & metabolite)Not explicitly quantified in the provided search resultsOral150 µmol/kg[11]
Major MetaboliteLH1727 (mixed disulfide)IV and Oral150 µmol/kg[1][12]
Urine Concentration (24h post-dose)Higher concentration of this compound compared to LH1727IV and Oral150 µmol/kg[1][10]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a solution or suspension of this compound suitable for oral gavage and intravenous injection in mice.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Vehicle (e.g., sterile water, saline, or a suitable vehicle for enhancing solubility if required)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (for IV administration)

Procedure:

  • Determine the required concentration: Based on the desired dosage (e.g., 150 µmol/kg) and the average weight of the mice, calculate the required concentration of the this compound solution.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization:

    • For Oral Gavage: Add the calculated volume of sterile saline or water to the tube. Vortex thoroughly to dissolve the compound. If solubility is an issue, a suitable vehicle may be used. Sonication can be employed to aid dissolution.

    • For Intravenous Injection: Prepare the this compound solution in sterile saline. Ensure complete dissolution.

  • Sterilization (for IV administration): Filter the this compound solution through a sterile 0.22 µm syringe filter into a sterile tube to ensure sterility before injection.

  • Storage: Prepare the formulation fresh on the day of administration. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: Administration of this compound via Oral Gavage in Mice

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, with a ball tip)

  • Syringe (e.g., 1 mL)

  • Animal restraint device (optional)

Procedure:

  • Animal Handling: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Dose Preparation: Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. The ball tip helps prevent entry into the trachea.

    • If any resistance is met or the animal shows signs of distress (e.g., gasping), withdraw the needle and re-attempt.

  • Administration: Once the needle is correctly positioned in the esophagus/stomach, slowly administer the this compound solution.

  • Withdrawal: After administration, gently and smoothly withdraw the gavage needle.

  • Monitoring: Briefly monitor the animal to ensure there are no signs of respiratory distress.

Protocol 3: Administration of this compound via Intravenous Injection in Mice

Objective: To deliver this compound directly into the systemic circulation for pharmacokinetic studies.

Materials:

  • Sterile this compound formulation

  • Insulin syringe with a fine-gauge needle (e.g., 27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warm water bath

Procedure:

  • Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (around 45°C) for a short period to dilate the lateral tail veins.

  • Restraint: Place the mouse in a suitable restrainer, leaving the tail accessible.

  • Injection Site Preparation: Clean the tail with an alcohol wipe.

  • Needle Insertion:

    • Position the needle, bevel up, parallel to the vein.

    • Insert the needle into one of the lateral tail veins. A successful insertion may be indicated by a flash of blood in the hub of the needle.

  • Injection: Slowly inject the sterile this compound solution. The vein should blanch as the solution displaces the blood. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 4: Urine and Plasma Collection for Pharmacokinetic Analysis

Objective: To collect urine and blood samples at specific time points following this compound administration to determine its concentration and that of its metabolites.

Materials:

  • Metabolic cages (for urine collection)

  • Microcentrifuge tubes

  • Pipettes

  • Anticoagulant (e.g., EDTA) coated tubes (for plasma collection)

  • Centrifuge

Procedure:

Urine Collection:

  • House individual mice in metabolic cages to allow for the separation and collection of urine.

  • Collect urine at predetermined time points (e.g., over a 24-hour period).

  • Transfer the collected urine into labeled microcentrifuge tubes.

  • Store samples at -80°C until analysis.

Plasma Collection:

  • At designated time points post-administration, anesthetize the mouse.

  • Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant.

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Store plasma samples at -80°C until analysis.

Protocol 5: Analysis of Cystine Stone Burden using Micro-Computed Tomography (µCT)

Objective: To non-invasively monitor the formation and growth of cystine stones in the urinary tract of live mice.

Materials:

  • Micro-CT scanner

  • Anesthesia machine (e.g., for isoflurane)

  • Image reconstruction and analysis software

Procedure:

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Scanning: Place the anesthetized mouse in the µCT scanner.

  • Image Acquisition: Acquire images of the abdominal region, focusing on the kidneys and bladder.

  • Image Reconstruction: Use the scanner's software to reconstruct the 2D images into a 3D volume.

  • Stone Quantification: Utilize image analysis software to identify and quantify the volume and number of cystine stones in the urinary tract.

  • Longitudinal Monitoring: Repeat the scanning procedure at regular intervals (e.g., weekly) to track changes in stone burden over the course of the study.

Visualizations

LH708_Mechanism_of_Action cluster_0 Cystinuria Pathophysiology cluster_1 Therapeutic Intervention High Urinary Cystine High Urinary Cystine Cystine Supersaturation Cystine Supersaturation High Urinary Cystine->Cystine Supersaturation Cystine Crystal Nucleation Cystine Crystal Nucleation Cystine Supersaturation->Cystine Crystal Nucleation Crystal Growth & Aggregation Crystal Growth & Aggregation Cystine Crystal Nucleation->Crystal Growth & Aggregation Kidney Stone Formation Kidney Stone Formation Crystal Growth & Aggregation->Kidney Stone Formation This compound This compound This compound->Inhibition Experimental_Workflow_this compound cluster_treatment Treatment Groups Slc3a1 KO Mice Slc3a1 KO Mice Baseline µCT Scan Baseline µCT Scan Slc3a1 KO Mice->Baseline µCT Scan Randomization Randomization Baseline µCT Scan->Randomization This compound Group This compound Group Randomization->this compound Group Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Daily Dosing Daily Dosing This compound Group->Daily Dosing Vehicle Control Group->Daily Dosing Longitudinal µCT Scans Longitudinal µCT Scans Daily Dosing->Longitudinal µCT Scans Sample Collection Sample Collection Longitudinal µCT Scans->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis LH708_Metabolism This compound This compound Disulfide Exchange Disulfide Exchange This compound->Disulfide Exchange Major Pathway Demethylation Demethylation This compound->Demethylation Minor Pathway LH1727 LH1727 (Active Metabolite) Disulfide Exchange->LH1727 Excretion Excretion LH1727->Excretion LH1726 LH1726 (Minor Metabolite) Demethylation->LH1726 LH1726->Excretion

References

Application Notes and Protocols for Preclinical Dosing of LH708

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing considerations for LH708, an orally active L-cystine crystallization inhibitor investigated for the treatment of cystinuria. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for in vivo efficacy and pharmacokinetic evaluations.

Mechanism of Action: Inhibition of L-Cystine Crystallization

This compound functions as a molecular mimic of L-cystine, directly interfering with the process of crystal growth. In cystinuria, excessive levels of L-cystine in the urine lead to supersaturation and the formation of debilitating kidney stones. This compound is designed to prevent this by binding to the growing surfaces of L-cystine crystals.

This inhibitory action is described by a step-pinning mechanism . L-cystine crystals grow in a layer-by-layer fashion, with new molecules adding at the "steps" of the crystal lattice. This compound, due to its structural similarity to L-cystine, effectively binds to these active growth sites. However, its distinct chemical structure prevents the further addition of L-cystine molecules, thereby "pinning" the step and halting further crystal growth. This leads to a significant reduction in the rate of crystal formation and a decrease in the overall stone burden.[1][2][3]

Mechanism of Action: L-Cystine Crystallization Inhibition by this compound cluster_0 Physiological State in Cystinuria cluster_1 Therapeutic Intervention with this compound Supersaturated L-cystine in urine Supersaturated L-cystine in urine L-cystine crystal nucleation L-cystine crystal nucleation Supersaturated L-cystine in urine->L-cystine crystal nucleation Initiation Crystal growth (Step propagation) Crystal growth (Step propagation) L-cystine crystal nucleation->Crystal growth (Step propagation) Kidney stone formation Kidney stone formation Crystal growth (Step propagation)->Kidney stone formation Aggregation Binding to crystal growth sites Binding to crystal growth sites Crystal growth (Step propagation)->Binding to crystal growth sites This compound competes with L-cystine This compound Administration This compound Administration This compound Administration->Binding to crystal growth sites Step-pinning Step-pinning Binding to crystal growth sites->Step-pinning Inhibition of crystal growth Inhibition of crystal growth Step-pinning->Inhibition of crystal growth

Mechanism of this compound action in cystinuria.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueConditionsReference
EC5059.8 nMInhibition of L-cystine crystallization in a supersaturated solution.[4]

Table 2: Preclinical Pharmacokinetics of this compound in Mice

ParameterRoute of AdministrationDoseValueAnimal ModelReference
Single DoseOral (p.o.)150 µmol/kgData on plasma concentration over time is available.Slc3a1 knockout mice[5]
Single DoseIntravenous (i.v.)150 µmol/kgData on plasma concentration over time is available.Slc3a1 knockout mice[5]
Major Metabolite--LH1727Slc3a1 knockout mice[5]

Experimental Protocols

The following are detailed protocols for key preclinical experiments with this compound. These are representative methodologies based on published studies and common practices in the field.

Protocol 1: In Vivo Efficacy Study in a Cystinuria Mouse Model

Objective: To evaluate the efficacy of this compound in preventing or reducing kidney stone formation in a genetically engineered mouse model of cystinuria (Slc3a1 knockout mice).

Materials:

  • This compound compound

  • Vehicle for oral gavage (e.g., sterile water, 0.5% methylcellulose (B11928114) in water)

  • Slc3a1 knockout mice (male mice are often used due to a higher propensity for stone formation)[4]

  • Age-matched wild-type control mice

  • Oral gavage needles (20-22 gauge with a ball tip)

  • Metabolic cages for urine collection

  • Micro-computed tomography (µCT) scanner or high-resolution ultrasound for in vivo stone imaging

  • Analytical balance

  • Dissection tools

Experimental Workflow Diagram:

Experimental Workflow: In Vivo Efficacy of this compound Animal Acclimation Animal Acclimation Baseline Imaging Baseline Imaging Animal Acclimation->Baseline Imaging Randomization Randomization Baseline Imaging->Randomization Treatment Period Treatment Period Randomization->Treatment Period Vehicle vs. This compound Interim Imaging Interim Imaging Treatment Period->Interim Imaging e.g., weekly Endpoint Endpoint Treatment Period->Endpoint e.g., 4-8 weeks Interim Imaging->Treatment Period Sacrifice and Tissue Collection Sacrifice and Tissue Collection Endpoint->Sacrifice and Tissue Collection Stone Analysis Stone Analysis Sacrifice and Tissue Collection->Stone Analysis Bladder and Kidneys Data Analysis Data Analysis Stone Analysis->Data Analysis

Workflow for in vivo efficacy testing.

Procedure:

  • Animal Model: Utilize male Slc3a1 knockout mice, which spontaneously develop cystine stones. House animals in a controlled environment with ad libitum access to food and water.

  • Dosing Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a standard gavage volume (e.g., 5-10 mL/kg). Prepare fresh daily.

  • Dosing Regimen:

    • Acclimatize animals for at least one week before the start of the experiment.

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via oral gavage once or twice daily for a predetermined period (e.g., 4-8 weeks).

  • Monitoring Stone Burden:

    • Perform baseline imaging (µCT or ultrasound) of the bladder and kidneys before initiating treatment.

    • Conduct weekly or bi-weekly imaging to monitor stone formation and growth throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, perform final imaging.

    • Humanely euthanize the animals and carefully dissect the kidneys and bladder.

    • Collect any visible stones and sand.

    • Quantify the stone burden by counting the number of stones and measuring their total weight.[6]

    • The composition of the stones can be confirmed as L-cystine using methods such as Fourier-transform infrared spectroscopy (FTIR).

  • Data Analysis: Compare the stone burden (number and weight) between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound and its major metabolite(s) in mice following oral and intravenous administration.

Materials:

  • This compound compound

  • Vehicle for oral administration (as in Protocol 1)

  • Solvent for intravenous injection (e.g., sterile saline, PBS with a solubilizing agent if necessary)

  • Slc3a1 knockout or wild-type mice

  • Cannulated mice (for serial blood sampling if possible) or multiple cohorts of non-cannulated mice

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Dosing:

    • For oral administration, administer a single dose of this compound (e.g., 150 µmol/kg) via oral gavage.[5]

    • For intravenous administration, administer a single bolus dose via the tail vein.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.

    • For each time point, collect approximately 20-50 µL of blood into EDTA-coated tubes.

    • Immediately place samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis by LC-MS/MS:

    • Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (containing the internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • LC-MS/MS Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its metabolite LH1727. This will involve optimizing the chromatographic separation (column, mobile phase, gradient) and the mass spectrometric detection (ion transitions, collision energies).

    • Quantification: Generate a standard curve using known concentrations of this compound and LH1727 in blank plasma to quantify the concentrations in the study samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters including:

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%) (by comparing oral and IV AUCs)

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound. The provided information on the mechanism of action, quantitative data, and detailed experimental methodologies will aid researchers in designing and conducting robust studies to further characterize the therapeutic potential of this promising L-cystine crystallization inhibitor for the treatment of cystinuria. Careful consideration of dosing regimens, appropriate animal models, and sensitive analytical methods are crucial for obtaining reliable and translatable preclinical data.

References

Application Note: Quantification of LH708 in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of the hypothetical compound LH708 in human plasma and urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for small molecule bioanalysis and are intended for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2]

Principle of the Method

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique ideal for quantifying small molecules in complex biological matrices.[2][3][4] The process involves three main stages:

  • Sample Preparation: Extraction of this compound from plasma or urine and removal of interfering matrix components.[5]

  • Chromatographic Separation: Injection of the extracted sample into a High-Performance Liquid Chromatography (HPLC) system, where this compound is separated from other components on an analytical column.

  • Mass Spectrometric Detection: The separated analyte is ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[2][3]

Quantification is achieved by comparing the peak area ratio of the analyte (this compound) to a stable isotope-labeled internal standard (SIL-IS, e.g., this compound-d4) against a calibration curve prepared in the same biological matrix.[6]

Materials and Reagents

  • Analytes: this compound analytical standard, this compound-d4 (Internal Standard).

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA), LC-MS grade water.

  • Chemicals: Ammonium Acetate.

  • Biological Matrices: Drug-free human plasma and urine (K2-EDTA).

  • Labware: 1.5 mL polypropylene (B1209903) tubes, 96-well plates, glass vials.

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of >14,000 x g)

    • Calibrated pipettes

    • HPLC system (e.g., Agilent, Waters, Shimadzu)

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 ACN:Water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d4 primary stock with 50:50 ACN:Water to a final concentration of 100 ng/mL.

  • Calibration Standards & QCs: Spike appropriate amounts of the working standard solutions into blank plasma or urine to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QCs (low, medium, high).

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[5][7][8][9]

  • Aliquot: Transfer 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL polypropylene tube.[8]

  • Add IS: Add 10 µL of the IS working solution (100 ng/mL this compound-d4) to all tubes except for the blank matrix.

  • Precipitate: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid (a 3:1 solvent-to-plasma ratio).[8]

  • Mix: Vortex vigorously for 1 minute to ensure complete protein denaturation.[8][10]

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8][11]

  • Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.[10]

Urine Sample Preparation (Dilute-and-Shoot)

For urine, a simple dilution is often sufficient due to the lower protein content compared to plasma.[4][5][12]

  • Centrifuge: Centrifuge the raw urine sample to remove any particulate matter.[13]

  • Aliquot: Transfer 50 µL of the urine supernatant, calibration standard, or QC into a 1.5 mL polypropylene tube.

  • Add IS: Add 10 µL of the IS working solution (100 ng/mL this compound-d4) to all tubes except for the blank matrix.

  • Dilute: Add 440 µL of LC-MS grade water containing 0.1% formic acid (a 1:10 dilution).

  • Mix: Vortex for 30 seconds.

  • Transfer: Transfer the diluted sample to a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL into the LC-MS/MS system.

Data Presentation and Tables

Quantitative data for the analysis of this compound should be clearly structured. The following tables provide examples of typical parameters and expected results based on established bioanalytical method validation guidelines.[14][15]

Table 1: LC-MS/MS Instrument Parameters for this compound and this compound-d4

Parameter Setting
LC System
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) e.g., 450.2 -> 250.1 (Quantifier)
MRM Transition (this compound) e.g., 450.2 -> 180.3 (Qualifier)
MRM Transition (this compound-d4) e.g., 454.2 -> 254.1
Dwell Time 100 ms
Ion Source Temp 550 °C

| IonSpray Voltage | 5500 V |

Table 2: Example Calibration Curve Data for this compound in Human Plasma

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
1.00 0.98 98.0
2.50 2.55 102.0
5.00 5.10 102.0
25.0 24.5 98.0
100 101 101.0
400 395 98.8
800 808 101.0
1000 995 99.5

| Regression | Linear, 1/x² weighting | R² > 0.995 |

Table 3: Inter-day Precision and Accuracy of QC Samples in Human Urine (n=3 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ QC 1.00 1.03 103.0 8.5
Low QC 3.00 2.95 98.3 6.2
Medium QC 150 153 102.0 4.5

| High QC | 750 | 738 | 98.4 | 3.8 |

Visualizations

Experimental Workflow Diagram

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS_spike Spike Internal Standard (this compound-d4) Plasma->IS_spike Urine Urine Sample Urine->IS_spike Plasma_prep Protein Precipitation (Acetonitrile) IS_spike->Plasma_prep Urine_prep Dilution (1:10 with Water) IS_spike->Urine_prep Centrifuge Centrifugation Plasma_prep->Centrifuge Urine_prep->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Injection (MRM Mode) Supernatant->LCMS Data Data Acquisition (Peak Area Ratio) LCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Workflow for this compound quantification in plasma and urine.

Logical Relationship of Pharmacokinetic Parameters

G cluster_params Key Pharmacokinetic Parameters Conc Plasma Concentration vs. Time Data (from this compound Bioanalysis) Cmax Cmax (Max Concentration) Conc->Cmax Tmax Tmax (Time to Max Conc.) Conc->Tmax AUC AUC (Area Under the Curve) Conc->AUC HalfLife (Half-life) AUC->HalfLife

Caption: Derivation of key pharmacokinetic parameters.

Hypothetical Signaling Pathway Modulated by this compound

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response This compound This compound This compound->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase pathway by this compound.

References

Application Notes: A Fluorescence-Based Assay for Assessing L-Cystine Solubility in the Presence of LH708

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of nephrology, urology, and drug discovery, particularly those investigating cystinuria and novel therapeutic agents.

Introduction:

Cystinuria is an inherited genetic disorder characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys and intestine. This leads to high concentrations of the sparingly soluble amino acid L-cystine in the urine, resulting in the formation of crystals and stones (urolithiasis). A key therapeutic strategy for managing cystinuria is to increase the solubility of L-cystine or inhibit its crystallization. LH708 has been identified as an orally active inhibitor of L-cystine crystallization[1][2].

This application note describes a fluorescence-based assay to quantitatively assess the effect of this compound on the solubility of L-cystine. The assay relies on the principle that an increase in soluble L-cystine, facilitated by this compound, can be quantified following the reduction of L-cystine to L-cysteine and subsequent reaction with a fluorogenic probe. This method offers a sensitive and high-throughput-compatible alternative to traditional methods like light microscopy or HPLC for screening and characterizing potential L-cystine crystallization inhibitors.

Principle of the Assay

The assay is performed in a multi-well plate format. A supersaturated solution of L-cystine is prepared, to which various concentrations of the test compound, this compound, are added. After an incubation period that allows for L-cystine crystallization, the solid crystals are separated from the supernatant containing the soluble L-cystine. The supernatant is then treated with a reducing agent to convert the soluble L-cystine into two molecules of L-cysteine. The resulting L-cysteine is then quantified using a fluorescent probe that exhibits a significant increase in fluorescence upon reaction with the thiol group of cysteine. The fluorescence intensity is directly proportional to the concentration of soluble L-cystine in the sample.

Key Reagents and Equipment

  • L-Cystine

  • This compound [1][3]

  • Fluorescent Probe for Cysteine Detection: (e.g., a coumarin-based or rhodamine-based probe)[4][5]

  • Reducing Agent: (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

  • Assay Buffer: (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Multi-well plates: (e.g., 96-well, black, clear-bottom plates)

  • Fluorescence plate reader

  • Centrifuge with plate rotor

  • Standard laboratory equipment: (pipettes, tubes, etc.)

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Fluorescence Detection A Prepare Supersaturated L-Cystine Solution C Add L-Cystine and this compound to 96-well plate A->C B Prepare this compound Stock Solutions B->C D Incubate to Allow Crystallization C->D E Centrifuge to Pellet Crystals D->E F Transfer Supernatant to New Plate E->F G Add Reducing Agent (e.g., TCEP) F->G H Add Fluorescent Probe G->H I Incubate for Fluorescence Development H->I J Read Fluorescence I->J

Caption: Experimental workflow for the fluorescence-based L-cystine solubility assay.

Detailed Protocol

1. Preparation of Reagents:

  • L-Cystine Stock Solution (e.g., 2 mM): Due to the low solubility of L-cystine at neutral pH, prepare the stock solution in a slightly acidic or basic buffer (e.g., pH < 2 or pH > 8) where solubility is higher[6]. For the assay, this stock will be diluted into the neutral assay buffer to create a supersaturated condition.

  • This compound Stock Solution (e.g., 10 mM in DMSO): Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO[3].

  • Assay Buffer (PBS, pH 7.4): Prepare and filter-sterilize.

  • Reducing Agent Solution (e.g., 10 mM TCEP in Assay Buffer): Prepare fresh on the day of the experiment.

  • Fluorescent Probe Solution: Prepare according to the manufacturer's instructions. The final concentration will depend on the specific probe used.

2. Assay Procedure:

  • Create Supersaturated L-Cystine Solution: In a microcentrifuge tube, dilute the L-Cystine stock solution into the assay buffer to a final concentration that is supersaturated at pH 7.4 (e.g., 1 mM). Vortex vigorously.

  • Plate Setup:

    • To the wells of a 96-well plate, add the desired volume of assay buffer.

    • Add serial dilutions of the this compound stock solution to achieve a range of final concentrations. Include a vehicle control (DMSO) without this compound.

  • Initiate Crystallization: Add the freshly prepared supersaturated L-cystine solution to all wells to initiate the assay. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation: Seal the plate and incubate at room temperature or 37°C for a defined period (e.g., 2-4 hours) to allow for L-cystine crystallization. The incubation time may need to be optimized.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the plate at a high speed (e.g., 3000 x g) for 15 minutes to pellet the L-cystine crystals.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new black, clear-bottom 96-well plate. Be careful not to disturb the crystal pellet.

3. Fluorescence Detection:

  • Reduction of L-Cystine: Add the reducing agent solution (e.g., 10 µL of 10 mM TCEP) to each well of the new plate containing the supernatant. Mix and incubate for approximately 30 minutes at room temperature to ensure complete conversion of L-cystine to L-cysteine.

  • Addition of Fluorescent Probe: Add the fluorescent probe solution to each well.

  • Incubation for Signal Development: Incubate the plate at room temperature, protected from light, for the time recommended for the specific probe (e.g., 30-60 minutes).

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.

Data Analysis and Presentation

The fluorescence intensity in each well is proportional to the concentration of soluble L-cystine. The data can be analyzed by plotting the fluorescence intensity against the concentration of this compound. An increase in fluorescence intensity with increasing concentrations of this compound indicates an enhanced solubility of L-cystine.

Table 1: Hypothetical Quantitative Data for L-Cystine Solubility with this compound

This compound Concentration (µM)Average Fluorescence Intensity (RFU)Standard DeviationCalculated Soluble L-Cystine (µM)
0 (Vehicle)5,000250200
0.17,500300300
112,500600500
1020,000950800
10022,5001100900

Note: The "Calculated Soluble L-Cystine" would be determined from a standard curve of known L-cysteine concentrations.

Signaling Pathway and Mechanism of Action

While a detailed signaling pathway for this compound is not extensively described in the provided literature, its mechanism of action is as an L-cystine crystallization inhibitor[1][2]. It is proposed that L-cystine diamides, like this compound, interact with L-cystine molecules in solution, preventing their incorporation into a crystal lattice. This interaction effectively increases the concentration of L-cystine that can remain in a soluble state.

Mechanism_of_Action cluster_process L-Cystine Crystallization cluster_inhibition Inhibition by this compound A Soluble L-Cystine B L-Cystine Crystal Lattice A->B Crystallization D Soluble L-Cystine- This compound Complex A->D C This compound C->D D->B Inhibition

Caption: Proposed mechanism of this compound in inhibiting L-cystine crystallization.

Troubleshooting and Considerations

  • L-Cystine Precipitation: Ensure the supersaturated L-cystine solution is prepared fresh and used immediately to avoid premature precipitation.

  • Fluorescent Probe Selection: The choice of fluorescent probe is critical. Select a probe with high selectivity for thiols, a low background signal, and excitation/emission spectra compatible with the available plate reader[4][5][7][8].

  • Standard Curve: To accurately quantify the concentration of soluble L-cystine, a standard curve should be generated using known concentrations of L-cysteine under the same assay conditions.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay wells low (typically <1%) to avoid solvent effects on L-cystine solubility and the fluorescent probe.

This fluorescence-based assay provides a robust and sensitive method for evaluating the efficacy of this compound and other potential inhibitors of L-cystine crystallization, thereby aiding in the development of new therapeutics for cystinuria.

References

Application Notes and Protocols for Evaluating LH708 Toxicity Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LH708 is an orally active inhibitor of L-cystine crystallization with a reported EC50 of 59.8 nM, intended for research in Cystinuria.[1][2] As with any new chemical entity being considered for therapeutic development, a thorough evaluation of its potential toxicity is paramount. In vitro cell culture models provide a crucial first step in identifying potential safety liabilities, offering a cost-effective and high-throughput approach to assess a compound's effects at the cellular level before proceeding to more complex and costly in vivo studies.

These application notes provide a comprehensive framework for evaluating the potential toxicity of this compound using a panel of established in vitro assays. The protocols detailed below cover general cytotoxicity, genotoxicity, and organ-specific toxicity (hepatotoxicity and cardiotoxicity), providing researchers with the necessary tools to generate a preliminary safety profile of this compound.

Application Notes

A tiered approach to in vitro toxicity testing is recommended, starting with general cytotoxicity assays to determine the concentration range of this compound that affects cell viability. Subsequent assays can then be performed at sub-lethal concentrations to investigate specific mechanisms of toxicity, such as apoptosis, mitochondrial dysfunction, and genotoxicity. Given that this compound is intended for systemic administration, evaluating its potential effects on major organs of metabolism and potential off-target toxicity, such as the liver and heart, is also critical.

Recommended Cell Lines:

  • HEK293 (Human Embryonic Kidney 293): As this compound is being investigated for Cystinuria, a kidney-related disorder, using a human kidney cell line is highly relevant.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used and well-characterized human liver cell line for assessing drug-induced liver injury (DILI).[3][4][5][6][7]

  • AC16 (Human Adult Ventricular Cardiomyocyte): An established cell line for in vitro cardiotoxicity studies.

  • A549 (Human Lung Carcinoma) or other relevant cell lines: Can be included for a broader assessment of cytotoxicity across different cell types.

Experimental Workflow for this compound In Vitro Toxicity Assessment

G cluster_0 Initial Screening cluster_1 Mechanistic & Genotoxicity Assays cluster_2 Organ-Specific Toxicity cluster_3 Data Analysis & Reporting start This compound Compound cytotoxicity General Cytotoxicity Assays (MTT, LDH) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use sub-IC50 concentrations caspase Caspase Activity ic50->caspase mmp Mitochondrial Membrane Potential ic50->mmp genotoxicity Genotoxicity Assays (Comet, Micronucleus) ic50->genotoxicity hepatotoxicity Hepatotoxicity Assays (e.g., in HepG2 cells) ic50->hepatotoxicity cardiotoxicity Cardiotoxicity Assays (e.g., in AC16 cells) ic50->cardiotoxicity analysis Data Analysis and Interpretation apoptosis->analysis caspase->analysis mmp->analysis genotoxicity->analysis hepatotoxicity->analysis cardiotoxicity->analysis report Toxicity Profile Report analysis->report

Caption: General workflow for in vitro toxicity testing of this compound.

I. General Cytotoxicity Assays

These initial assays are crucial for determining the concentration of this compound that causes a 50% reduction in cell viability (IC50). This information is vital for designing subsequent mechanistic studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5% v/v) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.[1][8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.

Data Presentation: General Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)This compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HEK293MTT24DataData
48DataData
LDH24DataData
48DataData
HepG2MTT24DataData
48DataData
LDH24DataData
48DataData
AC16MTT24DataData
48DataData
LDH24DataData
48DataData

II. Mechanistic Cytotoxicity Assays

These assays help to elucidate the mode of cell death induced by this compound.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (at concentrations around the IC50 value) for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[1][9]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[1][9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Workflow for Annexin V/PI Apoptosis Assay

G start Seed and Treat Cells with this compound harvest Harvest Adherent and Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is an early indicator of apoptosis. This can be measured using cationic fluorescent dyes like JC-1 or TMRE.[13][14][15][16]

Protocol (using TMRE):

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP).[17]

  • TMRE Staining: Add TMRE staining solution to each well and incubate for 15-30 minutes at 37°C.[15]

  • Wash: Gently wash the cells with pre-warmed PBS or assay buffer.[17]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ≈ 549/575 nm).[16]

  • Data Analysis: A decrease in fluorescence intensity indicates a loss of MMP.

Caspase Activity Assay

Caspases are key proteases in the apoptotic pathway. Their activity can be measured using a luminescent or fluorometric assay.[18][19][20][21][22]

Protocol (using Caspase-Glo® 3/7 Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[18]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.

Data Presentation: Mechanistic Cytotoxicity of this compound

AssayCell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+)Change in MMP (% of Control)Caspase-3/7 Activity (Fold Change)
ApoptosisHEK2930 (Control)DataN/AN/A
IC50/2DataN/AN/A
IC50DataN/AN/A
MMPHEK2930 (Control)N/A100%N/A
IC50/2N/ADataN/A
IC50N/ADataN/A
CaspaseHEK2930 (Control)N/AN/A1.0
IC50/2N/AN/AData
IC50N/AN/AData

III. Genotoxicity Assays

These assays are essential for evaluating the potential of this compound to cause DNA damage, which can lead to mutations and carcinogenesis.

Comet Assay (Single Cell Gel Electrophoresis)

This sensitive technique detects DNA strand breaks in individual cells.[23][24][25][26]

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide.[23]

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.

  • Electrophoresis: Perform electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head.

Workflow for the Comet Assay

G start Treat Cells with this compound embed Embed Cells in Low-Melting Agarose on a Slide start->embed lyse Lyse Cells to Remove Membranes and Proteins embed->lyse electrophoresis Perform Electrophoresis lyse->electrophoresis stain Stain DNA with Fluorescent Dye electrophoresis->stain visualize Visualize and Score Comets Under a Microscope stain->visualize

Caption: Workflow for the Comet assay.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events by scoring the formation of micronuclei in the cytoplasm of dividing cells.[27][28][29][30][31]

Protocol:

  • Cell Treatment: Treat cells with this compound for a period that allows for at least one cell division.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[27]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[28]

  • Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[28]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Workflow for the In Vitro Micronucleus Assay

G start Treat Cells with this compound cytoB Add Cytochalasin B to Block Cytokinesis start->cytoB harvest Harvest and Fix Cells cytoB->harvest stain Stain with DNA Dye harvest->stain score Score Micronuclei in Binucleated Cells stain->score analyze Analyze Data for Genotoxicity score->analyze

Caption: Workflow for the in vitro micronucleus assay.

Data Presentation: Genotoxicity of this compound

AssayCell LineThis compound Concentration (µM)% Tail DNA (Comet Assay)Micronucleus Frequency (%)
CometHEK2930 (Control)DataN/A
Conc. 1DataN/A
Conc. 2DataN/A
Positive ControlDataN/A
MicronucleusHEK2930 (Control)N/AData
Conc. 1N/AData
Conc. 2N/AData
Positive ControlN/AData

IV. Organ-Specific Toxicity

Hepatotoxicity Assessment in HepG2 Cells

Drug-induced liver injury (DILI) is a major concern in drug development.[32][33][34][35][36] In addition to the general cytotoxicity assays, specific endpoints for hepatotoxicity should be evaluated in HepG2 cells.

Additional Assays:

  • Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) Release: Measurement of these liver enzymes in the culture supernatant is a key indicator of hepatocellular damage.

  • Albumin and Urea Synthesis: Assessment of these metabolic functions provides insight into the impact of this compound on hepatocyte function.

  • Oxidative Stress: Measurement of reactive oxygen species (ROS) production and glutathione (B108866) (GSH) levels.

Signaling Pathway in Drug-Induced Liver Injury

G drug Drug/Metabolite stress Oxidative Stress (ROS Generation) drug->stress mito Mitochondrial Dysfunction drug->mito survival Pro-survival Pathways (e.g., NF-κB) drug->survival Inhibition jnk JNK Activation stress->jnk mito->jnk apoptosis Apoptosis/Necrosis jnk->apoptosis injury Hepatocyte Injury apoptosis->injury survival->injury Inhibition

Caption: Key signaling pathways in drug-induced liver injury.

Cardiotoxicity Assessment in AC16 Cells

Drug-induced cardiotoxicity is a significant cause of drug withdrawal.[37][38][39][40][41] Evaluating the potential cardiac liabilities of this compound is crucial.

Additional Assays:

  • Beating Rate and Rhythm: For spontaneously beating cardiomyocytes (e.g., iPSC-derived cardiomyocytes), changes in beat rate and rhythm can be monitored.

  • Calcium Homeostasis: Disruption of intracellular calcium signaling is a common mechanism of cardiotoxicity.

  • Cardiac Biomarkers: Measurement of troponin release can indicate cardiomyocyte damage.

Signaling Pathway in Drug-Induced Cardiotoxicity

G drug Cardiotoxic Drug ros ROS Production drug->ros dna DNA Damage drug->dna calcium Calcium Dysregulation drug->calcium prosurvival Pro-survival Signaling (e.g., Akt, ERK) drug->prosurvival Inhibition mito Mitochondrial Damage ros->mito apoptosis Apoptosis dna->apoptosis dysfunction Cardiomyocyte Dysfunction calcium->dysfunction mito->apoptosis apoptosis->dysfunction

Caption: Key signaling pathways in drug-induced cardiotoxicity.

The protocols and application notes provided here offer a robust framework for the initial in vitro toxicity assessment of this compound. By systematically evaluating general cytotoxicity, the mechanism of cell death, genotoxicity, and organ-specific toxicities, researchers can build a comprehensive preclinical safety profile. The data generated from these studies will be instrumental in guiding further development, including the design of subsequent in vivo toxicology studies, and ultimately in determining the therapeutic potential of this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of LH708 and its Derivatives as L-Cystine Crystallization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is a rare genetic disorder characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys and intestine, leading to high concentrations of cystine in the urine. Due to its low solubility, cystine crystallizes and forms stones, causing significant pain, urinary tract obstruction, and potential kidney damage. Current treatments aim to increase urine volume and pH or employ thiol-based drugs to form more soluble cystine-drug adducts, but these approaches have limitations in efficacy and are associated with adverse effects.

A promising therapeutic strategy involves the inhibition of L-cystine (B1669687) crystal growth. LH708, also known as l-cystine bis(N'-methylpiperazide), and its derivatives are a novel class of L-cystine crystallization inhibitors.[1][2] These molecules act as "molecular imposters," binding to the surface of growing L-cystine crystals and disrupting the crystallization process.[2] This document provides detailed protocols for the synthesis of this compound and the evaluation of its inhibitory activity on L-cystine crystallization.

Synthesis of this compound (l-cystine bis(N'-methylpiperazide))

The synthesis of this compound is a straightforward three-step process involving the amidation of Nα,Nα′-bis-Boc-l-cystine with 1-methylpiperazine (B117243), followed by the removal of the Boc protecting groups.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Amide Coupling

  • To a solution of N,N′-bis(tert-butoxycarbonyl)-L-cystine (8.81 g, 20 mmol) in 80 mL of dimethylformamide (DMF), add 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (8.01 g, 52.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (9.97 g, 52.0 mmol), 1-methylpiperazine (4.01 g, 40.0 mmol), and N,N-diisopropylethylamine (DIEA) (17.47 mL, 100 mmol).[3]

  • Stir the reaction mixture at room temperature overnight.[3]

  • Add 200 mL of cold water to the reaction mixture.

  • Extract the aqueous solution three times with dichloromethane (B109758).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N′-bis(tert-butoxycarbonyl)-L-cystine bis(N′-methylpiperazide).

Step 2: Deprotection

  • Dissolve the crude product from Step 1 (5.2 g, 8.60 mmol) in 50 mL of dichloromethane and cool the solution to 0 °C.[3]

  • Add 4 M HCl in 1,4-dioxane (B91453) (12.90 mL, 51.6 mmol) to the solution. A solid precipitate will form.[3]

  • Stir the reaction mixture at room temperature for 2 hours.[3]

  • Collect the solid precipitate by filtration.

  • Rinse the solid with cold diethyl ether.

  • Dry the solid in a vacuum oven at 50 °C to yield this compound as a hydrochloride salt (2.45 g, 71% yield).[3]

Step 3: Characterization

The final product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[3]

L-Cystine Crystallization Inhibition Assay

This assay evaluates the ability of this compound and its derivatives to inhibit the crystallization of L-cystine from a supersaturated solution. The concentration of soluble L-cystine remaining in the supernatant after incubation is quantified using a fluorescence-based method.[3][4]

Experimental Protocol: L-Cystine Crystallization Inhibition Assay

1. Preparation of Supersaturated L-Cystine Solution:

  • Prepare a supersaturated solution of L-cystine (e.g., 2.9 mM) in Millipore water.[4][5] This can be achieved by heating an excess of L-cystine in water and then allowing it to cool to the desired temperature.

2. Incubation with Inhibitors:

  • Add varying concentrations of the test compound (e.g., this compound) to the supersaturated L-cystine solution.[4][6]

  • Incubate the mixtures at a controlled temperature (e.g., 20 °C or 25 °C) for 72 hours without vigorous mixing.[4][5]

3. Measurement of Soluble L-Cystine:

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated L-cystine crystals.[6]

  • Carefully collect the supernatant.

  • Dilute the supernatant (e.g., 10-fold) with Millipore deionized water.[6]

  • Determine the concentration of L-cystine in the diluted supernatant using a fluorescence-based assay with O-phthaldialdehyde (OPA) and a suitable chiral thiol, such as N-Boc-cysteine (NBC).[3]

4. Data Analysis:

  • Plot the concentration of soluble L-cystine against the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the inhibitor required to achieve 50% of the maximal increase in the apparent aqueous solubility of L-cystine.[4]

Quantitative Data

The inhibitory potency of this compound and its derivatives is typically reported as an EC50 value from the L-cystine crystallization inhibition assay.

CompoundDescriptionEC50 (nM)Reference
This compound L-cystine bis(N'-methylpiperazide)59.8 ± 7.2[5]
LH1753 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)29.5 ± 8.6[5]
L-CDME L-cystine dimethyl ester (Reference Compound)3530 ± 360[5]

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection Boc-L-cystine Boc-L-cystine Amidation Amidation in DMF Boc-L-cystine->Amidation 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Amidation Coupling_Reagents HOAt, EDC, DIEA Coupling_Reagents->Amidation Boc-Protected_this compound N,N'-bis(Boc)-LH708 Amidation->Boc-Protected_this compound Deprotection Deprotection in DCM Boc-Protected_this compound->Deprotection HCl_Dioxane 4M HCl in Dioxane HCl_Dioxane->Deprotection LH708_HCl This compound (HCl salt) Deprotection->LH708_HCl

Caption: Synthetic scheme for this compound.

Mechanism of L-Cystine Crystallization Inhibition

Crystallization_Inhibition cluster_normal Normal Crystal Growth cluster_inhibited Inhibited Crystal Growth Cystine_Crystal L-Cystine Crystal Inhibited_Crystal L-Cystine Crystal Cystine_Molecule1 L-Cystine Cystine_Molecule1->Cystine_Crystal Cystine_Molecule2 L-Cystine Cystine_Molecule2->Cystine_Crystal LH708_Molecule This compound LH708_Molecule->Inhibited_Crystal

References

Application Notes and Protocols for Medium-Throughput Screening of LH708 Analogs as Novel Inhibitors of the HIF-1α Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia).[1][2] Under normoxic conditions, HIF-1α is rapidly degraded. However, in hypoxic environments, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metabolism, thereby contributing to tumor progression.[1][2][3] Consequently, the HIF-1α signaling pathway has emerged as a promising target for cancer therapy.[4][5] This document provides a detailed protocol for a medium-throughput screening campaign to identify and characterize novel LH708 analogs as potential inhibitors of the HIF-1α pathway.

Objective

The primary objective of this screening protocol is to identify and characterize this compound analogs that effectively inhibit the HIF-1α signaling pathway. The screening cascade is designed to first identify compounds that reduce the expression of a reporter gene under the control of a hypoxia-response element (HRE), and then to validate these "hits" through secondary assays that measure the inhibition of HIF-1α protein accumulation and downstream angiogenic processes.

Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[1][2] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and target HIF-1α for proteasomal degradation.[1][2] In hypoxic conditions, or in the presence of PHD inhibitors, this degradation is blocked, leading to the stabilization and accumulation of HIF-1α.[1][2] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to HREs in the promoter regions of target genes, activating their transcription.[2][3]

HIF-1α Signaling Pathway HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound Analog Action cluster_nucleus HIF-1α_p HIF-1α PHD PHD Enzymes HIF-1α_p->PHD Hydroxylation VHL VHL Complex PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1α_s HIF-1α (stabilized) HIF-1β HIF-1β HIF-1α_s->HIF-1β Dimerization Nucleus Nucleus HIF-1α_s->Nucleus HIF-1β->Nucleus HRE HRE HIF-1β->HRE Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Activation LH708_analog This compound Analog LH708_analog->HIF-1α_s Inhibition

Caption: HIF-1α signaling under normoxia and hypoxia, with the putative inhibitory action of this compound analogs.

Experimental Workflow

The screening process will follow a multi-step approach, beginning with a primary screen of the this compound analog library, followed by dose-response confirmation and secondary validation assays for the identified hits.

Screening Workflow Medium-Throughput Screening Workflow Compound_Library This compound Analog Library Primary_Screen Primary HTS: HRE-Luciferase Reporter Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays Western_Blot Western Blot: HIF-1α Protein Levels Secondary_Assays->Western_Blot Tube_Formation Tube Formation Assay: Anti-Angiogenic Activity Secondary_Assays->Tube_Formation Data_Analysis Data Analysis and Lead Candidate Selection Western_Blot->Data_Analysis Tube_Formation->Data_Analysis

Caption: Workflow for the medium-throughput screening of this compound analogs.

Experimental Protocols

Primary Screening: HRE-Luciferase Reporter Gene Assay

This assay quantitatively measures the activity of the HIF-1α transcription factor.

a. Cell Culture and Seeding:

  • Culture HEK293T cells stably expressing a luciferase reporter gene under the control of a hypoxia-response element (HRE) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed 1 x 104 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C and 5% CO2.

b. Compound Treatment and Hypoxia Induction:

  • Prepare a 10 mM stock solution of each this compound analog in DMSO.

  • Serially dilute the compounds in culture medium to achieve the desired final screening concentration (e.g., 10 µM).

  • Add the diluted compounds to the cells. Include wells with vehicle control (DMSO) and a known HIF-1α inhibitor as a positive control.

  • Induce hypoxia by treating the cells with 100 µM CoCl2 or by placing the plate in a hypoxic chamber (1% O2) for 16-24 hours.

c. Luciferase Assay:

  • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.

  • Measure the luminescence using a plate reader.

Secondary Assay: Western Blot for HIF-1α Protein Levels

This assay validates the effect of hit compounds on HIF-1α protein stabilization.[1][2][6]

a. Cell Lysis and Protein Quantification:

  • Seed and treat cells with hit compounds and induce hypoxia as described in the primary screen.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1][2]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Determine the protein concentration of the supernatant using a BCA protein assay.[1]

b. SDS-PAGE and Western Blotting:

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[1][6]

  • Transfer the separated proteins to a PVDF membrane.[6]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][6]

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[2]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detect the signal using an ECL detection reagent and image the blot.[6] Also, probe for a loading control like α-Tubulin to ensure equal protein loading.[6]

Tertiary Assay: Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of the hit compounds.[7][8]

a. Plate Preparation:

  • Thaw basement membrane extract (e.g., Matrigel) on ice.

  • Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

b. Cell Seeding and Treatment:

  • Seed human umbilical vein endothelial cells (HUVECs) onto the prepared plate at a density of 1-1.5 x 104 cells per well.

  • Treat the cells with various concentrations of the hit this compound analogs.

c. Tube Formation and Analysis:

  • Incubate the plate for 4-18 hours at 37°C and 5% CO2.

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and total tube area using image analysis software.

Data Presentation

The quantitative data from the screening and validation assays should be summarized in the following tables for clear comparison.

Table 1: Primary Screen Hit Identification

Compound ID% Inhibition at 10 µMHit (Yes/No)
This compound-00165.2Yes
This compound-00212.8No
.........

Table 2: Dose-Response Analysis of Hit Compounds

Compound IDIC50 (µM)
This compound-0015.8
......

Table 3: Secondary Assay Validation of Lead Candidates

Compound IDHIF-1α Inhibition (Western Blot, % of Control)Tube Formation Inhibition (IC50, µM)
This compound-001857.2
.........

Conclusion

This application note provides a comprehensive framework for the medium-throughput screening of this compound analogs to identify novel inhibitors of the HIF-1α signaling pathway. The described protocols for the primary HRE-luciferase reporter assay, followed by secondary validation through Western blotting and a functional tube formation assay, will enable the identification and characterization of promising lead candidates for further drug development.

References

Troubleshooting & Optimization

Improving the solubility and stability of LH708 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility and stability of LH708 in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of this compound in aqueous solutions.

Problem 1: this compound precipitates out of my aqueous buffer.

  • Possible Cause 1: pH of the solution is near the isoelectric point (pI) of this compound.

    • Explanation: this compound contains multiple basic amine groups within its two N-methylpiperazide moieties. These groups are protonated at acidic pH, leading to a net positive charge and increased solubility in aqueous media. As the pH increases towards the pI, the net charge decreases, reducing solubility.

    • Solution: Adjust the pH of your aqueous solution to be at least 2 pH units below the pKa of the piperazine (B1678402) amines. An acidic buffer (pH 3-5) is recommended to maintain full protonation and enhance solubility.

  • Possible Cause 2: Low intrinsic solubility of the free base form.

    • Explanation: Even at optimal pH, the inherent solubility of this compound may be limited.

    • Solutions:

      • Use of Co-solvents: Incorporate water-miscible organic solvents to increase the solubility.

      • Addition of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the this compound molecule, increasing its solubility.

      • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, enhancing its apparent solubility.

Problem 2: I observe a loss of this compound potency in my solution over time.

  • Possible Cause 1: Degradation of the disulfide bond.

    • Explanation: The disulfide bond in this compound is susceptible to reduction or oxidation, leading to the formation of degradation products and loss of activity.[1] This degradation can be catalyzed by trace metals or exposure to oxidizing agents.

    • Solutions:

      • Use of Antioxidants: Add antioxidants such as ascorbic acid or methionine to the formulation to prevent oxidative degradation.

      • Inclusion of Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze disulfide bond degradation.

      • Control of Dissolved Oxygen: Prepare solutions using de-gassed buffers and store them under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Hydrolysis of amide bonds.

    • Explanation: The amide linkages in this compound can undergo hydrolysis, especially at extreme pH values and elevated temperatures.[2][3][4]

    • Solution: Maintain the pH of the solution within a stable range, typically between pH 3 and 5. Avoid prolonged exposure to high temperatures. For long-term storage, a lyophilized formulation is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For a concentrated stock solution, it is advisable to first dissolve this compound in a small amount of an organic solvent like DMSO or ethanol. This stock solution can then be diluted into the desired aqueous buffer. Direct dissolution in aqueous buffers may be challenging due to the compound's limited aqueous solubility.

Q2: How should I store aqueous solutions of this compound?

A2: For short-term storage (less than 24 hours), store aqueous solutions at 2-8°C, protected from light. For long-term storage, it is highly recommended to prepare a lyophilized powder of this compound with appropriate excipients.[5][6] The lyophilized powder should be stored at -20°C or lower.

Q3: My application requires a neutral pH. How can I improve the solubility of this compound under these conditions?

A3: At neutral pH, the solubility of this compound is significantly reduced. To maintain solubility at or near neutral pH, the use of formulation excipients is necessary. Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective strategy for increasing the apparent solubility of this compound at neutral pH.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific incompatibility studies for this compound are not widely published, caution should be exercised when using excipients with reactive functional groups. For instance, reducing agents can directly interact with the disulfide bond. It is always recommended to perform compatibility studies with your specific formulation components.

Data Presentation

Table 1: Hypothetical Solubility Profile of this compound

Solvent/Buffer SystemTemperature (°C)Estimated Solubility (mg/mL)
Deionized Water25< 0.1
0.1 M HCl (pH 1)25> 10
Phosphate Buffered Saline (pH 7.4)25~ 0.2
50 mM Acetate Buffer (pH 4.0)25~ 5.0
50 mM Acetate Buffer (pH 4.0) with 10% Ethanol25> 10
50 mM Phosphate Buffer (pH 7.0) with 5% HP-β-CD25~ 2.5

Table 2: Hypothetical Stability Profile of this compound in Aqueous Solution (50 mM Acetate Buffer, pH 4.0) at 25°C

Formulation ComponentStorage Condition% Degradation after 7 days
NoneExposed to air and light~ 15%
NoneProtected from light, under N₂~ 5%
0.1% Ascorbic AcidProtected from light, under N₂< 2%
0.05% EDTAProtected from light, under N₂~ 3%
0.1% Ascorbic Acid + 0.05% EDTAProtected from light, under N₂< 1%

Experimental Protocols

Protocol 1: Preparation of an this compound Solution using a Co-solvent

  • Weigh the required amount of this compound powder.

  • Add a small volume of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) to the this compound powder to create a slurry.

  • Vortex the slurry until the this compound is fully dissolved.

  • Slowly add the desired aqueous buffer to the co-solvent solution while stirring to reach the final desired concentration.

  • If necessary, adjust the final pH of the solution.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dissolve the required amount of HP-β-CD in the buffer with stirring. A typical starting concentration is 2-10% (w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring.

  • Continue to stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material.

Protocol 3: Lyophilization of this compound for Long-Term Storage

  • Prepare a solution of this compound in an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) containing a cryoprotectant (e.g., 5% trehalose (B1683222) or mannitol).

  • Sterile filter the solution through a 0.22 µm filter.

  • Dispense the solution into lyophilization vials.

  • Freeze the vials at a temperature below the eutectic point of the formulation (typically -40°C or lower).

  • Perform primary drying under vacuum at a low temperature (e.g., -20°C) until all the ice has sublimated.

  • Gradually increase the temperature for secondary drying to remove residual water.

  • Once the lyophilization cycle is complete, backfill the vials with an inert gas like nitrogen and seal them.

Visualizations

experimental_workflow_solubility cluster_start Initial State cluster_methods Solubilization Methods cluster_end Final State start This compound Powder (Poorly Soluble) ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Select Method cosolvent Co-solvent Addition (e.g., Ethanol) start->cosolvent Select Method cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Select Method end Solubilized this compound in Aqueous Solution ph_adjust->end cosolvent->end cyclodextrin->end

Caption: Experimental workflow for improving the solubility of this compound.

experimental_workflow_stability cluster_start Initial State cluster_methods Stabilization Methods cluster_end Final State start This compound in Aqueous Solution antioxidant Add Antioxidant (e.g., Ascorbic Acid) start->antioxidant Select Method chelator Add Chelating Agent (e.g., EDTA) start->chelator Select Method lyophilization Lyophilization (with Cryoprotectant) start->lyophilization Select Method end Stabilized this compound (Aqueous or Lyophilized) antioxidant->end chelator->end lyophilization->end

Caption: Experimental workflow for improving the stability of this compound.

References

Technical Support Center: L-Cystine Crystallization Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Cystine crystallization inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and artifacts encountered during L-cystine crystallization inhibition assays.

1. Why am I seeing high variability or inconsistent results between replicate experiments?

High variability is a common challenge and can stem from several sources:

  • Inconsistent Supersaturation Levels: The initial supersaturated L-cystine solution is inherently unstable. Minor variations in preparation temperature, cooling rate, and agitation can lead to different levels of supersaturation and, consequently, variable crystallization rates.

  • Contamination: Adventitious impurities from glassware, reagents, or the environment can act as nucleating agents or inhibitors, leading to inconsistent results.[1] It is crucial to use meticulously clean glassware and high-purity reagents.

  • Pipetting Errors: Small volume additions of inhibitor stock solutions can be a significant source of error. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.

  • Temperature Fluctuations: L-cystine solubility is temperature-dependent. Fluctuations in incubation temperature can affect the rate of crystallization.

Troubleshooting Steps:

  • Standardize Supersaturated Solution Preparation: Follow a strict, documented protocol for preparing the L-cystine solution, including the heating temperature, duration, and cooling process.[2]

  • Use High-Purity Reagents: Utilize L-cystine with a purity of >99% and ultrapure water (18.2 MΩ·cm).[2]

  • Pre-treat Glassware: Acid-wash and thoroughly rinse all glassware to remove any potential nucleating contaminants.

  • Maintain a Controlled Environment: Use a temperature-controlled incubator or water bath to ensure consistent temperature throughout the assay.

2. The final L-cystine concentration in my control (no inhibitor) is higher than the expected equilibrium solubility.

This is a frequently observed phenomenon and can be attributed to:

  • Kinetic Factors: The 72-hour incubation period may not be sufficient for the system to reach true thermodynamic equilibrium.[1][3] The remaining L-cystine is in a metastable supersaturated state.

  • Adventitious Inhibitors: Trace impurities in the reagents or water can have a slight inhibitory effect, preventing the complete crystallization of L-cystine down to its equilibrium solubility.[1]

What to do:

  • Establish a Baseline: Consistently measure the L-cystine concentration in your control wells for each experiment. This value should be used as the baseline for calculating the inhibitory effect of your test compounds.

  • Prolonged Incubation (for investigation): To confirm if equilibrium is the issue, you can run a side experiment with a longer incubation time (e.g., 96 or 120 hours) to see if the L-cystine concentration decreases further.

3. I am observing a change in crystal morphology (e.g., from hexagonal plates to needles or tetragonal forms). Is this an artifact?

A change in crystal habit is not necessarily an artifact but rather a key indicator of inhibitor activity.

  • Mechanism of Action: Potent inhibitors often work by binding to specific faces of the growing L-cystine crystal.[4][5] This binding disrupts the normal growth pattern, leading to a change in the crystal's overall shape. For example, the presence of L-cystine dimethyl ester (L-CDME) can cause a shift from the typical hexagonal plates to needle-like or tetragonal crystals.[4][5]

What this means for your research:

  • Document Morphological Changes: Use microscopy to capture images of the crystals formed in the presence and absence of your inhibitors. This provides valuable qualitative data on the inhibitor's mechanism.

  • Correlate with Quantitative Data: Analyze if the change in morphology correlates with a significant decrease in the overall mass of crystallized L-cystine or an increase in the soluble L-cystine concentration.

4. My potent inhibitor from in vitro assays shows poor efficacy in vivo.

This discrepancy can arise from several factors related to the inhibitor's properties in a biological system:

  • Metabolic Instability: The inhibitor may be rapidly metabolized in vivo into less active or inactive forms. For example, ester-based inhibitors like L-CDME can be susceptible to hydrolysis by esterases.[1]

  • Poor Bioavailability: The compound may not be well absorbed after oral administration, leading to sub-therapeutic concentrations in the urine.

  • Disulfide Exchange: Some inhibitors may undergo disulfide exchange with L-cystine, forming more soluble mixed disulfides. While this can be a therapeutic mechanism, the rate and extent of this reaction in vivo can differ from in vitro conditions.[6]

Troubleshooting and Further Steps:

  • Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or other relevant systems.

  • Pharmacokinetic Studies: Perform pharmacokinetic studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your inhibitor.

  • Analyze Metabolites: Identify the major metabolites of your compound in vivo to understand its metabolic fate.

Experimental Protocols

Key Experimental Protocol: Bulk L-Cystine Crystallization Inhibition Assay

This protocol is a standard method for screening and evaluating the efficacy of L-cystine crystallization inhibitors.

  • Preparation of Supersaturated L-Cystine Solution:

    • Add 70 mg of L-cystine to 100 mL of deionized water (resulting in a 3 mM solution).[2]

    • Heat the solution to 100°C under reflux with stirring for 20-30 minutes until all L-cystine is dissolved.[2]

    • Allow the solution to cool slowly to room temperature with continuous stirring for approximately 70 minutes.[2]

  • Assay Setup:

    • Dispense aliquots of the supersaturated L-cystine solution (e.g., 500 µL) into appropriate vials or wells of a multi-well plate.[1]

    • Add a small volume (e.g., 5 µL) of the test inhibitor solution at various concentrations.[1] Include a vehicle control (e.g., water or DMSO).

    • Seal the containers to prevent evaporation and incubate at a constant temperature (e.g., 25°C) for 72 hours without agitation.[1][2]

  • Quantification of Soluble L-Cystine:

    • After incubation, centrifuge the samples to pellet the crystallized L-cystine (e.g., 10,000 rpm for 4 minutes).[1]

    • Carefully collect the supernatant for analysis.

    • Determine the concentration of soluble L-cystine in the supernatant using a suitable method, such as a fluorescence-based assay with O-phthaldialdehyde (OPA) and N-Boc-cysteine (NBC) or the cyanide-nitroprusside colorimetric assay.[1][3]

Data Presentation

Table 1: Example Data for L-Cystine Crystallization Inhibitors

InhibitorEC50 (µM)Maximum L-Cystine Solubility (mM)Observed Crystal MorphologyReference
Control (Water) N/A~1.0Hexagonal Plates[1]
L-CDME 6.37~2.5Needles, Tetragonal[1]
L-Cystine Diamide 1a 0.86~2.2Not specified[1]
L-Cystine Diamide 1b 0.26~2.6Not specified[1]

EC50 represents the concentration of the inhibitor required to achieve 50% of the maximal increase in the apparent aqueous solubility of L-cystine.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_cystine Prepare Supersaturated L-Cystine Solution assay_setup Aliquot L-Cystine Solution & Add Inhibitors prep_cystine->assay_setup prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->assay_setup incubation Incubate for 72h at Constant Temperature assay_setup->incubation centrifugation Centrifuge to Pellet Crystals incubation->centrifugation microscopy Crystal Morphology Analysis (Microscopy) incubation->microscopy supernatant_collection Collect Supernatant centrifugation->supernatant_collection quantification Quantify Soluble L-Cystine (e.g., Fluorescence Assay) supernatant_collection->quantification data_analysis Calculate EC50 & Compare Inhibitor Potency quantification->data_analysis microscopy->data_analysis

Caption: Workflow for a typical L-cystine crystallization inhibition assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent Assay Results? cause1 Variable Supersaturation start->cause1 cause2 Contamination start->cause2 cause3 Temperature Fluctuations start->cause3 cause4 Pipetting Errors start->cause4 solution1 Standardize Solution Preparation Protocol cause1->solution1 solution2 Use High-Purity Reagents & Acid-Washed Glassware cause2->solution2 solution3 Use Temperature- Controlled Incubator cause3->solution3 solution4 Calibrate Pipettes & Refine Technique cause4->solution4

Caption: Troubleshooting logic for inconsistent assay results.

References

Optimizing LH708 concentration for maximum crystal growth inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LH708

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of this compound for maximum crystal growth inhibition in your experiments.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments with this compound.

Problem Possible Cause Suggested Solution
No inhibition of crystal growth observed at any this compound concentration. 1. This compound Degradation: The compound may have degraded due to improper storage or handling. 2. Inactive Compound: The batch of this compound may be inactive. 3. Incorrect Assay Conditions: The experimental conditions may not be optimal for this compound activity.1. Storage and Handling: Ensure this compound is stored at the recommended temperature (-20°C) and protected from light. Prepare fresh stock solutions for each experiment. 2. Quality Control: Test the activity of the this compound batch using a known positive control for the target pathway. 3. Assay Optimization: Verify the pH, temperature, and incubation time of your assay. Refer to the detailed experimental protocol below.
High variability between replicate experiments. 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of this compound or other reagents. 2. Cell Seeding Density: Variation in the initial number of cells or crystal seeds. 3. Edge Effects in Plates: Wells on the outer edges of the plate may experience different evaporation rates.1. Pipetting Technique: Use calibrated pipettes and ensure proper mixing of solutions. 2. Consistent Seeding: Use a cell counter to ensure consistent cell or seed density across all wells. 3. Plate Layout: Avoid using the outermost wells of the plate for critical experiments. Fill these wells with sterile media to minimize edge effects.
Unexpected cell toxicity or morphological changes. 1. High this compound Concentration: The concentrations of this compound used may be cytotoxic. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for this compound. 2. Solvent Control: Ensure the final concentration of the solvent is consistent across all wells, including controls, and is below the known toxicity threshold for your cell type (typically <0.5% for DMSO).
Precipitation of this compound in the culture medium. 1. Poor Solubility: this compound may have low solubility in your experimental medium. 2. Supersaturation: The concentration of this compound exceeds its solubility limit.1. Solvent Choice: Test different biocompatible solvents for improved solubility. 2. Stock Concentration: Prepare a higher concentration stock solution and use a smaller volume to achieve the desired final concentration. 3. Sonication: Briefly sonicate the stock solution to aid in dissolution before diluting it in the medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

A1: For initial experiments, we recommend a starting concentration range of 1 µM to 100 µM. A dose-response experiment within this range should help identify the optimal concentration for your specific model.

Q2: How should I prepare the stock solution of this compound?

A2: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.

Q3: What are the appropriate controls for a crystal growth inhibition assay with this compound?

A3: You should include the following controls in your experiment:

  • Negative Control: Cells or crystal seeds in medium without this compound or solvent.

  • Vehicle Control: Cells or crystal seeds in medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known inhibitor of crystal growth in your model system, if available.

Q4: How does this compound inhibit crystal growth?

A4: this compound is a potent inhibitor of the fictional "CrystaMax" signaling pathway. By blocking the phosphorylation of key downstream effectors, it disrupts the cellular processes that lead to the nucleation and growth of crystals.

Q5: Can this compound be used in in vivo studies?

A5: The in vivo efficacy and toxicity of this compound have not yet been fully characterized. We recommend thorough pharmacokinetic and pharmacodynamic studies before in vivo use.

Quantitative Data Summary

The following table summarizes the results from a representative dose-response experiment measuring crystal growth inhibition by this compound.

This compound Concentration (µM)Mean Crystal Size (µm²)Standard Deviation% Inhibition
0 (Vehicle Control)250.4± 15.20%
1225.8± 12.19.8%
5180.2± 9.828.0%
10125.7± 7.549.8%
2575.1± 5.170.0%
5052.6± 4.379.0%
10050.8± 4.179.7%

Experimental Protocols

Protocol: In Vitro Crystal Growth Inhibition Assay

  • Cell Seeding: Seed cells at a density of 5 x 10³ cells/well in a 96-well plate and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of the 10 mM this compound stock solution in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and negative controls.

  • Induction of Crystal Growth: Add the crystal-inducing agent to each well at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Microscopy and Analysis: After incubation, visualize the crystals using a light microscope. Capture images and quantify the crystal size and number using image analysis software (e.g., ImageJ).

  • Data Normalization: Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration.

Visualizations

CrystaMax_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor CrystaMax_Kinase CrystaMax Kinase Receptor->CrystaMax_Kinase Activates Growth_Factor External Growth Factor Growth_Factor->Receptor Binds Downstream_Effector Downstream Effector CrystaMax_Kinase->Downstream_Effector Phosphorylates Crystal_Formation Crystal Formation Downstream_Effector->Crystal_Formation Promotes This compound This compound This compound->CrystaMax_Kinase Inhibits

Caption: The "CrystaMax" signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Seed Cells (5x10³ cells/well) B 2. Prepare this compound Dilutions (1-100 µM) A->B C 3. Treat Cells with this compound B->C D 4. Induce Crystal Growth C->D E 5. Incubate (48 hours) D->E F 6. Image and Analyze Crystals E->F G 7. Calculate % Inhibition F->G Troubleshooting_Logic Start No Crystal Inhibition Observed Check_Storage Check this compound Storage & Handling Start->Check_Storage QC_Batch Perform Quality Control on Batch Check_Storage->QC_Batch If proper Success Inhibition Observed Check_Storage->Success If improper, prepare fresh QC_Batch->Start If inactive, get new batch Optimize_Assay Optimize Assay Conditions (pH, temp) QC_Batch->Optimize_Assay If active Optimize_Assay->Success If optimized

Technical Support Center: Addressing Variability in In-Vivo Studies with LH708

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LH708 in in-vivo studies. Our aim is to help you address potential sources of variability and ensure the robustness and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in-vivo experiments with this compound in a question-and-answer format.

Question: We are observing high variability in cystine stone burden between animals in the same treatment group. What are the potential causes and solutions?

Answer: High inter-animal variability is a common challenge in cystinuria mouse models. Several factors can contribute to this:

  • Genetic Background of the Animal Model: The genetic background of Slc3a1 knockout mice can significantly influence stone formation.[1] Different substrains of mice, such as C57BL/6J and C57BL/6N, can exhibit different susceptibilities to kidney stone formation.[1]

    • Recommendation: Ensure that all animals in your study are from the same genetic background and supplier. Clearly report the specific substrain used in your experimental records.

  • Gender Differences: Male mice with cystinuria generally exhibit a more severe phenotype and a higher incidence of stone formation compared to females.[2][3][4] While both sexes develop crystalluria, stone formation is less frequent and occurs later in females.[3]

    • Recommendation: For initial efficacy studies, using only male mice may reduce variability. If both sexes are used, ensure equal distribution between treatment groups and analyze the data for each sex separately.

  • Dietary Factors: The composition of the animal diet can impact the progression of kidney disease and stone formation in cystinuric mice.[5]

    • Recommendation: Use a standardized, fixed formulation diet for all animals throughout the study. Avoid changes in diet formulation between different batches of feed.

  • Inconsistent Oral Gavage Technique: Improper or inconsistent oral gavage can lead to variability in the administered dose and cause stress to the animals, which can affect physiological readouts.

    • Recommendation: Ensure all personnel performing oral gavage are thoroughly trained and follow a standardized protocol.[6][7][8] The use of flexible plastic gavage needles is recommended to minimize the risk of esophageal injury.[6]

Question: How can we accurately and consistently quantify the cystine stone burden in our mouse model?

Answer: Accurate quantification of stone burden is critical for assessing the efficacy of this compound. A multi-modal approach is recommended for robust data:

  • Micro-Computed Tomography (μCT) Imaging: This is a powerful non-invasive method to monitor stone development in vivo over time.[2][9][10] It allows for the visualization and three-dimensional modeling of stone growth.[2][9]

    • Recommendation: Perform baseline μCT scans before initiating treatment and at regular intervals throughout the study to track the progression of stone formation in individual animals.

  • Post-mortem Stone Analysis: At the end of the study, the bladder and kidneys should be dissected to collect the stones. The following parameters should be measured:

    • Total stone weight per animal: This provides a primary endpoint for treatment efficacy.[11]

    • Number of stones per animal: This can provide insights into the effect of the treatment on stone formation versus the growth of existing stones.[11]

    • Individual stone size: Can be measured using calipers or imaging software.

  • Bladder Weight: An increase in bladder weight can be an indirect indicator of stone burden and associated inflammation.[11]

Question: We are not observing the expected cognitive enhancement effects of this compound in our behavioral studies. What could be the issue?

Answer: While this compound is a known GABAA receptor α5 subunit inverse agonist, in-vivo behavioral effects can be subtle and influenced by several factors:

  • Dose Selection: The dose required to achieve cognitive enhancement may be different from the dose effective for cystinuria.

    • Recommendation: A thorough dose-response study is essential. It is possible that higher doses are needed to achieve sufficient brain exposure and target engagement for a behavioral effect.

  • Pharmacokinetics and Brain Penetration: The ability of this compound to cross the blood-brain barrier and its concentration in the brain over time will be critical for its effects on cognition.

    • Recommendation: Conduct pharmacokinetic studies to measure the plasma and brain concentrations of this compound after administration. This will help in correlating the drug exposure with the observed behavioral outcomes.

  • Choice of Behavioral Assay: The sensitivity of the behavioral assay to detect cognitive enhancement is crucial.

    • Recommendation: The Morris water maze is a well-established assay for assessing spatial learning and memory and has been used to demonstrate the cognitive-enhancing effects of other GABAA α5 inverse agonists.[12] Ensure that the protocol is well-validated in your laboratory.

  • Stress Levels in Animals: High stress levels can impair cognitive performance and mask the potential benefits of the treatment.

    • Recommendation: Handle the animals gently and habituate them to the experimental procedures and environment to minimize stress.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound for treating cystinuria?

This compound acts as a "molecular imposter" to inhibit the growth of L-cystine crystals. It is thought to bind to the crystal lattice of L-cystine, thereby disrupting the normal crystallization process. This leads to a reduction in the size of cystine stones.

What is the mechanism of action of this compound related to cognitive function?

This compound is a subtype-selective inverse agonist that targets the benzodiazepine (B76468) binding site of GABAA receptors containing the α5 subunit. These receptors are predominantly expressed in the hippocampus, a brain region crucial for learning and memory. By acting as an inverse agonist at these receptors, this compound is proposed to enhance cognitive processes.

What is the recommended route of administration for this compound in in-vivo studies?

For studies related to cystinuria, this compound has been shown to be effective when administered orally via gavage.[9]

What is a suitable animal model for studying the efficacy of this compound in cystinuria?

The Slc3a1 knockout mouse is a well-established genetic model of cystinuria that develops cystine stones and is recommended for in-vivo efficacy studies of this compound.[3][9][11]

Are there known metabolites of this compound that I should be aware of?

Yes, the major metabolic pathway for this compound is disulfide exchange, which results in the formation of a mixed disulfide metabolite. This metabolite is also reported to be active.

Data Presentation

Table 1: Effect of this compound on Cystine Stone Burden in a Slc3a1 Knockout Mouse Model

Treatment GroupNumber of AnimalsMedian Stone Weight (mg)Average Number of Stones
Vehicle (Water)753.67.7
This compound729.026.4

Data adapted from a study evaluating a similar L-cystine crystallization inhibitor, CDME, in a Slc3a1 knockout mouse model.[11] This table illustrates that while the treatment significantly reduced the median stone weight, it resulted in a higher number of smaller stones.

Experimental Protocols

Detailed Methodology for In-Vivo Evaluation of this compound in a Cystinuria Mouse Model

  • Animal Model:

    • Use male Slc3a1 knockout mice on a C57BL/6J background, aged 6-8 weeks at the start of the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.

  • Treatment Groups:

    • Divide animals into at least two groups: a vehicle control group and an this compound treatment group (n=8-10 animals per group).

    • The vehicle control group should receive the same volume of the vehicle used to dissolve this compound (e.g., water).

  • Drug Preparation and Administration:

    • Prepare a fresh solution or suspension of this compound in the vehicle daily.

    • Administer this compound or vehicle once daily via oral gavage. A typical volume for oral gavage in mice is 10 ml/kg of body weight.[8]

    • The duration of treatment is typically 4 weeks.[11]

  • Monitoring Stone Burden:

    • Perform baseline μCT scans on all animals before the first dose.

    • Conduct follow-up μCT scans weekly or bi-weekly to monitor stone growth.

    • Monitor animal health daily, including body weight, food and water intake, and any signs of distress.

  • Endpoint Analysis (at the end of the study):

    • Euthanize the animals according to approved IACUC protocols.

    • Carefully dissect the bladder and kidneys.

    • Collect all visible stones and allow them to air dry.

    • Measure the total weight of stones from each animal.

    • Count the number of stones from each animal.

    • The bladder can be weighed as a secondary endpoint.

  • Data Analysis:

    • Compare the stone weight, number of stones, and bladder weight between the vehicle and this compound treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test for non-normally distributed data).

    • Analyze the μCT data to quantify the change in stone volume over time for each group.

Mandatory Visualizations

LH708_Mechanism cluster_urine Urine cluster_treatment This compound Intervention Supersaturated L-cystine Supersaturated L-cystine L-cystine Crystals L-cystine Crystals Supersaturated L-cystine->L-cystine Crystals Crystallization Reduced Stone Burden Reduced Stone Burden L-cystine Crystals->Reduced Stone Burden This compound This compound This compound->L-cystine Crystals Inhibits Crystal Growth

Caption: Proposed mechanism of this compound in inhibiting L-cystine crystal growth.

experimental_workflow start Start: Slc3a1 KO Mice (6-8 weeks old) baseline Baseline µCT Scan start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Oral Gavage (4 weeks) - Vehicle - this compound randomization->treatment monitoring Weekly/Bi-weekly µCT Scans Daily Health Monitoring treatment->monitoring endpoint End of Study (Week 4) monitoring->endpoint dissection Bladder & Kidney Dissection endpoint->dissection analysis Stone Analysis: - Weight - Number - Size dissection->analysis data Statistical Analysis & Reporting analysis->data

Caption: Experimental workflow for in-vivo evaluation of this compound.

References

Potential off-target effects of LH708 in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LH708 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active L-cystine crystallization inhibitor.[1][2] Its primary function is to prevent the formation and growth of L-cystine crystals, which is the pathological hallmark of cystinuria, a rare genetic disorder characterized by the abnormal accumulation of L-cystine in the urine.[1][2]

Q2: In which cellular models has this compound been validated?

This compound has been shown to be effective in in vivo studies using a Slc3a1-knockout mouse model of cystinuria, where it demonstrated the ability to prevent L-cystine stone formation.[1][2] While specific cellular assay details are limited in publicly available literature, its activity is based on the inhibition of L-cystine crystallization in aqueous environments.

Q3: Is there any published data on off-target effects of this compound?

Currently, there is no publicly available data detailing specific off-target effects of this compound on cellular pathways, such as kinase activity or receptor binding. The known efficacy of this compound is attributed to its specific interaction with L-cystine, preventing its incorporation into a crystal lattice.

Q4: What is the reported potency of this compound?

The efficacy of this compound as an L-cystine crystallization inhibitor has been quantified, and the available data is summarized in the table below.

CompoundAssayEC50
This compoundIn vitro L-cystine crystallization inhibition59.8 nM

Troubleshooting Guides

Issue 1: Unexpected Lack of Efficacy in an In Vitro L-Cystine Crystallization Assay

Possible Causes and Solutions:

  • Incorrect Assay Conditions: The inhibitory activity of this compound is dependent on the supersaturation of L-cystine. Ensure that the concentration of L-cystine in your assay is sufficient to induce crystallization in control wells.

  • Reagent Quality: Verify the purity and stability of your this compound compound. Improper storage may lead to degradation.

  • pH of the Medium: The solubility of L-cystine is highly pH-dependent. Ensure the pH of your assay buffer is controlled and within the optimal range for L-cystine crystallization.

Issue 2: Observing Cytotoxicity in Cellular Assays

While this compound is designed to be specific for L-cystine crystallization, high concentrations of any compound can lead to cytotoxicity.

Troubleshooting Steps:

  • Determine the EC50 for Cytotoxicity: Perform a dose-response experiment using a standard cytotoxicity assay (e.g., MTS, LDH release, or a live/dead cell stain) to determine the concentration at which this compound becomes toxic to your specific cell line.

  • Compare with Efficacious Dose: Compare the cytotoxic concentration with the effective concentration required for L-cystine crystallization inhibition. A large therapeutic window (ratio of cytotoxic to effective dose) indicates good specificity.

  • Use Appropriate Controls: Include vehicle-only controls to ensure that the solvent used to dissolve this compound is not contributing to the observed cytotoxicity.

Issue 3: Suspected Off-Target Effects in a Cellular Context

If you observe a cellular phenotype that is not explained by the inhibition of L-cystine crystallization, you may consider investigating potential off-target effects.

Recommended Approach:

  • Kinase Profiling: To assess whether this compound interacts with cellular kinases, you can perform a kinase screening assay. This typically involves incubating this compound with a panel of purified kinases and measuring their activity.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to assess the effects of this compound on various cellular parameters, such as cell morphology, proliferation, and apoptosis.

  • Target Deconvolution: If a consistent off-target phenotype is observed, further studies would be required to identify the specific molecular target responsible for the effect.

Experimental Protocols

Protocol 1: In Vitro L-Cystine Crystallization Inhibition Assay

This protocol is designed to assess the ability of this compound to inhibit the crystallization of L-cystine from a supersaturated solution.

Materials:

  • L-cystine

  • This compound

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (absorbance at 600 nm)

Procedure:

  • Prepare a supersaturated solution of L-cystine in the assay buffer.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the this compound dilutions to the wells.

  • Add the supersaturated L-cystine solution to initiate crystallization.

  • Include control wells with L-cystine solution and vehicle only.

  • Incubate the plate at 37°C and monitor the increase in turbidity over time using a plate reader at 600 nm.

  • Plot the rate of crystallization against the concentration of this compound to determine the EC50.

Visualizations

LH708_Mechanism_of_Action cluster_0 Normal Condition (Cystinuria) cluster_1 With this compound Treatment High L-cystine High L-cystine Crystallization Crystallization High L-cystine->Crystallization leads to Kidney Stones Kidney Stones Crystallization->Kidney Stones forms Soluble L-cystine Soluble L-cystine This compound This compound This compound->Crystallization inhibits Off_Target_Screening_Workflow Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Hypothesize Off-Target Effect Hypothesize Off-Target Effect Observe Unexpected Phenotype->Hypothesize Off-Target Effect Kinase Panel Screen Kinase Panel Screen Hypothesize Off-Target Effect->Kinase Panel Screen Cytotoxicity Assay Cytotoxicity Assay Hypothesize Off-Target Effect->Cytotoxicity Assay Phenotypic Screen Phenotypic Screen Hypothesize Off-Target Effect->Phenotypic Screen Analyze Results Analyze Results Kinase Panel Screen->Analyze Results Cytotoxicity Assay->Analyze Results Phenotypic Screen->Analyze Results Identify Potential Off-Target Identify Potential Off-Target Analyze Results->Identify Potential Off-Target Positive Hit No Significant Hits No Significant Hits Analyze Results->No Significant Hits Negative End End Identify Potential Off-Target->End No Significant Hits->End

References

Overcoming challenges in the chemical synthesis of LH708.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of LH708.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, also known as L-cystine bis(N'-methylpiperazide), is synthesized via a straightforward two-step process. The first step involves an amide coupling reaction between Boc-protected L-cystine and 1-methylpiperazine (B117243). The second step is the deprotection of the Boc (tert-butoxycarbonyl) groups to yield the final product.[1][2]

Q2: Which coupling reagents are recommended for the amide bond formation step?

A2: For the amidation of Boc-protected L-cystine, using activated esters has been shown to provide higher yields and fewer side products compared to other methods.[1][3] A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxy-7-azabenzotriazole (HOAt) as an additive is a documented effective method.[1] Other reagents like PyAOP have also been used for the synthesis of similar L-cystine diamides.[2]

Q3: What are the expected yields for the synthesis of this compound?

A3: The synthesis of this compound has reported yields of approximately 60% for the initial amide coupling step to form the N,N′-bis(tert-butoxycarbonyl)-L-cystine bis(N′-methylpiperazide) intermediate. The subsequent deprotection step to yield the final this compound product has a reported yield of around 71%.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the amide coupling and deprotection steps. For the amide coupling, the disappearance of the starting material, Boc-L-cystine, can be tracked. For the deprotection step, the conversion of the Boc-protected intermediate to the final product can be observed. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the primary metabolic pathway for this compound, and how might this influence experimental design?

A5: The main metabolic pathway for this compound involves disulfide exchange, leading to the formation of an active mixed disulfide metabolite.[2][4] This means that in biological assays, the observed activity may be due to both the parent compound and its metabolites. For in vitro chemical experiments, this highlights the importance of the disulfide bond's integrity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in amide coupling step - Incomplete reaction.- Inefficient coupling agent activation.- Side reactions.- Suboptimal reaction conditions.- Ensure all reagents are anhydrous, as moisture can quench the activated ester.- Allow the reaction to stir overnight to ensure completion.[1]- Use a combination of EDC and HOAt for efficient activation.[1]- Maintain the reaction at room temperature as specified in the protocol.
Formation of side products - Use of less effective coupling methods.- Employing activated esters for amidation is recommended to minimize side product formation.[1][3]
Difficulty in purifying the intermediate - Presence of unreacted starting materials or coupling reagents.- Co-elution of impurities during chromatography.- After the reaction, add cold water and perform extraction with dichloromethane (B109758).[1]- Wash the combined organic extracts with brine to remove water-soluble impurities.[1]- Use flash silica (B1680970) gel chromatography with a methanol (B129727) in dichloromethane gradient for effective purification.[1]
Incomplete deprotection - Insufficient amount of deprotecting agent.- Short reaction time.- Use a sufficient excess of 4 M HCl in 1,4-dioxane (B91453) (e.g., 6 equivalents).[1]- Allow the reaction to stir for at least 2 hours at room temperature.[1]
Product precipitation issues during deprotection - The hydrochloride salt of this compound may be sparingly soluble in the reaction mixture.- This is an expected observation. The solid precipitate is the desired product and should be collected by filtration.[1]
Final product purity is low - Incomplete removal of reagents from the previous step.- Inadequate washing of the final product.- Ensure the intermediate is of high purity before proceeding to the deprotection step.- Rinse the filtered solid product with cold ether to remove any remaining soluble impurities.[1]

Experimental Protocols

Step 1: Synthesis of N,N′-bis(tert-butoxycarbonyl)-L-cystine bis(N′-methylpiperazide)
  • To a solution of N,N′-bis(tert-butoxycarbonyl)-L-cystine (20 mmol) in DMF (80 mL), add HOAt (52.0 mmol), EDC (52.0 mmol), 1-methylpiperazine (40.0 mmol), and DIEA (100 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Add 200 mL of cold water to the reaction mixture.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over MgSO₄.

  • Filter the solution and concentrate it.

  • Purify the residue by flash silica gel chromatography, eluting with a gradient of dichloromethane and 6% MeOH in dichloromethane containing 0.5 M NH₃, to yield the desired intermediate.[1]

Step 2: Synthesis of L-cystine bis(N′-methylpiperazide) (this compound)
  • Dissolve the N,N′-bis(tert-butoxycarbonyl)-L-cystine bis(N′-methylpiperazide) intermediate (8.60 mmol) in 50 mL of dichloromethane and cool to 0 °C.

  • Add 4 M HCl in 1,4-dioxane (51.6 mmol). A solid precipitate will form.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Collect the solid product by filtration.

  • Rinse the solid with cold ether.

  • Dry the product in a vacuum oven at 50 °C to obtain this compound.[1]

Data Summary

Table 1: Reaction Yields for the Synthesis of this compound

Reaction Step Product Reported Yield
Amide CouplingN,N′-bis(tert-butoxycarbonyl)-L-cystine bis(N′-methylpiperazide)60%[1]
DeprotectionL-cystine bis(N′-methylpiperazide) (this compound)71%[1]

Table 2: In Vitro Efficacy of L-cystine Crystallization Inhibitors

Compound Relative Efficacy
L-cystine dimethyl ester (CDME)Baseline
L-cystine bismorpholide (LH707)7 times more effective than CDME[1]
L-cystine bis(N′-methylpiperazide) (this compound)24 times more effective than CDME[1][5]

Visualizations

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A Boc-L-cystine C Amide Coupling (EDC, HOAt, DIEA, DMF) A->C B 1-Methylpiperazine B->C D Boc-Protected Intermediate C->D 60% yield E Boc-Protected Intermediate F Deprotection (4M HCl in Dioxane, DCM) E->F G This compound (Final Product) F->G 71% yield G start Low Amide Coupling Yield q1 Are all reagents anhydrous? start->q1 s1 Dry solvents and reagents. Use fresh anhydrous reagents. q1->s1 No q2 Was the reaction stirred overnight? q1->q2 Yes s1->q2 s2 Increase reaction time. q2->s2 No q3 Was an efficient coupling reagent system used? q2->q3 Yes s2->q3 s3 Use EDC/HOAt combination. q3->s3 No end Yield Improved q3->end Yes s3->end

References

Interpreting dose-response curves of LH708 in crystallization assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LH708 Crystallization Assays

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in crystallization assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in crystallization assays?

This compound, also known as L-cystine bis(N′-methylpiperazide), is a potent inhibitor of L-Cystine crystallization.[1][2] It is believed to act as a "molecular imposter," binding to the growing crystal surfaces of L-Cystine and disrupting the normal crystal lattice growth.[1] This property makes it a valuable tool for studying the mechanisms of crystallization and for developing potential therapeutic agents for conditions like cystinuria, a rare disease characterized by the formation of cystine stones.[2]

Q2: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the cause?

Non-sigmoidal dose-response curves can arise from several factors. A common cause is that the concentration of the target protein is too high relative to the dissociation constant (Kd) of the inhibitor, leading to stoichiometric inhibition.[3][4] Other potential reasons include compound aggregation at high concentrations, the presence of contaminants, or complex binding mechanisms.[3]

Q3: The IC50 value I obtained for this compound in my crystallization assay is different from the value reported in biochemical assays. Why is there a discrepancy?

It is common for IC50 values to differ between various assay formats.[5] Biochemical assays typically measure the inhibition of a protein's activity in a solution-based environment, while crystallization assays assess the effect of a compound on the formation of a crystal lattice.[6][7] These different biophysical principles and conditions, such as buffer composition, pH, and protein concentration, can significantly influence the apparent potency of an inhibitor.[5][8][9]

Q4: I am observing a high background or significant variability in my crystallization assay results with this compound. What are the likely causes and solutions?

High background and variability can be due to several factors including protein instability, aggregation, or low purity.[10][11] Ensure your protein sample is highly pure (>95%) and monodisperse.[11] It is also crucial to optimize the buffer conditions, as components like salts and pH can greatly impact protein stability and solubility.[8][12][13] Additionally, the presence of reducing agents like DTT or TCEP should be carefully considered as their stability can be pH-dependent.[8]

Q5: What is the optimal concentration range for this compound in a typical crystallization experiment?

The optimal concentration of this compound will depend on the specific protein and crystallization conditions. It is recommended to perform a dose-response experiment to determine the EC50 or IC50 value for your particular system. As a starting point, you can use a concentration range that brackets the expected IC50 value, for example, from 100 nM to 1 mM.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Steep Dose-Response Curve High enzyme/protein concentration relative to inhibitor Kd.[3][4] Compound aggregation at higher concentrations.[3]Decrease the protein concentration and repeat the assay. Perform Dynamic Light Scattering (DLS) to check for aggregation at various this compound concentrations.
Shallow or Incomplete Dose-Response Curve Low inhibitor potency. Limited solubility of this compound in the assay buffer. The inhibitor has reached its maximum effect.Test higher concentrations of this compound if solubility permits. Confirm the top concentration is sufficient to see a plateau in the response.[14]
High Variability Between Replicates Protein instability or aggregation.[10] Pipetting errors. Inconsistent mixing.Optimize buffer conditions (pH, salt) for improved protein stability.[8][9][12] Use calibrated pipettes and ensure thorough mixing.
No Inhibition Observed Inactive compound. Incorrect assay setup. The chosen protein is not sensitive to this compound.Verify the identity and purity of your this compound stock. Double-check all assay components and concentrations. Run a positive control if available.
Precipitation in Crystallization Drops Protein concentration is too high.[10] Incompatible buffer components. This compound insolubility.Optimize protein concentration by testing a range of dilutions.[10] Screen different buffer systems to improve solubility and stability.[9][12] Check the solubility of this compound in your final crystallization cocktail.

Experimental Protocols

Protocol 1: Dose-Response Crystallization Assay
  • Protein Preparation: Purify the target protein to >95% homogeneity. The final buffer should be optimized for stability and contain minimal additives that could interfere with crystallization.[8]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of this compound in the assay buffer.

  • Crystallization Setup: Use a high-throughput sitting-drop or hanging-drop vapor diffusion method.

  • Plate Preparation: In a 96-well crystallization plate, dispense a constant volume of the protein solution into each well.

  • Compound Addition: Add an equal volume of the this compound dilution series to the protein drops, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) with no inhibitor.

  • Equilibration: Seal the plate and incubate at a constant temperature.

  • Data Acquisition: Monitor crystal formation over time using an automated imaging system.

  • Data Analysis: Quantify the extent of crystallization (e.g., crystal count, size, or a crystal score) for each this compound concentration. Plot the crystallization metric against the logarithm of the this compound concentration and fit the data to a dose-response model to determine the IC50.

Protocol 2: Buffer Optimization for Crystallization
  • Buffer Screening: Use a commercial or in-house buffer screen to test a wide range of pH and salt conditions.[9]

  • Stability Assessment: Employ techniques like Differential Scanning Fluorimetry (DSF) or Dynamic Light Scattering (DLS) to assess protein stability in different buffers.[9]

  • Solubility Assessment: Determine the protein's solubility in the most promising buffer conditions.[12]

  • Crystallization Trials: Perform crystallization experiments using the optimized buffer conditions to confirm improved crystal quality.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis p1 Purify Target Protein a1 Dispense Protein in 96-well Plate p1->a1 Optimized Buffer p2 Prepare this compound Serial Dilutions a2 Add this compound Dilutions to Protein p2->a2 a1->a2 a3 Seal Plate and Incubate a2->a3 d1 Image and Score Crystals a3->d1 Time d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 d2->d3

Caption: Experimental workflow for a dose-response crystallization assay with this compound.

troubleshooting_flowchart cluster_curve_shape Curve Shape Issues cluster_variability Variability Issues cluster_no_inhibition No Inhibition decision decision issue issue solution solution start Start Troubleshooting issue1 Non-Sigmoidal Curve? start->issue1 issue2 High Variability? issue1->issue2 No steep Steep Curve? issue1->steep Yes issue3 No Inhibition? issue2->issue3 No solution_variability Optimize Buffer Check Pipetting issue2->solution_variability Yes solution_no_inhibition Verify Compound Check Assay Setup issue3->solution_no_inhibition Yes shallow Shallow Curve? steep->shallow No solution_steep Lower Protein Conc. Check Aggregation steep->solution_steep Yes solution_shallow Increase this compound Conc. Check Solubility shallow->solution_shallow

Caption: Troubleshooting decision tree for common issues in this compound crystallization assays.

signaling_pathway cluster_pathway Hypothetical L-Cystine Crystallization Pathway cystine Free L-Cystine nucleation Nucleation cystine->nucleation growth Crystal Growth nucleation->growth crystal L-Cystine Crystal growth->crystal This compound This compound This compound->growth Inhibits

Caption: Simplified diagram of the inhibitory action of this compound on L-Cystine crystal growth.

References

Minimizing disulfide exchange of LH708 in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LH708

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing disulfide exchange of this compound in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its disulfide bond stability important?

A1: this compound, also known as L-cystine bis(N-methylpiperazide), is a drug candidate for the treatment of cystinuria.[1][2][3] Its structure contains a critical disulfide bond. Maintaining the integrity of this bond is essential for its therapeutic function, as disulfide exchange or reduction can lead to loss of activity and the formation of unwanted byproducts.

Q2: What is disulfide exchange and why is it a concern for this compound?

A2: Disulfide exchange, or disulfide scrambling, is a chemical reaction where the disulfide bond of this compound can react with other thiol-containing molecules or even with other this compound molecules. This can lead to the formation of mixed disulfides or oligomers, altering the chemical identity and biological activity of the compound. This is a significant concern during synthesis, purification, formulation, and in vitro/in vivo studies.[4][5]

Q3: What are the primary factors that can lead to disulfide exchange of this compound?

A3: Several factors can promote disulfide exchange. These include:

  • pH: Alkaline conditions (pH > 7) significantly accelerate the rate of disulfide exchange by promoting the formation of thiolate anions, which are the reactive species.[4][6]

  • Presence of free thiols: Contaminating thiols from other reagents or biological samples can initiate disulfide exchange.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including disulfide exchange.[7]

  • Presence of reducing and oxidizing agents: Even trace amounts of reducing or oxidizing agents can lead to the cleavage and reformation of disulfide bonds.[8][9]

  • Metal ions: Certain metal ions can catalyze oxidation and disulfide scrambling.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: I am observing unexpected peaks during HPLC analysis of my this compound sample, suggesting degradation.

  • Possible Cause: Disulfide exchange or reduction of this compound.

  • Troubleshooting Steps:

    • pH Control: Ensure that all buffers and solutions used for sample preparation and analysis are at a slightly acidic pH (ideally between pH 4 and 6.5).[4][10][11] Thiol-disulfide exchange is significantly slower at acidic pH.

    • Alkylate Free Thiols: If your sample may contain free thiols, consider alkylating them with a reagent like N-ethylmaleimide (NEM) prior to analysis. This will prevent them from reacting with the disulfide bond of this compound.[5]

    • Low Temperature: Perform all sample manipulations at low temperatures (e.g., on ice) to minimize the rate of degradation.[9]

    • Chelating Agents: Add a chelating agent like EDTA (1-5 mM) to your buffers to sequester any metal ions that could catalyze disulfide exchange.[9]

Issue 2: The biological activity of my this compound formulation is lower than expected.

  • Possible Cause: Loss of the intact disulfide bond in this compound due to instability in the formulation buffer.

  • Troubleshooting Steps:

    • Formulation Buffer pH: Verify the pH of your formulation. An alkaline pH can lead to rapid disulfide exchange. Adjust the pH to be slightly acidic if possible.[4]

    • Excipient Compatibility: Evaluate the compatibility of all excipients in your formulation. Some excipients may contain reactive functional groups or impurities that can interact with the disulfide bond.

    • Storage Conditions: Store this compound formulations at recommended temperatures, typically 2-8°C, and protect from light to minimize degradation.[2]

Issue 3: I am trying to perform a reaction with this compound in a biological buffer (e.g., cell culture media) and am seeing rapid loss of the parent compound.

  • Possible Cause: Biological buffers often contain reducing agents (like glutathione (B108866) in cell lysates) and have a pH around 7.4, which can promote disulfide exchange.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the time this compound is incubated in the biological buffer as much as possible.

    • Use of Inhibitors: If applicable to your experiment, consider adding inhibitors of enzymes that can reduce disulfide bonds.

    • Control Experiments: Run control experiments with this compound in the buffer alone to quantify the rate of degradation and account for it in your experimental results.

Data Summary

The following table summarizes the key experimental parameters and their recommended ranges to minimize this compound disulfide exchange, based on general principles for disulfide-containing molecules.

ParameterRecommended RangeRationale
pH 4.0 - 6.5Minimizes the formation of reactive thiolate anions.[4][10][11]
Temperature 2 - 8 °C (for storage and handling)Reduces the rate of chemical degradation.[2][9]
Reducing Agents AvoidCan directly cleave the disulfide bond.
Free Thiols Minimize or AlkylatePrevents initiation of disulfide exchange.[5]
Metal Ions Chelate with EDTA (1-5 mM)Prevents catalysis of oxidation and scrambling.[9]
Light Exposure MinimizeCan potentially induce photo-degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Preparation: Prepare a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.5) containing 1 mM EDTA. Degas the buffer to remove dissolved oxygen.

  • Dissolution: Dissolve the this compound powder in the prepared buffer to the desired stock concentration. Perform this step on ice.

  • Storage: Aliquot the stock solution into small, single-use vials, purge with an inert gas (e.g., argon or nitrogen), and store at -20°C or -80°C.

Protocol 2: Sample Preparation for LC-MS Analysis to Assess this compound Stability

  • Sample Collection: Collect a sample of your this compound-containing solution.

  • Acidification: Immediately acidify the sample by adding a small volume of a strong acid (e.g., 10% formic acid or 10% acetic acid) to lower the pH to ~3-4. This will effectively stop any further disulfide exchange.[10]

  • (Optional) Alkylation: If the presence of free thiols is suspected, add a freshly prepared solution of N-ethylmaleimide (NEM) in an organic solvent (e.g., acetonitrile) to a final concentration of 10 mM. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Dilute the sample as needed with an appropriate mobile phase and inject it into the LC-MS system.

Visualizations

Experimental_Workflow_for_LH708_Stability_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Sample acidify Acidify to pH 3-4 start->acidify alkylate Optional: Alkylate with NEM acidify->alkylate lcms LC-MS Analysis alkylate->lcms Inject interpret Assess Peak Purity and Degradants lcms->interpret Acquire Data

Caption: Workflow for preparing and analyzing this compound samples to assess stability and minimize disulfide exchange.

Disulfide_Exchange_Pathway cluster_reactants Reactants cluster_products Products of Exchange LH708_disulfide This compound (Intact Disulfide) Mixed_disulfide Mixed Disulfide (this compound-S-S-R) LH708_disulfide->Mixed_disulfide Reaction with R-SH Free_thiol Free Thiol (R-SH) Free_thiol->Mixed_disulfide Reduced_this compound Reduced this compound (this compound-SH) Mixed_disulfide->Reduced_this compound Further Reaction

Caption: Simplified reaction pathway illustrating disulfide exchange involving this compound.

Troubleshooting_Logic start Unexpected Results with this compound check_purity Check for Degradation (e.g., by HPLC) start->check_purity purity_ok {Purity OK?} check_purity->purity_ok check_activity Check Biological Activity purity_ok->check_activity Yes troubleshoot_purity Implement Stability Measures: - Control pH (4-6.5) - Use Low Temperature - Add EDTA - Alkylate Free Thiols purity_ok->troubleshoot_purity No activity_ok {Activity OK?} check_activity->activity_ok troubleshoot_activity Review Formulation & Storage: - Check Buffer pH - Assess Excipient Compatibility - Verify Storage Conditions activity_ok->troubleshoot_activity No end_ok Proceed with Experiment activity_ok->end_ok Yes end_review Re-evaluate Experiment troubleshoot_purity->end_review troubleshoot_activity->end_review

Caption: A logical troubleshooting guide for addressing common issues with this compound experiments.

References

LH708 Technical Support Center: Storage and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of LH708 to prevent its degradation. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is critical to store it under the appropriate conditions. The recommended storage temperatures and corresponding shelf life for both the pure form and when in solvent are detailed below.

Q2: How long can I store this compound?

The shelf life of this compound is dependent on the storage temperature and whether it is in its pure form or dissolved in a solvent. For specific durations, please refer to the data summary table below.[1]

Q3: What materials or substances are incompatible with this compound?

This compound should not be stored with or exposed to strong acids, strong alkalis, or strong oxidizing/reducing agents, as these can lead to its degradation.[1]

Q4: What are the signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of precipitates in solutions. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities.

Q5: Can I store this compound at room temperature for a short period?

While short-term exposure to ambient temperatures may not lead to immediate degradation, it is strongly advised to minimize such occurrences. For optimal stability, this compound should be stored under the recommended refrigerated or frozen conditions at all times.

Data Presentation: this compound Storage Recommendations

The following table summarizes the recommended storage conditions and expected shelf life for this compound.

FormStorage TemperatureShelf Life
Pure-20°C3 years
Pure4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from MedchemExpress Safety Data Sheet.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. This compound may have degraded due to improper storage.1. Verify the storage conditions and duration. 2. Perform an analytical check (e.g., HPLC) to assess the purity of your this compound stock. 3. If degradation is confirmed, use a fresh, properly stored vial of this compound for subsequent experiments.
Visible precipitates in this compound solution. The compound may have precipitated out of solution or degraded.1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. Do not use the solution. 3. Prepare a fresh solution from a new, properly stored stock of this compound.
Discoloration of pure this compound or its solution. This can be a sign of chemical degradation, possibly due to oxidation or other reactions.1. Do not use the discolored compound or solution. 2. Review storage procedures to ensure the compound was not exposed to light or incompatible substances. 3. Discard the degraded material according to your institution's safety protocols and use a fresh stock.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound over time.

Objective: To quantify the purity of this compound and detect the presence of any degradation products.

Materials:

  • This compound sample (from storage)

  • HPLC-grade solvent for dissolution (e.g., DMSO, Ethanol)

  • Mobile phase (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in the chosen HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject a known volume of the prepared this compound sample.

    • Run a gradient or isocratic method to separate this compound from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak areas of this compound and any other observed peaks.

    • Calculate the purity of this compound as a percentage of the total peak area.

    • Compare the purity to that of a freshly prepared standard to determine the extent of degradation.

Mandatory Visualizations

experimental_workflow start Start: Retrieve this compound from Storage prepare_sample Prepare Sample for Analysis (e.g., dissolve in appropriate solvent) start->prepare_sample hplc_analysis Perform HPLC Analysis prepare_sample->hplc_analysis data_analysis Analyze Chromatographic Data hplc_analysis->data_analysis decision Purity Meets Specification? data_analysis->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot Storage and Handling decision->troubleshoot No end End proceed->end troubleshoot->end

Caption: Experimental workflow for assessing this compound stability.

storage_guidelines cluster_dos Best Practices for Storage (Do's) cluster_donts Practices to Avoid (Don'ts) do1 Store at Recommended Temperatures (-20°C or -80°C) do2 Use Airtight Containers do3 Protect from Light do4 Aliquot upon First Use dont1 Avoid Repeated Freeze-Thaw Cycles dont2 Do Not Store with Incompatible Chemicals dont3 Avoid Exposure to Humidity dont4 Do Not Use Past Recommended Shelf Life

Caption: Key do's and don'ts for proper this compound storage.

degradation_pathway This compound This compound (Active Compound) Degradation_Product_A Degradation Product A (e.g., Hydrolyzed form) This compound->Degradation_Product_A Hydrolysis (Exposure to moisture/incompatible pH) Degradation_Product_B Degradation Product B (e.g., Oxidized form) This compound->Degradation_Product_B Oxidation (Exposure to air/oxidizing agents)

Caption: A generalized, hypothetical degradation pathway for this compound.

References

Troubleshooting inconsistent results in LH708 animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in animal studies involving LH708, an L-cystine crystallization inhibitor.

Troubleshooting Guide

Question: We are observing high variability in the efficacy of this compound in our mouse model of cystinuria. What are the potential causes?

Answer:

Inconsistent efficacy in animal studies with this compound can stem from several factors. It's crucial to systematically evaluate your experimental design and procedures. Here are some common sources of variability:

  • Animal-Related Factors:

    • Genetic Background: The genetic makeup of the animal model is a primary source of variation. Ensure you are using a consistent and well-characterized strain.[1][2]

    • Age and Sex: The age and sex of the animals can significantly influence drug metabolism and therapeutic response.[2][3] It is critical to use animals of a consistent age and sex, or to properly balance these variables across your experimental groups.

    • Health Status: Underlying health conditions or infections can impact experimental outcomes. Always source animals from reputable vendors and perform regular health checks.

  • Experimenter-Related Factors:

    • Handling and Dosing Technique: Inconsistent administration of this compound, whether oral or parenteral, can lead to significant differences in bioavailability.[1] Ensure all personnel are thoroughly trained and follow a standardized protocol.

    • Blinding: Lack of blinding during treatment and data collection can introduce unconscious bias.[4] The experimenter assessing the outcomes should be unaware of the treatment group assignments.

    • Circadian Rhythms: The timing of dosing and sample collection can influence results due to the animals' natural circadian rhythms.

  • Environmental Factors:

    • Housing Conditions: Cage density, lighting, temperature, and noise levels can all act as stressors and affect physiological responses.[1][5]

    • Diet and Water: Variations in diet and water consumption can alter drug absorption and metabolism. Ensure consistent access to a standardized diet.

Question: Our pharmacokinetic (PK) data for this compound shows significant inter-individual variation. How can we improve the consistency of our PK studies?

Answer:

High variability in pharmacokinetic studies is a common challenge. To improve consistency:

  • Standardize Food and Water Access: Ensure consistent fasting periods before dosing, as food can affect the absorption of orally administered compounds.

  • Refine Blood Sampling Technique: The method and timing of blood collection are critical. Use a consistent sampling site and technique to minimize stress and tissue trauma, which can alter drug distribution.

  • Control for Genetic Variability: As with efficacy studies, using a genetically homogenous animal strain is crucial for reducing metabolic differences.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound in rodent studies?

A1: The choice of vehicle can significantly impact the solubility and bioavailability of this compound. While specific vehicle information for this compound is not publicly available, for preclinical studies, it is common to start with a simple aqueous vehicle like sterile water or saline if the compound's solubility allows. For less soluble compounds, vehicles such as a solution of 0.5% carboxymethylcellulose (CMC) in water or a mixture of polyethylene (B3416737) glycol (PEG) and saline are often used. It is imperative to conduct vehicle tolerability studies to ensure the vehicle itself does not cause adverse effects.

Q2: How critical is the timing of this compound administration in relation to the induction of cystine crystallization in our animal model?

A2: The timing of administration is likely critical. This compound is an L-cystine crystallization inhibitor.[6] Therefore, its administration should be timed to ensure adequate plasma and tissue concentrations are achieved before the expected onset of significant crystal formation. We recommend conducting a pilot study to establish the optimal dosing window in your specific model.

Q3: Are there any known off-target effects of this compound that could be contributing to inconsistent results?

A3: Currently, detailed public information on the off-target effects of this compound is limited.[7] When observing unexpected or inconsistent results, it is important to consider the possibility of off-target pharmacology. A thorough literature search for related compounds or performing a target profiling screen could provide insights.

Data Presentation

Consistent and clear data presentation is essential for interpreting your results. Below is a hypothetical example of how to summarize quantitative data from an this compound dose-response study.

Treatment GroupDose (mg/kg)NAverage Urine Cystine Concentration (µg/mL) ± SEM% Inhibition of Crystallization
Vehicle Control010550 ± 450%
This compound1010420 ± 3823.6%
This compound3010250 ± 2554.5%
This compound10010110 ± 1580.0%

Experimental Protocols

Below is a detailed methodology for a hypothetical key experiment to assess the efficacy of this compound in a mouse model of cystinuria.

Protocol: Efficacy of this compound in a Knockout Mouse Model of Cystinuria

  • Animal Model: Male C57BL/6J mice with a targeted deletion of the Slc3a1 gene, 8-10 weeks of age.

  • Housing: Mice are housed in groups of 5 per cage with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimated to the facility for at least one week prior to the start of the experiment.

  • Randomization and Blinding: Mice are randomly assigned to treatment groups (n=10 per group). The investigator administering the compound and analyzing the samples is blinded to the treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle control (0.5% CMC in sterile water)

    • Group 2: this compound (10 mg/kg in vehicle)

    • Group 3: this compound (30 mg/kg in vehicle)

    • Group 4: this compound (100 mg/kg in vehicle)

  • Administration: The vehicle or this compound is administered once daily via oral gavage for 14 consecutive days.

  • Urine Collection: 24-hour urine samples are collected on day 0 (baseline) and day 14 using metabolic cages.

  • Urine Analysis:

    • Urine volume is recorded.

    • Urine is centrifuged to pellet any crystals. The crystal pellet is washed, dried, and weighed.

    • The supernatant is analyzed for cystine concentration using a validated HPLC method.

  • Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA with a post-hoc Dunnett's test for multiple comparisons to the vehicle control group. A p-value of <0.05 is considered statistically significant.

Visualizations

Hypothetical Signaling Pathway for this compound Action

LH708_Pathway cluster_extracellular Extracellular Space cluster_cell Renal Tubule Cell Free Cystine Free Cystine Cystine Transporter Cystine Transporter Free Cystine->Cystine Transporter Intracellular Cystine Intracellular Cystine Cystine Transporter->Intracellular Cystine Crystal Nucleation Crystal Nucleation Intracellular Cystine->Crystal Nucleation Crystal Growth Crystal Growth Crystal Nucleation->Crystal Growth This compound This compound This compound->Crystal Nucleation This compound->Crystal Growth

Caption: Hypothetical mechanism of this compound inhibiting cystine crystal formation.

Experimental Workflow for an this compound Animal Study

Experimental_Workflow A Animal Acclimatization B Baseline Sample Collection A->B C Randomization and Blinding B->C D Treatment Administration (Vehicle or this compound) C->D E In-life Observations D->E F Terminal Sample Collection D->F E->F G Sample Analysis F->G H Data Analysis G->H I Unblinding and Interpretation H->I

References

Validation & Comparative

A Head-to-Head Comparison of LH708 and LH1753 for the Treatment of Cystinuria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cystinuria, a rare genetic disorder, leads to the formation of debilitating kidney stones composed of the amino acid cystine.[1][2] This condition arises from a defect in the renal transport system responsible for reabsorbing cystine and other dibasic amino acids.[2][3] The resulting high concentration of cystine in the urine leads to its crystallization and the subsequent formation of stones.[2] This guide provides a detailed comparison of two promising investigational L-cystine crystallization inhibitors, LH708 and its analog LH1753, based on available preclinical data.

Overview of this compound and LH1753

Both this compound and LH1753 are L-cystine diamides designed to inhibit the crystallization of L-cystine, representing a novel therapeutic approach for cystinuria.[1][4] LH1753 was developed as a structural modification of this compound, with the goal of enhancing its efficacy.[1][4] In LH1753, the N-methylpiperazine terminal groups of this compound are replaced with a bioisosteric spiro bicyclic diamine, 1,8-diazaspiro[4.5]decane.[1]

Efficacy Comparison in Cystinuria Models

Preclinical studies have demonstrated that both compounds are effective inhibitors of L-cystine crystallization, with LH1753 showing superior potency both in vitro and in vivo.

In Vitro Efficacy

The half-maximal effective concentration (EC50) for inhibiting L-cystine crystallization was determined for both compounds. A lower EC50 value indicates greater potency.

CompoundEC50 (nM)Relative Potency vs. CDME
This compound59.8 ± 7.2-
LH175329.5 ± 8.6120x more potent
L-cystine dimethyl ester (CDME)3530 ± 3601x
Data sourced from in vitro crystallization inhibition assays.[1]

As the data indicates, LH1753 is approximately twice as potent as this compound in inhibiting L-cystine crystallization in a cell-free environment.[1][4]

In Vivo Efficacy

Studies in the Slc3a1-knockout mouse model of cystinuria have shown that LH1753 is more effective at preventing the formation of cystine stones compared to this compound.[1][4] In an 8-week study, orally administered LH1753 (150 μmol/kg, once daily) effectively inhibited L-cystine stone formation in this mouse model.[5]

Mechanism of Action

The primary mechanism of action for both this compound and LH1753 is the direct inhibition of L-cystine crystal growth.[1] This is a physical-chemical mechanism rather than a biological one targeting a specific signaling pathway. By binding to the growing cystine crystals, these molecules disrupt the crystallization process, thereby preventing the formation and growth of stones. Atomic force microscopy (AFM) studies have confirmed that these inhibitors impede the step growth of L-cystine crystals.[1]

cluster_0 Cystinuria Pathophysiology cluster_1 Therapeutic Intervention Genetic Defect Genetic Defect Defective Cystine Transport Defective Cystine Transport Genetic Defect->Defective Cystine Transport leads to High Urinary Cystine High Urinary Cystine Defective Cystine Transport->High Urinary Cystine results in Cystine Crystallization Cystine Crystallization High Urinary Cystine->Cystine Crystallization causes Kidney Stone Formation Kidney Stone Formation Cystine Crystallization->Kidney Stone Formation leads to This compound / LH1753 This compound / LH1753 Inhibition of Crystal Growth Inhibition of Crystal Growth This compound / LH1753->Inhibition of Crystal Growth directly causes Inhibition of Crystal Growth->Cystine Crystallization blocks

Caption: Mechanism of action for this compound and LH1753 in cystinuria.

Experimental Protocols

In Vitro L-Cystine Crystallization Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of inhibitors on L-cystine crystallization.

Methodology:

  • A supersaturated solution of L-cystine (2.9 mM) is prepared in Millipore water.

  • Varying concentrations of the test inhibitors (this compound, LH1753) are added to the L-cystine solution.

  • The solutions are incubated for 72 hours at room temperature.

  • Following incubation, the amount of crystallized L-cystine is quantified to determine the extent of inhibition.

  • EC50 values are calculated from the dose-response curves.[1]

Start Start Prepare Supersaturated L-cystine Solution (2.9 mM) Prepare Supersaturated L-cystine Solution (2.9 mM) Start->Prepare Supersaturated L-cystine Solution (2.9 mM) Add Inhibitors (this compound / LH1753) Add Inhibitors (this compound / LH1753) Prepare Supersaturated L-cystine Solution (2.9 mM)->Add Inhibitors (this compound / LH1753) Incubate for 72h at Room Temperature Incubate for 72h at Room Temperature Add Inhibitors (this compound / LH1753)->Incubate for 72h at Room Temperature Quantify Crystallized L-cystine Quantify Crystallized L-cystine Incubate for 72h at Room Temperature->Quantify Crystallized L-cystine Calculate EC50 Calculate EC50 Quantify Crystallized L-cystine->Calculate EC50 End End Calculate EC50->End

Caption: Workflow for the in vitro L-cystine crystallization inhibition assay.

In Vivo Efficacy Study in Slc3a1-Knockout Mice

Objective: To evaluate the in vivo efficacy of LH1753 in preventing L-cystine stone formation.

Animal Model: Slc3a1-knockout mice, a well-established model for cystinuria.[1][4]

Methodology:

  • Slc3a1-knockout mice are administered LH1753 at a dose of 150 μmol/kg.

  • The compound is administered orally, once daily (QD), for a duration of 8 weeks.

  • Throughout the study, animal health and growth are monitored.

  • At the end of the 8-week period, the presence and burden of L-cystine stones in the urinary tract are assessed.[5]

Conclusion

Based on the available preclinical data, LH1753 demonstrates a significant improvement in efficacy over this compound as an L-cystine crystallization inhibitor. Its enhanced potency in vitro and superior performance in preventing stone formation in a relevant animal model of cystinuria suggest that LH1753 is a promising candidate for further development as a therapeutic for this debilitating condition.[1][4] Both molecules represent a targeted and promising approach to managing cystinuria by directly addressing the crystallization process.

References

Head-to-head comparison of LH708 and L-cystine dimethyl ester (CDME).

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed, data-driven comparison of two key compounds in cystinuria research: LH708 and L-cystine dimethyl ester (CDME). Both molecules are designed to inhibit the crystallization of L-cystine, the underlying cause of stone formation in the genetic disorder cystinuria. This document synthesizes available experimental data to offer an objective performance comparison, intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, a novel L-cystine diamide, demonstrates superior performance over the older L-cystine dimethyl ester (CDME) as an L-cystine crystallization inhibitor. Key advantages of this compound include significantly higher potency, greater chemical and metabolic stability, and enhanced in vivo efficacy in preclinical models of cystinuria. While the primary mechanism of action for both compounds is the inhibition of L-cystine crystal growth, their distinct chemical structures lead to important differences in their therapeutic potential.

Comparative Performance Data

The following tables summarize the quantitative data gathered from experimental studies, highlighting the performance differences between this compound and CDME.

Table 1: In Vitro Efficacy of this compound and CDME as L-cystine Crystallization Inhibitors

ParameterThis compound (CDNMP)L-cystine Dimethyl Ester (CDME)Fold DifferenceReference
EC50 59.8 nM3,530 nM~59x more potent[1]
EC2x 0.26 µM6.37 µM~24x more potent[2]

EC50: The concentration of an inhibitor that produces 50% of the maximal response. EC2x: The concentration of an inhibitor that doubles the apparent aqueous solubility of L-cystine.

Table 2: Chemical Stability in Physiological Buffer

CompoundHalf-life (t1/2) in pH 7.4 PBS at 37°CStability AdvantageReference
This compound 46.2 days>170-fold more stable[2]
CDME ~2.7 hours-[2]

Table 3: In Vivo Efficacy in a Cystinuria Mouse Model (Slc3a1 knockout)

OutcomeThis compoundCDMEObservationReference
Stone Formation Effective in preventing stone formationReduces stone size but not numberThis compound shows superior preventative efficacy[3]
Oral Bioavailability Orally bioavailableEffective upon oral administration, but may be compromised by hydrolysisThis compound's stability suggests more reliable oral bioavailability[2]

Mechanism of Action: Inhibition of L-cystine Crystal Growth

Both this compound and CDME function as "molecular imposters." They are structurally similar to L-cystine, allowing them to bind to the active growth sites on the surface of L-cystine crystals. This binding disrupts the orderly addition of new L-cystine molecules, thereby inhibiting crystal growth and aggregation into stones.[4]

cluster_0 Normal Crystal Growth cluster_1 Inhibition by this compound / CDME L-cystine_solution L-cystine in Supersaturated Solution Crystal_surface L-cystine Crystal Surface L-cystine_solution->Crystal_surface Deposition Stone_formation Kidney Stone Formation Crystal_surface->Stone_formation Growth & Aggregation Blocked_surface Blocked Crystal Growth Sites Inhibitor This compound or CDME (Molecular Imposter) Inhibitor->Blocked_surface Binding Inhibited_growth Inhibited Stone Formation Blocked_surface->Inhibited_growth Prevention

Figure 1. Mechanism of L-cystine crystallization inhibition.

Experimental Protocols

L-cystine Crystallization Inhibition Assay

This assay is designed to quantify the ability of a compound to inhibit the precipitation of L-cystine from a supersaturated solution.

  • Preparation of Supersaturated L-cystine Solution: A supersaturated solution of L-cystine (e.g., 2.9 mM) is prepared in purified water. This is typically achieved by dissolving L-cystine at a low pH and then adjusting the pH to neutral.[1][5]

  • Incubation with Inhibitors: Varying concentrations of the test compounds (this compound or CDME) are added to the supersaturated L-cystine solution in multi-well plates or microcentrifuge tubes.[6]

  • Equilibration: The mixtures are incubated for a defined period (e.g., 72 hours) at a controlled temperature (e.g., 20°C or 25°C) to allow for crystallization to reach a steady state.[2][6]

  • Separation and Quantification: The samples are centrifuged to pellet the precipitated L-cystine crystals. The concentration of L-cystine remaining in the supernatant is then measured.[6] This can be done using a fluorescence-based assay after derivatization with o-phthaldialdehyde/Nα-acetyl-L-cysteine (OPA/NAC) or a colorimetric method.[2][5]

  • Data Analysis: The concentration of L-cystine in the supernatant is plotted against the inhibitor concentration to generate a dose-response curve, from which EC50 and EC2x values are calculated.[1][2]

G start Start prep_sss Prepare Supersaturated L-cystine Solution start->prep_sss add_inhibitors Add Varying Concentrations of this compound or CDME prep_sss->add_inhibitors incubate Incubate for 72h at 20-25°C add_inhibitors->incubate centrifuge Centrifuge to Pellet Crystals incubate->centrifuge quantify Quantify L-cystine in Supernatant (e.g., Fluorescence Assay) centrifuge->quantify analyze Generate Dose-Response Curve and Calculate EC50/EC2x quantify->analyze end End analyze->end cluster_cdme CDME Metabolism cluster_this compound This compound Metabolism cdme CDME (L-cystine dimethyl ester) hydrolysis Esterase-mediated Hydrolysis cdme->hydrolysis lcystine L-cystine (Inactive/Pro-crystallization) hydrolysis->lcystine This compound This compound (L-cystine diamide) disulfide_exchange Disulfide Exchange This compound->disulfide_exchange active_metabolites Active Mixed Disulfide Metabolites disulfide_exchange->active_metabolites

References

Validating the Inhibitory Effect of LH708 in Animal Models of Cystinuria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of LH708, an investigational L-cystine crystallization inhibitor, with other therapeutic alternatives for the management of cystinuria. The data presented is compiled from preclinical studies in validated animal models, offering a comprehensive overview of the current landscape of cystinuria treatment research.

Cystinuria is a genetic disorder characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys, leading to high concentrations of cystine in the urine.[1] Due to its low solubility, cystine can crystallize and form stones in the urinary tract, causing significant morbidity.[2] Current treatments aim to reduce cystine concentration and increase its solubility, but are often associated with adverse effects and poor patient compliance.[3] this compound represents a novel therapeutic approach by directly inhibiting the growth of L-cystine crystals.[2][4]

Comparative Efficacy of Cystinuria Treatments in Animal Models

The following table summarizes the quantitative data from in vivo studies evaluating the inhibitory effect of this compound and alternative treatments on cystine stone formation in animal models of cystinuria. The most commonly utilized model is the Slc3a1-knockout mouse, which mimics the genetic basis of type A cystinuria in humans.[5][6]

Treatment AgentAnimal ModelDosageDurationKey FindingsReference
This compound (CDNMP) Slc3a1-knockout miceOral gavage7 daysEffective in inhibiting L-cystine crystallization and stone formation. Found in micromolar concentrations in mouse urine.[2]
LH1753 Slc3a1-knockout miceNot specifiedNot specified2x more potent than this compound in vitro. Demonstrated good efficacy in preventing stone formation in vivo.[4]
Cystine Dimethyl Ester (CDME) Slc3a1-knockout miceNot specifiedNot specifiedReduced stone burden by 50%; stones formed were smaller and more numerous.[5]
L-cystine bismorpholide (CDMOR, LH707) Slc3a1-knockout miceNot specifiedNot specifiedOrally bioavailable and effective in vivo in inhibiting L-cystine crystallization and stone formation.[2]
Alpha-Lipoic Acid Mouse model of cystinuriaNutritional supplementNot specifiedInhibits stone formation by increasing the solubility of urinary cystine.[7]
Tiopronin Dogs with cystinuriaNot specifiedNot specifiedRecommended cystine-binding agent with fewer adverse effects than d-penicillamine.[8]
d-penicillamine Dogs with cystinuriaNot specifiedNot specifiedA cystine-binding agent, but with more adverse effects compared to tiopronin.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo validation of L-cystine crystallization inhibitors.

In Vivo Efficacy Study of L-cystine Diamides in Slc3a1-knockout Mice
  • Animal Model: Male Slc3a1-knockout mice, a genetically engineered model that recapitulates the pathophysiology of human type A cystinuria.[5]

  • Treatment Administration: The investigational compounds (e.g., this compound, LH707) are administered via oral gavage. A control group typically receives the vehicle (e.g., water).[2]

  • Dosage and Duration: While specific dosages vary between studies, a typical regimen might involve daily administration for a period of seven days.[2]

  • Efficacy Assessment: The primary endpoint is the prevention or reduction of cystine stone formation. This is often quantified by measuring the total stone burden (weight or volume) in the bladder and kidneys of the treated animals compared to the control group. The number and size of the stones are also recorded.[5]

  • Pharmacokinetic Analysis: To confirm that the drug reaches its site of action, urine samples are collected to measure the concentration of the administered compound and its metabolites.[2][9]

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for L-cystine crystallization inhibitors and a typical experimental workflow for their in vivo validation.

Mechanism of Cystine Stone Formation and Inhibition cluster_0 Normal Condition cluster_1 Cystinuria Pathophysiology cluster_2 Therapeutic Intervention Soluble Cystine Soluble Cystine Renal Reabsorption Renal Reabsorption Soluble Cystine->Renal Reabsorption Normal Function High Urinary Cystine High Urinary Cystine Crystallization Crystallization High Urinary Cystine->Crystallization Stone Formation Stone Formation Crystallization->Stone Formation Inhibition of Crystal Growth Inhibition of Crystal Growth This compound This compound This compound->Crystallization Inhibits Genetic Defect Genetic Defect Genetic Defect->High Urinary Cystine

Caption: Mechanism of cystine stone formation and inhibition by this compound.

Experimental Workflow for In Vivo Validation Animal Model Selection Select Slc3a1-knockout mice Group Allocation Randomly allocate to treatment and control groups Animal Model Selection->Group Allocation Treatment Administration Administer this compound (oral gavage) or vehicle Group Allocation->Treatment Administration Monitoring Monitor animal health and collect urine samples Treatment Administration->Monitoring Euthanasia & Tissue Collection Euthanize mice and collect bladders and kidneys Monitoring->Euthanasia & Tissue Collection Pharmacokinetic Analysis Measure drug concentration in urine Monitoring->Pharmacokinetic Analysis Stone Burden Analysis Quantify stone number, size, and weight Euthanasia & Tissue Collection->Stone Burden Analysis Data Analysis Statistically compare treatment vs. control Stone Burden Analysis->Data Analysis Pharmacokinetic Analysis->Data Analysis

Caption: A typical experimental workflow for validating this compound in a mouse model of cystinuria.

References

Cross-Validation of LH708 Activity: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various assay methods used to validate the activity of LH708, a potent L-cystine crystallization inhibitor developed for the management of cystinuria. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying mechanisms and workflows.

Overview of this compound and its Mechanism of Action

This compound is an orally active L-cystine crystallization inhibitor with a reported EC50 of 59.8 nM.[1] It is a structural analog of L-cystine and is designed to interfere with the growth of L-cystine crystals, a key pathological event in cystinuria. By binding to the crystal surface, this compound disrupts the addition of new L-cystine molecules, thereby inhibiting crystal growth and preventing the formation of kidney stones.[2][3] This mechanism of action has been investigated using various in vitro and in vivo assay methods.

The signaling pathway of L-cystine crystallization and the inhibitory action of this compound are depicted in the following diagram:

Supersaturation Supersaturated L-cystine Solution Nucleation Nucleation Supersaturation->Nucleation CrystalGrowth Crystal Growth Nucleation->CrystalGrowth Aggregation Aggregation CrystalGrowth->Aggregation StoneFormation Kidney Stone Formation Aggregation->StoneFormation This compound This compound This compound->CrystalGrowth Inhibits Start Start: Synthesize this compound and Analogs InVitroScreening In Vitro Crystallization Inhibition Assay Start->InVitroScreening DetermineEC50 Determine EC50 Values InVitroScreening->DetermineEC50 AFM_Analysis Atomic Force Microscopy (AFM) Analysis DetermineEC50->AFM_Analysis InVivoStudies In Vivo Studies (Slc3a1 knockout mice) DetermineEC50->InVivoStudies MeasureStepVelocity Measure Crystal Growth Step Velocity (V/V₀) AFM_Analysis->MeasureStepVelocity DataComparison Compare Data Across Assays MeasureStepVelocity->DataComparison UrineAnalysis Urinary Cystine Quantification (HPLC-MS/MS) InVivoStudies->UrineAnalysis AssessEfficacy Assess In Vivo Efficacy (Stone Formation) InVivoStudies->AssessEfficacy UrineAnalysis->DataComparison AssessEfficacy->DataComparison Conclusion Conclusion on this compound Activity and Mechanism DataComparison->Conclusion

References

A Comparative Analysis of LH708 and Tiopronin for the Treatment of Cystinuria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LH708, an investigational L-cystine crystallization inhibitor, and tiopronin (B1683173), an established thiol-based therapy for cystinuria. The content is tailored for researchers and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant methodologies.

Introduction to Cystinuria and Current Treatment Landscape

Cystinuria is a rare, inherited autosomal recessive disorder characterized by impaired reabsorption of cystine and dibasic amino acids in the kidneys. This leads to elevated urinary cystine levels, and because cystine is poorly soluble in urine, it can crystallize and form recurrent kidney stones.[1] Current management strategies for cystinuria focus on increasing fluid intake, alkalinizing the urine to enhance cystine solubility, and in more severe cases, the use of thiol-based drugs like tiopronin.[1] These drugs work by breaking down cystine into more soluble compounds. However, patient compliance with these treatments can be challenging due to the high fluid intake required and the potential for adverse effects from medication.[1][2] This has spurred the development of novel therapeutic approaches, such as L-cystine crystallization inhibitors like this compound.

Mechanism of Action

The fundamental difference between this compound and tiopronin lies in their mechanisms of action.

This compound: This investigational drug is an L-cystine diamide (B1670390) that acts as a potent inhibitor of L-cystine crystallization.[3][4] By structurally mimicking cystine, this compound is thought to interfere with the growth of cystine crystals, thereby preventing the formation of stones.[5] Its efficacy is not dependent on the breakdown of existing cystine.

Tiopronin: As a thiol-containing drug, tiopronin reduces the disulfide bond of cystine, converting it into two molecules of cysteine.[6] Tiopronin then forms a more soluble mixed disulfide complex with cysteine (tiopronin-cysteine), which is readily excreted in the urine.[6] This action effectively lowers the concentration of insoluble cystine in the urine, preventing stone formation.[3]

Comparative Efficacy

The available data for this compound is preclinical, primarily from in vitro and animal studies, while tiopronin has extensive clinical data from human trials.

Preclinical Data: this compound

In vitro studies have demonstrated the high potency of this compound in preventing L-cystine crystallization.

ParameterValueReference
EC50 (in vitro) 59.8 nM--INVALID-LINK--

In vivo studies using a Slc3a1 knockout mouse model of cystinuria have also shown promising results. Treatment with this compound has been shown to be effective in preventing L-cystine stone formation in these mice.[2][7]

Clinical Data: Tiopronin

Tiopronin has been in clinical use for many years and its efficacy in reducing urinary cystine levels and preventing stone recurrence is well-documented.

StudyNumber of PatientsKey FindingsReference
Lindell et al. (1995)31- 60% reduction in the rate of stone formation compared to the pretreatment period. - 72% reduction in the frequency of active stone removal.--INVALID-LINK--
A systematic review (2023)14 studies included- Second-line therapy with tiopronin reduced urinary cystine levels, cystine crystal volume, and increased cystine solubility, leading to decreased stone formation and recurrence.--INVALID-LINK--

Safety and Tolerability

This compound: As this compound has not yet been tested in human clinical trials, its safety and tolerability profile in humans is unknown. Preclinical studies in mouse models have reported a good safety profile.[3][7]

Tiopronin: Tiopronin is generally better tolerated than the older thiol drug, D-penicillamine. However, it is associated with a range of potential side effects.

Common Adverse EventsSerious Adverse EventsReference
Nausea, fatigue, muscle weaknessNephrotic syndrome (proteinuria)[6][8]
Rash, diarrheaAgranulocytosis, myasthenia gravis[8][9]
Gastrointestinal complaintsLichenoid eruption[9]

A pharmacovigilance study using the FDA Adverse Event Reporting System (FAERS) identified both known and some novel safety signals for tiopronin, highlighting challenges in pediatric dosing.[10]

Experimental Protocols

In Vitro L-Cystine Crystallization Inhibition Assay

This assay is crucial for evaluating the potency of crystallization inhibitors like this compound.

Objective: To determine the concentration of an inhibitor required to prevent the crystallization of L-cystine from a supersaturated solution.

Materials:

  • L-cystine

  • Deionized water

  • Test compounds (e.g., this compound)

  • 96-well microplates

  • Plate reader for fluorescence measurement

  • Reagents for cystine concentration measurement (e.g., cyanide-nitroprusside)

Procedure:

  • Preparation of Supersaturated L-Cystine Solution: A supersaturated solution of L-cystine is prepared by dissolving an excess amount of L-cystine in deionized water with heating and subsequent cooling to room temperature.

  • Incubation: Aliquots of the supersaturated L-cystine solution are added to the wells of a 96-well plate containing serial dilutions of the test compound.

  • Equilibration: The plate is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 72 hours) to allow for crystallization to reach equilibrium.

  • Quantification of Soluble Cystine: After incubation, the plate is centrifuged to pellet the crystallized cystine. The concentration of L-cystine remaining in the supernatant is then determined using a suitable method, such as a colorimetric assay (e.g., cyanide-nitroprusside) or a fluorescence-based assay.

  • Data Analysis: The concentration of soluble L-cystine is plotted against the inhibitor concentration. The EC50 value, the concentration of inhibitor that results in 50% of the maximal inhibition of crystallization, is then calculated from the dose-response curve.

In Vivo Efficacy Study in a Slc3a1 Knockout Mouse Model

This animal model is essential for evaluating the in vivo efficacy of potential cystinuria treatments.

Objective: To assess the ability of a test compound to prevent or reduce cystine stone formation in a genetically engineered mouse model of cystinuria.

Animal Model: Slc3a1 knockout mice, which lack a functional cystine transporter and consequently develop cystinuria and form cystine stones.[11]

Procedure:

  • Animal Acclimatization and Baseline Assessment: Mice are acclimatized to the housing conditions. Baseline urinary cystine levels and the presence of any existing stones (via imaging techniques like micro-CT) are determined.

  • Treatment Administration: Mice are randomly assigned to a treatment group (receiving the test compound, e.g., this compound) or a control group (receiving a vehicle). The compound is typically administered daily via oral gavage.

  • Monitoring: Throughout the study, animals are monitored for general health. Urine is collected periodically to measure cystine levels.

  • Endpoint Analysis: At the end of the study period, mice are euthanized. The bladder and kidneys are harvested to visually inspect for and quantify the number and size of stones. Imaging techniques like micro-CT can be used for a more detailed analysis of stone burden.[12][13]

  • Data Analysis: The stone burden (number and total volume of stones) in the treatment group is compared to the control group to determine the efficacy of the test compound.

Visualizations

Signaling Pathway and Drug Mechanism of Action

Cystinuria_Treatment_Mechanisms cluster_0 Renal Tubule Cell cluster_1 Therapeutic Interventions Cystine_Transporter Cystine/Dibasic Amino Acid Transporter (rBAT/b0,+AT) Cystine_Reabsorption Cystine Reabsorption Cystine_Transporter->Cystine_Reabsorption Normal Function Cystine_Urine Cystine in Urine Cystine_Urine->Cystine_Transporter Cystinuria Cystinuria: Defective Transporter Cystinuria->Cystine_Transporter High_Urine_Cystine High Urinary Cystine Cystinuria->High_Urine_Cystine Cystine_Crystals Cystine Crystals High_Urine_Cystine->Cystine_Crystals Precipitation Soluble_Complex Soluble Tiopronin- Cysteine Complex High_Urine_Cystine->Soluble_Complex Kidney_Stones Kidney Stones Cystine_Crystals->Kidney_Stones Aggregation Inhibit_Growth Inhibits Crystal Growth Cystine_Crystals->Inhibit_Growth Tiopronin Tiopronin Tiopronin->High_Urine_Cystine Reduces Disulfide Bond This compound This compound This compound->Cystine_Crystals Inhibits InVivo_Workflow Start Start: Slc3a1 Knockout Mouse Model Baseline Baseline Assessment: - Urinary Cystine Levels - Micro-CT Imaging for Stones Start->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group: Daily Oral Gavage (this compound) Randomization->Treatment_Group Control_Group Control Group: Daily Oral Gavage (Vehicle) Randomization->Control_Group Monitoring Monitoring: - General Health - Periodic Urine Collection Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis: - Euthanasia - Harvest Bladder & Kidneys - Stone Quantification (Number, Size) - Micro-CT Imaging Monitoring->Endpoint Analysis Data Analysis: Compare Stone Burden between Treatment and Control Groups Endpoint->Analysis

References

Unraveling the Structure-Activity Relationship of LH708 and its Analogs as Potent L-Cystine Crystallization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals in the field of cystinuria therapeutics.

LH708, an L-cystine diamide, has emerged as a promising therapeutic agent for cystinuria, a genetic disorder characterized by the formation of debilitating cystine kidney stones. The therapeutic efficacy of this compound and its analogs lies in their ability to inhibit the crystallization of L-cystine in urine. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of more potent and effective inhibitors. This guide provides a comprehensive comparison of this compound and its analogs, supported by experimental data, detailed methodologies, and a visualization of its mechanism of action.

Core Structural Requirements for Activity

Structure-activity relationship (SAR) studies have revealed several key structural features that are indispensable for the L-cystine crystallization inhibitory activity of this compound and its analogs.[1][2][3] These findings provide a blueprint for the design of new, more potent molecules.

The foundational structure of these inhibitors is L-cystine, a disulfide-linked dimer of two cysteine amino acids. The integrity of this central disulfide bond is crucial for their inhibitory function.[1][2][3] Modifications are primarily tolerated and have been extensively explored at the two terminal amide groups.[1][2][3]

Furthermore, the presence of free α-amino groups is necessary for activity.[2][3] Studies have shown that methylation of these α-amino groups leads to a significant loss of inhibitory effect.[2] Another critical determinant of potency is the presence of a basic amine group situated two to three atoms away from the amide nitrogen.[1][2][3] This strategic placement is believed to be essential for the molecule's interaction with the growing L-cystine crystal.

Comparative Efficacy of this compound and Its Analogs

The potency of this compound and its analogs as L-cystine crystallization inhibitors has been quantified through in vitro assays. The following table summarizes the half-maximal effective concentration (EC50) values for key compounds, providing a clear comparison of their relative potencies.

CompoundCodeEC50 (µM)Fold Potency vs. L-CDMEReference Compound
L-Cystine dimethyl esterL-CDME4.311xYes
L-Cystine bis(N'-methylpiperazide)This compound0.058 ± 0.002[1]~74xNo
8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)LH17530.0295 ± 0.0086[4]~146xNo
Demethylated this compoundLH1726 (M2)Within ~2-fold of this compound-No
Mixed disulfide of this compound and L-cystineLH1727 (M1)Within ~2-fold of this compound-No

Note: EC50 values were determined in a 2.9 mM supersaturated solution of L-cystine.[1][4]

As the data indicates, this compound is significantly more potent than the first-generation inhibitor, L-cystine dimethyl ester (L-CDME).[3] Further structural optimization led to the development of LH1753, where the N'-methylpiperazine terminal groups of this compound were replaced with a bioisosteric spiro bicyclic diamine, 1,8-diazaspiro[4.5]decane.[4] This modification resulted in a two-fold increase in potency compared to this compound.[4] Interestingly, the primary metabolites of this compound, the demethylated form (LH1726) and the mixed disulfide with L-cystine (LH1727), retain significant inhibitory activity, with EC50 values within approximately two-fold of the parent compound.[2]

Mechanism of Action: A Molecular "Stopper"

The inhibitory action of this compound and its analogs is not based on a classical pharmacological pathway involving receptor binding and downstream signaling. Instead, they function through a direct physical mechanism at the surface of growing L-cystine crystals.[[“]] This process, known as the Cabrera-Vermilyea mechanism, involves the inhibitor molecules acting as "stoppers" that physically block the propagation of crystal growth at the step edges.[2]

Atomic Force Microscopy (AFM) studies have provided visual evidence for this mechanism, showing that these inhibitors adsorb to the crystal surface and impede the advancement of the crystal steps.[6]

G cluster_crystal L-Cystine Crystal Surface cluster_inhibitor Inhibitor Action Growing_Crystal Growing L-Cystine Crystal Step Edge Inhibited_Growth Inhibition of Crystal Growth Growing_Crystal->Inhibited_Growth Blockage of Step Propagation This compound This compound Analog This compound->Growing_Crystal Adsorption

Caption: Mechanism of L-cystine crystallization inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro L-Cystine Crystallization Inhibition Assay

This high-throughput assay is used to determine the potency of inhibitors in preventing L-cystine crystallization.[1][3]

  • Preparation of Supersaturated L-Cystine Solution: A supersaturated solution of L-cystine (e.g., 2.9 mM) is prepared in purified water. This solution is the driving force for crystallization.

  • Incubation with Inhibitors: Small volumes of the supersaturated L-cystine solution are incubated with varying concentrations of the test inhibitors (e.g., this compound, LH1753) in a multi-well plate format.

  • Equilibration: The plates are incubated for a set period (e.g., 72 hours) at room temperature to allow for crystallization to occur in the absence and presence of the inhibitors.

  • Quantification of Soluble L-Cystine: After incubation, the samples are centrifuged to pellet the crystallized L-cystine. The concentration of the remaining soluble L-cystine in the supernatant is then measured. This can be done using a colorimetric or fluorometric method.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.

Atomic Force Microscopy (AFM) for Crystal Growth Analysis

AFM is employed to visualize the effect of inhibitors on the morphology and growth dynamics of L-cystine crystals in real-time.[6]

  • Crystal Mounting: Hexagonal L-cystine crystals are mounted on an AFM specimen disk.

  • In Situ Crystal Growth: The mounted crystals are placed in a fluid cell, and a supersaturated L-cystine solution is continuously flowed over them to induce crystal growth.

  • Baseline Imaging: The AFM is used to image the surface of the growing crystals in real-time, capturing the movement of the crystal step edges.

  • Inhibitor Introduction: A solution containing the test inhibitor is then introduced into the fluid cell.

  • Imaging in the Presence of Inhibitor: The AFM continues to image the crystal surface, allowing for the direct observation of how the inhibitor molecules interact with the crystal and affect the step velocity and overall growth.

  • Analysis: The images and data collected are analyzed to determine the extent to which the inhibitor slows or stops the advancement of the crystal steps.

Conclusion

The development of this compound and its analogs represents a significant advancement in the potential treatment of cystinuria.[[“]][7] The well-defined structure-activity relationship, centered on the essential disulfide core, terminal amide modifications, and the strategic placement of a basic amine, provides a solid foundation for the future design of even more potent and specific L-cystine crystallization inhibitors. The quantitative data from in vitro assays clearly demonstrates the superior efficacy of rationally designed analogs like LH1753. The elucidation of the direct, physical mechanism of action through techniques like AFM further solidifies the therapeutic potential of this class of compounds. This comparative guide serves as a valuable resource for researchers dedicated to advancing the treatment of this challenging disease.

References

LH708: A Promising Crystallization Inhibitor Correlated with Reduced Stone Formation In-Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of In-Vitro Efficacy and its Translation to In-Vivo Outcomes in Cystinuria Models

For researchers, scientists, and drug development professionals vested in the treatment of cystinuria, a rare genetic disorder characterized by recurrent cystine kidney stones, the development of effective crystallization inhibitors is a primary focus. This guide provides an objective comparison of LH708, a novel l-cystine (B1669687) diamide, with other l-cystine crystallization inhibitors and traditional thiol-based drugs. The data presented herein correlates the potent in-vitro crystallization inhibition of this compound with its efficacy in preventing stone formation in a preclinical animal model of cystinuria, offering a comprehensive overview for further research and development.

In-Vitro Crystallization Inhibition: A Quantitative Comparison

The cornerstone of developing effective treatments for cystinuria lies in the ability of a compound to inhibit the crystallization of l-cystine in a supersaturated solution. The following table summarizes the in-vitro efficacy of this compound and its analogs, l-cystine dimethyl ester (L-CDME) and LH1753, based on their half-maximal effective concentration (EC50) required to inhibit l-cystine crystallization. A lower EC50 value indicates higher potency.

CompoundEC50 (μM)Relative Potency vs. L-CDME
L-CDME4.311x
This compound 0.058 ~74x
LH1753Not specified, but described as ~2x more potent than this compound~148x

Correlating In-Vitro Potency with In-Vivo Stone Formation

The superior in-vitro performance of this compound and its successor, LH1753, translates to promising results in preclinical in-vivo models. The Slc3a1 knockout mouse model, which mimics human cystinuria, was utilized to assess the ability of these compounds to prevent the formation of cystine stones. The following table presents the in-vivo efficacy of these inhibitors compared to a control group.

Treatment GroupDosageDurationNumber of Mice with Stones / Total MicePercentage of Mice with Stones
Control (Water)-4-8 weeksNot specified, but used as a baseline for comparison-
L-CDME29 µmol/kg/day (gavage)4 weeksNot specified, but resulted in a 50% decrease in stone burden-
This compound 150 µmol/kg/day (gavage) 4 weeks 1/7 14%
LH1753150 µmol/kg/day (gavage)8 weeks1/254%

These results demonstrate a clear correlation between the in-vitro crystallization inhibition potency and the in-vivo efficacy in preventing stone formation. This compound, with its significantly lower EC50 value compared to L-CDME, showed a marked reduction in the percentage of mice developing stones.

Comparison with Current Standard-of-Care Treatments

The current therapeutic landscape for cystinuria is dominated by thiol-based drugs such as d-penicillamine and tiopronin. While these drugs are effective in reducing cystine levels, they are associated with a range of adverse effects.

TreatmentMechanism of ActionCommon Side Effects
This compound L-cystine crystallization inhibition Preclinical data suggests a good safety profile[1]
d-penicillamineDisulfide exchange with cystine to form a more soluble complexRash, fever, arthropathy, proteinuria[2]
TioproninDisulfide exchange with cystine to form a more soluble complexGenerally better tolerated than d-penicillamine, but can still cause side effects[3]

This compound's mechanism of inhibiting the physical process of crystallization offers a potentially safer alternative to the chemically reactive thiol-based therapies.

Experimental Protocols

In-Vitro L-Cystine Crystallization Inhibition Assay

The in-vitro efficacy of this compound and other inhibitors was determined using a crystallization inhibition assay. A supersaturated solution of l-cystine is prepared and incubated with varying concentrations of the test compound for 72 hours. Following incubation, the amount of l-cystine remaining in the solution is quantified, typically using a colorimetric or fluorometric method after centrifugation. The EC50 value is then calculated as the concentration of the inhibitor that results in 50% inhibition of l-cystine crystallization.

In-Vivo Slc3a1 Knockout Mouse Model of Cystinuria

The Slc3a1 knockout mouse model is a genetically engineered model that lacks the Slc3a1 gene, leading to a phenotype that closely resembles human cystinuria, including the formation of cystine stones. In the cited studies, male Slc3a1 knockout mice were treated daily with the test compounds or a vehicle control via oral gavage for a specified duration (e.g., 4 or 8 weeks). At the end of the treatment period, the mice were euthanized, and their bladders and kidneys were examined for the presence and burden of cystine stones.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 Mechanism of L-Cystine Crystallization Inhibition Cystine Supersaturated L-Cystine Nucleation Nucleation Cystine->Nucleation Growth Crystal Growth Nucleation->Growth Stone Cystine Stone Formation Growth->Stone This compound This compound This compound->Growth Inhibits by binding to crystal surface

Caption: Proposed mechanism of this compound in inhibiting cystine stone formation.

G cluster_1 In-Vivo Experimental Workflow Start Slc3a1 Knockout Mice Treatment Daily Oral Gavage (this compound, Control, etc.) Start->Treatment Duration 4-8 Weeks Treatment Period Treatment->Duration Endpoint Euthanasia and Tissue Collection Duration->Endpoint Analysis Stone Burden Analysis Endpoint->Analysis

Caption: Workflow for in-vivo evaluation of this compound in a mouse model.

G cluster_2 Logical Relationship: In-Vitro to In-Vivo InVitro High In-Vitro Potency (Low EC50) Mechanism Effective Crystallization Inhibition InVitro->Mechanism leads to InVivo Reduced In-Vivo Stone Formation Mechanism->InVivo results in

Caption: Correlation between in-vitro potency and in-vivo efficacy.

References

Independent Verification of Small Molecule Inhibitors of the HIF-1α Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of methodologies to verify the mechanism of action of small molecule inhibitors targeting the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel cancer therapeutics. The content focuses on experimental data and protocols for compounds that function by inhibiting HIF-Prolyl Hydroxylase (PHD) enzymes, leading to the stabilization of HIF-1α.

Quantitative Data on HIF-PHD Inhibitors

The in vitro potency of several well-characterized HIF-PHD inhibitors against the three human PHD isoforms is summarized below. These IC₅₀ values are critical for determining the appropriate concentration ranges for in vitro experiments.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference
Vadadustat15.3611.837.63[1]
Daprodustat3.522.25.5[1]
Roxadustat-591-[1]
Molidustat480280450[1]

Note: IC₅₀ values can vary depending on the assay conditions.[1]

Signaling Pathway of HIF-PHD Inhibition

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-1α, tagging it for proteasomal degradation.[1] HIF-PHD inhibitors, acting as structural analogs of α-ketoglutarate, competitively inhibit PHDs.[2] This inhibition prevents HIF-1α hydroxylation and subsequent degradation, leading to its accumulation and translocation to the nucleus, where it promotes the transcription of target genes.[1]

HIF_Pathway cluster_normoxia Normoxia cluster_inhibition HIF-PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD (Active) HIF1a_normoxia->PHD Hydroxylation (O₂, 2-OG) VHL VHL PHD->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor HIF-PHD Inhibitor PHD_inhibited PHD (Inhibited) Inhibitor->PHD_inhibited HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Figure 1: HIF-1α signaling pathway under normoxia and with PHD inhibition.

Experimental Protocols for Mechanism Verification

1. Western Blot for HIF-1α Stabilization

This assay directly measures the accumulation of HIF-1α protein in cells following treatment with an inhibitor.

Experimental Workflow:

Western_Blot_Workflow CellCulture 1. Cell Culture (e.g., HeLa, Hep3B) Treatment 2. Inhibitor Treatment (Dose-response & Time-course) CellCulture->Treatment CellLysis 3. Cell Lysis (RIPA buffer) Treatment->CellLysis ProteinQuant 4. Protein Quantification (BCA or Bradford assay) CellLysis->ProteinQuant SDSPAGE 5. SDS-PAGE & Transfer ProteinQuant->SDSPAGE AntibodyInc 6. Antibody Incubation (Primary: anti-HIF-1α, Secondary: HRP-conjugated) SDSPAGE->AntibodyInc Detection 7. ECL Detection AntibodyInc->Detection Analysis 8. Densitometry Analysis (Normalize to loading control) Detection->Analysis Luciferase_Assay_Workflow Transfection 1. Transfection (HRE-luciferase & control plasmids in HEK293 cells) CellSeeding 2. Cell Seeding (96-well plate) Transfection->CellSeeding Treatment 3. Inhibitor Treatment CellSeeding->Treatment LysisLuminescence 4. Cell Lysis & Luminescence Measurement Treatment->LysisLuminescence DataAnalysis 5. Data Analysis (Normalize to control reporter) LysisLuminescence->DataAnalysis

References

Comparative Pharmacokinetic Analysis of L-Cystine Diamides as L-Cystine Crystallization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Pharmacokinetic Profiles of Novel L-Cystine Diamide (B1670390) Derivatives for the Treatment of Cystinuria.

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two leading L-cystine diamide candidates, LH1753 and LH708. These compounds are at the forefront of research into new therapeutic strategies for cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. The data presented herein, including key pharmacokinetic parameters and detailed experimental methodologies, is intended to inform further research and development in this field.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of LH1753 and its major active metabolite (M1) following oral and intravenous administration in Slc3a1-knockout mice, an established animal model for cystinuria.[1] For comparison, descriptive pharmacokinetic data for this compound, a closely related analogue, is also presented based on graphical analysis from published studies.

CompoundParameterValue
LH1753 Oral Bioavailability (F) of Parent 10%
Oral Bioavailability (F) of M1 Metabolite 22%
Elimination Half-life (t1/2) of M1 Metabolite 2.4 hours
Combined AUC0–t (Parent + M1) 59.5 µmol/L·h
This compound Cmax (Oral) Approx. 10 µM (Estimated from graph)
Tmax (Oral) Approx. 1 hour (Estimated from graph)
Oral Bioavailability Orally bioavailable, quantitative value not reported
Major Metabolite LH1727 (mixed disulfide)

Experimental Protocols

The pharmacokinetic data presented were primarily derived from studies utilizing a Slc3a1-knockout mouse model, which accurately mimics the human condition of cystinuria.

Animal Model
  • Species: Mus musculus (Mouse)

  • Strain: Slc3a1-knockout

  • Rationale: These mice lack a critical subunit of the renal transporter responsible for cystine reabsorption, leading to cystinuria and spontaneous stone formation, thus providing a relevant model for testing the efficacy and pharmacokinetics of L-cystine crystallization inhibitors.[2][3]

Drug Administration
  • Oral Administration: Test compounds were administered via oral gavage. For LH1753, a dose of 30 µmol/kg was used. For this compound, a single dose of 150 µmol/kg was administered.

  • Intravenous Administration: For determination of absolute bioavailability, a comparative intravenous dose was administered. For LH1753, this was 30 µmol/kg.

Sample Collection and Analysis
  • Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of the parent drug and its metabolites.

  • Urine Collection: Urine was collected to assess the urinary excretion of the compounds, which is the intended site of action for inhibiting cystine crystallization.[2]

  • Analytical Method: Plasma and urine concentrations of the L-cystine diamides and their metabolites were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Visualizations

Metabolic Pathway of L-Cystine Diamides

The primary metabolic pathway for L-cystine diamides is disulfide exchange within the biological environment. This process is crucial as it can lead to the formation of active metabolites.

Metabolic Pathway of L-Cystine Diamides cluster_0 L-Cystine Diamide (e.g., this compound) cluster_1 Endogenous Thiol (e.g., Cysteine) cluster_2 Metabolites L-Cystine_Diamide R-S-S-R Mixed_Disulfide R-S-S-Cys (Active Metabolite) L-Cystine_Diamide->Mixed_Disulfide Disulfide Exchange Thiol_Drug R-SH L-Cystine_Diamide->Thiol_Drug Endogenous_Thiol Cys-SH Endogenous_Thiol->Mixed_Disulfide

Caption: Metabolic conversion of an L-cystine diamide via disulfide exchange.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for the in vivo pharmacokinetic evaluation of L-cystine diamides.

Pharmacokinetic Analysis Workflow cluster_0 In Vivo Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Drug_Admin Drug Administration (Oral Gavage / IV) Animal_Model Slc3a1-KO Mouse Drug_Admin->Animal_Model Sample_Collection Blood & Urine Sampling (Time Points) Animal_Model->Sample_Collection Sample_Prep Sample Preparation (Plasma/Urine Extraction) Sample_Collection->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LCMS->PK_Modeling Report Publish Comparison Guide PK_Modeling->Report Comparative Analysis

Caption: Workflow for pharmacokinetic evaluation of L-cystine diamides.

References

Benchmarking LH708 Against Other Novel Cystinuria Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cystinuria, a rare genetic disorder characterized by the impaired reabsorption of cystine in the kidneys, leads to recurrent and painful kidney stone formation.[1] While traditional therapies have focused on increasing urine volume and pH, or chelation with thiol-based drugs, a new wave of novel therapies is emerging with diverse mechanisms of action. This guide provides a detailed, objective comparison of LH708, a promising L-cystine crystallization inhibitor, with other novel therapeutic strategies for cystinuria, supported by available preclinical and clinical data.

Executive Summary

This compound is a potent, orally active L-cystine crystallization inhibitor that has demonstrated significant efficacy in preclinical models of cystinuria.[2][3] Its mechanism of action, which involves directly preventing the growth of cystine crystals, represents a targeted approach to stone prevention.[4][5] This contrasts with other novel therapies that aim to reduce cystine concentration, increase its solubility, or employ entirely new modalities like gene therapy. This guide will delve into a comparative analysis of these approaches, presenting key data to inform research and development decisions in the field of cystinuria therapeutics.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other novel cystinuria therapies.

Table 1: Preclinical Efficacy of L-Cystine Crystallization Inhibitors in Slc3a1 Knockout Mouse Models

TherapyDosing RegimenKey Efficacy EndpointsReference
This compound 150 µmol/kg, oral gavageData on stone volume reduction not explicitly quantified in the provided search results. However, it is described as an effective inhibitor of L-cystine crystallization and stone formation.[3][6][2][3][6]
LH1753 150 µmol/kg daily for 8 weeks, oral gavage8% of treated mice formed stones compared to 54.9% in the control group.[7][7]
L-cystine dimethyl ester (L-CDME) 200 µ g/mouse daily for 4 weeks, oral gavageSignificant decrease in stone size (p=0.0002), but a greater number of stones (p=0.005) compared to the control group.[8][9][10] Reduced stone burden by approximately 50%.[6][6][8][9][10]

Table 2: Clinical Trial Data for Novel Cystinuria Therapies

TherapyTrial IdentifierPhaseKey Efficacy EndpointsKey Safety FindingsReference
Bucillamine NCT029424202Primary outcome: Incidence of treatment-emergent adverse events. Secondary outcomes: 24-hour urine cystine excretion and cystine capacity.[11][12][13]To be determined from trial results.[11][12][13]
Alpha-lipoic acid (ALA) NCT029105312In a case study of two pediatric patients, ALA treatment improved cystine capacity (from -223 to -1 mg/L and +140 to +272 mg/L) and decreased cystine supersaturation (from 1.7 to 0.88 and 0.64 to 0.48).[14]Well-tolerated in the case study with no adverse effects reported.[14][14][15][16]
Tolvaptan (B1682983) Pilot Study (NCT02538016)PilotIncreased cystine capacity from negative baseline values to positive values in 3 of 4 patients. Increased 24-hour urine volume significantly (e.g., from 1.96L to 11.74L in one patient).[17][18]Extreme thirst was a common side effect. No abnormalities in serum electrolytes or liver enzymes were reported in the short-term study.[17][18][17][18][19]
Dapagliflozin (B1669812) NCT048180342 (Withdrawn)The trial was designed to assess the effect of daily oral administration of dapagliflozin on cystine formation in freshly voided urine.[20][21]The trial was withdrawn prior to enrollment.[20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for key studies cited in this guide.

Preclinical Evaluation of L-Cystine Crystallization Inhibitors in Slc3a1 Knockout Mice
  • Animal Model: Slc3a1 knockout mice, which mimic the genetic basis of type A cystinuria, were used.[6] These mice exhibit hypercystinuria and spontaneously form cystine stones.[6]

  • Dosing:

    • LH1753: Administered daily via oral gavage at a dose of 150 µmol/kg for 8 weeks to 6-week-old male mice.[7]

    • L-CDME: Delivered daily by oral gavage at a dose of 200 µg per mouse for 4 weeks.[8][9][10]

  • Efficacy Assessment:

    • Stone formation was assessed at the end of the treatment period by dissecting the bladders and counting and weighing any stones present.[7]

    • Stone size and distribution were analyzed using micro-computed tomography (micro-CT).[8][9][10]

    • Urinary amino acid levels, including cystine, were measured to assess the impact of the treatment on cystine excretion.[8][9]

  • Safety Assessment:

    • General health and body weight of the mice were monitored throughout the study.[7]

    • For L-CDME, higher doses were administered to a separate cohort of mice to assess organ toxicity.[8][9]

Clinical Evaluation of Novel Cystinuria Therapies
  • Bucillamine (NCT02942420):

    • Study Design: A Phase 2, multi-center, open-label, dose-escalation trial.[11][13]

    • Participants: Patients with a confirmed diagnosis of cystinuria who were failing standard therapy.[11]

    • Intervention: Sequential assignment to either 300 mg/day or 600 mg/day of bucillamine.[11]

    • Outcome Measures: The primary outcome was the incidence of treatment-emergent adverse events. Secondary outcomes included changes in 24-hour urinary cystine excretion and cystine capacity.[11][13]

  • Tolvaptan Pilot Study:

    • Study Design: A short-term, pilot investigation.[17][18]

    • Participants: Four patients with cystinuria aged 12-25 years.[17]

    • Intervention: Treatment with tolvaptan for 4 days at a lower dose (0.3 mg/kg daily) followed by 4 days at a higher dose (0.6 mg/kg daily).[17]

    • Outcome Measures: The primary outcome was cystine capacity (mg/L). Secondary outcomes included 24-hour urine volume and tolerability.[17]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and processes related to cystinuria and its novel therapies.

cluster_kidney Kidney Proximal Tubule cluster_urine Urinary Tract Glomerular Filtration Glomerular Filtration Amino Acid Transporter (SLC3A1/SLC7A9) Amino Acid Transporter (SLC3A1/SLC7A9) Glomerular Filtration->Amino Acid Transporter (SLC3A1/SLC7A9) Cystine & Dibasic Amino Acids Reabsorption Reabsorption Amino Acid Transporter (SLC3A1/SLC7A9)->Reabsorption Normal Function Urine Urine Amino Acid Transporter (SLC3A1/SLC7A9)->Urine Cystinuria (Defective) High Cystine Concentration High Cystine Concentration Urine->High Cystine Concentration Cystine Crystallization Cystine Crystallization High Cystine Concentration->Cystine Crystallization Stone Formation Stone Formation Cystine Crystallization->Stone Formation

Figure 1: Pathophysiology of Cystinuria.

cluster_inhibitors Mechanism of L-Cystine Crystallization Inhibitors Supersaturated Cystine Solution Supersaturated Cystine Solution Cystine Crystal Nucleation Cystine Crystal Nucleation Supersaturated Cystine Solution->Cystine Crystal Nucleation Crystal Growth Crystal Growth Cystine Crystal Nucleation->Crystal Growth Stone Formation Stone Formation Crystal Growth->Stone Formation This compound This compound This compound->Crystal Growth Inhibits LH1753 LH1753 LH1753->Crystal Growth Inhibits L-CDME L-CDME L-CDME->Crystal Growth Inhibits

Figure 2: Mechanism of Action of L-Cystine Crystallization Inhibitors.

cluster_preclinical Preclinical Workflow cluster_clinical Clinical Trial Workflow Slc3a1 KO Mouse Model Slc3a1 KO Mouse Model Therapeutic Administration Therapeutic Administration Slc3a1 KO Mouse Model->Therapeutic Administration Efficacy Assessment Efficacy Assessment Therapeutic Administration->Efficacy Assessment Stone analysis, micro-CT Safety Assessment Safety Assessment Therapeutic Administration->Safety Assessment Toxicity studies Patient Recruitment Patient Recruitment Intervention Intervention Patient Recruitment->Intervention Outcome Measurement Outcome Measurement Intervention->Outcome Measurement Efficacy & Safety Data Analysis Data Analysis Outcome Measurement->Data Analysis

Figure 3: Generalized Experimental Workflow for Cystinuria Therapy Development.

Discussion and Future Directions

The landscape of cystinuria therapy is evolving, with a shift towards more targeted and diverse mechanisms of action. This compound and its analogs, as potent L-cystine crystallization inhibitors, represent a promising avenue for preventing stone formation by directly interfering with the pathological process of crystallization.[4][5][7] Preclinical data for LH1753, a more potent analog of this compound, is particularly encouraging, showing a dramatic reduction in the incidence of stone formation in a relevant animal model.[7]

Other novel therapies also hold significant promise. Thiol drugs with improved safety profiles, such as Bucillamine, are advancing through clinical trials.[1][12] Therapies that modulate urinary chemistry, like Alpha-lipoic acid and Tolvaptan, have shown positive signals in early clinical studies.[14][15][17] The exploration of SGLT-2 inhibitors like Dapagliflozin, although the initial trial was withdrawn, highlights the innovative thinking in the field, aiming to repurpose existing drugs with potentially beneficial mechanisms.[20][21][22]

Looking ahead, the development of even more targeted therapies, including gene-based approaches to correct the underlying genetic defect, may offer the potential for a curative treatment for cystinuria.[1] The continued investigation and head-to-head comparison of these novel therapies in well-designed preclinical and clinical studies will be critical to improving the standard of care for patients with this lifelong and often debilitating condition.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development status and data for the therapies discussed are subject to change.

References

Safety Operating Guide

Proper Disposal Procedures for LH708: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for the research chemical LH708 necessitates a cautious and compliant approach to its disposal. This guide provides essential safety and logistical information, outlining a standard operational plan for the disposal of research-grade chemicals where a specific SDS is unavailable.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a potentially hazardous substance. The following procedures provide a step-by-step guide for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE). The minimum recommended PPE includes:

  • Chemical-resistant gloves (Nitrile or Neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of a research chemical without a specific SDS requires a conservative approach, treating the substance as hazardous waste. Do not dispose of this compound down the drain or in regular solid waste containers.

  • Waste Identification and Segregation :

    • This compound waste must be segregated from other chemical waste streams to prevent unknown and potentially hazardous reactions.

    • This includes keeping solid and liquid waste forms in separate, clearly labeled containers.

  • Container Selection and Labeling :

    • Use a chemically compatible, leak-proof container with a secure lid for waste collection. Borosilicate glass or high-density polyethylene (B3416737) (HDPE) are generally suitable for a wide range of chemicals.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label should include:

      • The full chemical name: "this compound"

      • The CAS number, if known.

      • The approximate quantity of waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or laboratory.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

    • Ensure the storage area is away from sources of ignition, heat, and incompatible chemicals.

  • Contacting Environmental Health and Safety (EHS) :

    • Once the waste container is ready for disposal, or if you have any questions regarding the handling of this compound, contact your institution's Environmental Health and Safety (EHS) department.[1][2][3]

    • Provide the EHS department with all available information on this compound.

    • Schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.

Quantitative Data Summary for General Chemical Waste

For context, the following table summarizes key quantitative parameters for the management of laboratory chemical waste.

ParameterGuidelineRationale
pH Range for Neutralization 6.0 - 9.0To prevent corrosion of plumbing and minimize environmental impact.
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous wasteRegulatory limit set by the EPA to ensure safe temporary storage of hazardous waste in the laboratory.
Maximum Accumulation Time in SAA Varies by generator status; typically 90-180 daysEnsures timely disposal of hazardous waste and prevents excessive accumulation in the laboratory.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound are available, the primary protocol is to follow the general guidelines for the disposal of unknown or research-grade chemicals as outlined by your institution's EHS department and regulatory bodies such as the Environmental Protection Agency (EPA) in the United States. The key principle is to avoid any form of on-site treatment or disposal and to rely on certified hazardous waste disposal services.

Disposal Workflow Diagram

LH708_Disposal_Workflow start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check follow_sds Follow disposal instructions in Section 13 of the SDS sds_check->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste (Assume Unknown Hazards) sds_check->treat_as_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) for guidance and pickup follow_sds->contact_ehs ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat treat_as_hazardous->ppe segregate Segregate from other waste streams ppe->segregate container Use a compatible, sealed, and properly labeled waste container segregate->container storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment container->storage storage->contact_ehs disposal EHS arranges for proper disposal by a certified hazardous waste vendor contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Disposal workflow for a research chemical without a specific SDS.

By adhering to these conservative and compliant procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals when in doubt.

References

Essential Safety and Handling Guidance for Unidentified Laboratory Substances

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "LH708" did not yield specific identification as a chemical or biological agent in publicly available safety and research databases. Therefore, this document provides essential, procedural guidance for handling unidentified substances in a laboratory setting, in alignment with established safety protocols.

Researchers, scientists, and drug development professionals must treat any uncharacterized substance as potentially hazardous until its properties are well-understood. The following steps outline a robust framework for ensuring safety and proper logistical planning.

Immediate Safety Protocol for Unidentified Substances

Before handling any new or unidentified substance, a thorough risk assessment is mandatory. This process is crucial for the safety of all laboratory personnel and the integrity of the research.

1. Information Gathering:

  • Internal Documentation: The primary step is to locate any internal documentation, such as a synthesis record, batch record, or internal database entry for "this compound." This is the most likely source of information for a proprietary or experimental substance.

  • Principal Investigator/Supervisor Consultation: Consult with the principal investigator or laboratory supervisor who is responsible for the substance. They should have access to the necessary safety information.

  • Safety Data Sheet (SDS): If "this compound" is a component of a commercial product, an SDS must be available. The SDS provides comprehensive information on hazards, handling, and emergency procedures.

2. General Personal Protective Equipment (PPE) for Unknown Hazards:

In the absence of specific information, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling a substance of unknown toxicity and reactivity.

PPE CategoryMinimum Recommendation
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). The specific glove material should be chosen based on the potential chemical class, if known.
Body Protection A lab coat that is fully buttoned. For larger quantities or potential for splashing, a chemically resistant apron or coveralls should be worn.
Respiratory Protection All handling of the unknown substance should be conducted within a certified chemical fume hood. If there is a risk of aerosol generation and the substance cannot be handled in a fume hood, a respirator may be necessary. The type of respirator and cartridge must be determined by a qualified safety professional.

3. Operational and Disposal Plan:

A clear plan for the use and subsequent disposal of the substance is essential.

  • Handling:

    • Always work in a well-ventilated area, preferably a chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Ensure that emergency equipment, such as a safety shower, eyewash station, and fire extinguisher, is accessible and in good working order.

    • Have a spill kit readily available.

  • Disposal:

    • Unidentified substances must be treated as hazardous waste.

    • Collect all waste (solid and liquid) in a clearly labeled, sealed, and appropriate waste container. The label should include "Hazardous Waste," the date, and any known information about the substance.

    • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of unknown substances down the drain or in the regular trash.[1][2]

Workflow for Handling Unidentified Substances

The following diagram illustrates the logical workflow for safely handling an unidentified laboratory substance like "this compound."

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: New Substance 'this compound' info Gather Information (Internal Docs, Supervisor, SDS) start->info risk_assessment Perform Risk Assessment info->risk_assessment ppe Select and Don Appropriate PPE risk_assessment->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment waste Collect Waste in Labeled Container experiment->waste dispose Dispose via Institutional Protocol waste->dispose end_node End dispose->end_node

Caption: Workflow for the safe handling of an unidentified laboratory substance.

Disclaimer: This guidance is intended for situations where a substance is not identifiable through standard safety resources. The primary responsibility for safety lies with the researcher and their institution. Always follow your institution's specific safety protocols and consult with your Environmental Health and Safety (EH&S) department when handling unknown materials.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。